Cumyl dithiobenzoate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Propiedades
IUPAC Name |
2-phenylpropan-2-yl benzenecarbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJYYDWSKDEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453981 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-77-0 | |
| Record name | Cumyl dithiobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cumyl Dithiobenzoate
Introduction: Cumyl dithiobenzoate (CDB) is a prominent chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a type of controlled radical polymerization, the RAFT process enables the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex macromolecular architectures such as block, comb, and star polymers.[1][2] CDB is particularly effective for controlling the polymerization of styrenes and acrylates. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the core properties, experimental protocols, and mechanistic role of this compound.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in Table 1, providing essential data for its application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate[1] |
| Synonyms | This compound, 2-Phenylpro-2-yl dithiobenzoate[1] |
| CAS Number | 201611-77-0[3] |
| Molecular Formula | C₁₆H₁₆S₂[1] |
| Molecular Weight | 272.43 g/mol [3] |
| Appearance | Dark-purple oil or solid[3][4] |
| Density | 1.125 g/mL at 25 °C[3] |
| Flash Point | 104.4 °C (219.9 °F)[3] |
| Purity (Typical) | ≥99% (HPLC)[3] |
| ¹H NMR Signals | Signals can be assigned in the regions of 1.99, 7.2-7.6, and 7.85 ppm.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in RAFT polymerization are provided below. Rigorous purification of the RAFT agent is critical, as impurities such as dithiobenzoic acid can significantly retard or inhibit the polymerization process.[5][6]
Synthesis of this compound (CDB)
This protocol describes a common method for synthesizing CDB via the addition of dithiobenzoic acid to α-methylstyrene.[4]
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
α-methylstyrene
-
Carbon tetrachloride (CCl₄)
-
p-toluenesulfonic acid (catalyst)
-
Silica (B1680970) gel or neutral alumina (B75360) for column chromatography
-
Petroleum ether or hexane (B92381) (eluent)
-
Nitrogen gas atmosphere
Procedure:
-
Preparation of Dithiobenzoic Acid:
-
A Grignard reagent is first prepared by reacting bromobenzene with magnesium turnings in dry diethyl ether under a nitrogen atmosphere.
-
The reaction is initiated, and once complete, the mixture is cooled to 0°C.
-
Carbon disulfide is added dropwise to the Grignard reagent.
-
The reaction is quenched with HCl, yielding crude dithiobenzoic acid as a dark-red brown oil after removal of the ether.[4]
-
-
Reaction with α-methylstyrene:
-
The crude dithiobenzoic acid, α-methylstyrene, carbon tetrachloride, and a small amount of p-toluenesulfonic acid are combined under a nitrogen atmosphere.[4]
-
The mixture is heated at 70°C for approximately 5 hours.[4]
-
Following the reaction, the solvent and any excess monomer are removed using a rotary evaporator.[4]
-
-
Purification:
-
The resulting residue is purified by column chromatography. While silica gel can be used, chromatography on neutral alumina is often recommended to ensure the stability and effectiveness of the final product.[4][5]
-
The purified this compound is obtained as a dark-purple oil.[4] One reported synthesis using this method yielded approximately 3% of the final product.[4]
-
The purified agent should be stored at 4°C in the absence of light to maintain its effectiveness.[5][6]
-
RAFT Polymerization of Styrene (B11656) with CDB
This protocol outlines a standard procedure for the bulk polymerization of styrene using CDB as the RAFT agent and AIBN as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by passing through basic alumina)
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Ampules or Schlenk tubes
-
Apparatus for freeze-pump-thaw cycles
-
Constant temperature oil bath
-
Chloroform
Procedure:
-
Reaction Setup:
-
Degassing:
-
The contents of the ampule are thoroughly deoxygenated, typically by subjecting the mixture to at least three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Isolation and Analysis:
-
The polymerization is quenched by cooling the ampule in liquid nitrogen.[4]
-
The polymer is dissolved in chloroform, and the monomer conversion is determined gravimetrically.[4]
-
The polymer is recovered by precipitation into methanol and dried under vacuum.[4]
-
The number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) are determined by Size Exclusion Chromatography (SEC).[4] RAFT polymerization using CDB can produce polymers with very narrow polydispersities (Mₙ/Mₙ < 1.2).[4]
-
Mechanism of RAFT Polymerization
The controlling action of this compound in RAFT polymerization is governed by a degenerative chain transfer mechanism. A propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical (the leaving 'R' group from the initial RAFT agent), which can then initiate a new polymer chain. This rapid exchange between active (propagating) and dormant (thiocarbonyl-capped) species allows for controlled chain growth.
Figure 1: The core mechanism of RAFT polymerization using a dithiobenzoate like CDB.
References
- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cumyl Dithiobenzoate: Structure, Properties, and Applications in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cumyl dithiobenzoate (CDB) is a highly effective chain transfer agent (CTA) predominantly utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanistic role in controlled radical polymerization. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its applications in the synthesis of well-defined polymers.
Chemical Structure and Identification
This compound is an organic sulfur compound with a distinct dithiobenzoate functional group attached to a cumyl group. This structure is key to its function as a chain transfer agent in RAFT polymerization.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate[1] |
| Synonyms | Benzenecarbodithioic acid 1-methyl-1-phenylethyl ester, Dithiobenzoic acid cumyl ester |
| CAS Number | 201611-77-0[1] |
| Molecular Formula | C₁₆H₁₆S₂[1] |
| SMILES String | CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2[1] |
| InChI Key | KOBJYYDWSKDEGY-UHFFFAOYSA-N[1] |
| InChI | 1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in polymerization reactions.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 272.43 g/mol [1] |
| Appearance | Red to dark red to dark purple powder, lump, or clear liquid |
| Density | 1.125 g/mL at 25 °C |
| Melting Point | 35.0 to 39.0 °C |
| Purity | >98.0% (HPLC) |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of dithiobenzoic acid with α-methylstyrene.[2][3]
Materials:
-
Dithiobenzoic acid
-
α-methylstyrene
-
Carbon tetrachloride
-
p-toluenesulfonic acid (catalyst)
-
Petroleum ether
Procedure: [2]
-
Combine dithiobenzoic acid, α-methylstyrene, carbon tetrachloride, and a catalytic amount of p-toluenesulfonic acid in a flask under a nitrogen atmosphere.
-
Heat the mixture at 70°C for 5 hours.
-
After the reaction, remove the solvent and excess monomer using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel using petroleum ether as the eluent.
-
A second purification by column chromatography may be necessary to obtain this compound as a dark-purple oil.
An alternative biphasic synthesis has also been reported, reacting sodium dithiobenzoate with cumyl chloride in a heptane/water system.[3]
Characterization Techniques
¹H and ¹³C NMR are essential for confirming the structure of synthesized this compound. While specific spectral data is dispersed across various sources, typical chemical shifts can be inferred from the structure and related compounds. Real-time NMR has been used to study RAFT polymerizations involving this compound.[4]
IR spectroscopy can be used to identify the characteristic functional groups in this compound. Key vibrational bands to look for include those associated with aromatic C-H bonds, aliphatic C-H bonds, and the C=S bond of the dithioester group.[5][6]
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for analyzing the products of RAFT polymerization.[7] Online microreactor/mass spectrometry has been employed to monitor the kinetics and product formation in dithiobenzoate-mediated RAFT polymerizations in real-time.[8][9]
Mechanism of Action in RAFT Polymerization
This compound is a highly effective chain transfer agent for controlling the polymerization of a variety of monomers, including styrenes and methacrylates.[2][10][11] The RAFT process is a degenerative chain transfer mechanism that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
The generally accepted mechanism for RAFT polymerization is depicted below.
References
- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]
- 6. s-a-s.org [s-a-s.org]
- 7. Elucidation of Dithiol-yne Comb Polymer Architectures by Tandem Mass Spectrometry and Ion Mobility Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Cumyl dithiobenzoate CAS number
An In-depth Technical Guide to Cumyl Dithiobenzoate for Researchers and Drug Development Professionals
Introduction
This compound (CDB) is a highly effective chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT polymerization is a form of controlled/"living" radical polymerization that enables the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers.[2][3] While not a therapeutic agent itself, the precision of RAFT polymerization mediated by CDB is of significant interest to drug development professionals for its role in creating advanced drug delivery systems (DDS).[4][5] This guide provides a comprehensive overview of the technical aspects of this compound, including its properties, synthesis, and application in RAFT polymerization for the development of novel polymeric materials.
Physicochemical Properties
This compound is also known by several synonyms, including 2-phenylpropan-2-yl benzodithioate, dithiobenzoic acid cumyl ester, and 1-methyl-1-phenylethyl dithiobenzoate.[6][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201611-77-0 | [6][8] |
| Molecular Formula | C₁₆H₁₆S₂ | [7][8] |
| Molecular Weight | 272.43 g/mol | [8] |
| Appearance | Red to dark red to dark purple powder, lump, or clear liquid | [6] |
| Melting Point | 35.0 to 39.0 °C | [6] |
| Density | 1.125 g/mL at 25 °C | [7][8] |
| Purity | >98.0% (HPLC) |
Synthesis of this compound
A common synthetic route for preparing this compound involves the addition of dithiobenzoic acid to α-methylstyrene.[9][10] However, this method can result in low yields.[9][11] An alternative and often higher-yield process involves the reaction of a dithiocarboxylic salt with an alkyl compound in a biphasic system.[9]
Experimental Protocol: Synthesis via Biphasic System
This protocol is based on a general method described for preparing dithioesters.[9]
-
Preparation of Sodium Dithiobenzoate Solution : Prepare an aqueous solution of sodium dithiobenzoate.[9]
-
Preparation of Cumyl Chloride : Obtain or synthesize cumyl chloride. This can be achieved by reacting cumene (B47948) with a chlorinating agent. Extract the resulting cumyl chloride into an organic solvent such as heptane (B126788).[9]
-
Neutralization : Neutralize any remaining HCl in the organic phase by adding an excess of anhydrous potassium bicarbonate.[9]
-
Reaction : Add the heptane solution containing cumyl chloride to the aqueous sodium dithiobenzoate solution. The weight ratio of the aqueous phase to the organic phase can range from 95:5 to 5:95.[9]
-
Phase Transfer Catalyst : Add a phase transfer catalyst, such as Aliquat 330 (tricaprylmethylammonium chloride), to the biphasic mixture.[9]
-
Incubation : Stir the mixture under a nitrogen atmosphere for approximately 16 hours.[9]
-
Purification : After the reaction, the organic phase containing this compound is separated. The product can be further purified by column chromatography on silica (B1680970) gel with petroleum ether as the eluent.[11] It has been noted that purification using neutral alumina (B75360) can provide a more stable product.[10]
Application in RAFT Polymerization
This compound is a key reagent in RAFT polymerization, a versatile method for creating polymers with controlled structures.[2][3] The RAFT process involves a series of addition-fragmentation equilibria that allow for the controlled growth of polymer chains.
Mechanism of RAFT Polymerization
The general mechanism of RAFT polymerization is depicted in the diagram below. The process is initiated by a standard radical initiator. The propagating polymer chains add to the RAFT agent (in this case, this compound), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or a new radical that can initiate further polymerization. This reversible process allows for the polymer chains to grow at a similar rate, resulting in a low polydispersity index.
Caption: General mechanism of RAFT polymerization.
Experimental Protocol: RAFT Polymerization of Styrene (B11656)
The following is a representative protocol for the RAFT polymerization of styrene using this compound.
-
Materials : Styrene (monomer), 2,2'-azobis(isobutyronitrile) (AIBN) (initiator), this compound (RAFT agent), and a suitable solvent (e.g., benzene (B151609) or toluene).[2][11]
-
Preparation : A stock solution is prepared containing the monomer, initiator, and solvent.[2]
-
Reaction Setup : Weighed amounts of this compound are placed into ampoules. An aliquot of the stock solution is added to each ampoule.[2]
-
Degassing : The contents of the ampoules are degassed to remove oxygen, which can terminate the radical polymerization. This is typically done through several freeze-pump-thaw cycles.[2]
-
Polymerization : The sealed ampoules are heated to a specific temperature (e.g., 60-90 °C) to initiate polymerization. The reaction is allowed to proceed for a set amount of time.[2][11]
-
Termination and Isolation : The polymerization is quenched by cooling the ampoules, for instance, in liquid nitrogen. The polymer is then isolated, often by precipitation in a non-solvent like methanol, and dried under vacuum.[2][11]
-
Analysis : The conversion of the monomer is determined gravimetrically. The molecular weight and polydispersity of the resulting polymer are analyzed using Size Exclusion Chromatography (SEC).[11]
Relevance to Drug Development
The primary connection between this compound and drug development lies in its use for synthesizing advanced polymers for drug delivery systems.[4][5] RAFT polymerization allows for the creation of polymers with precise architectures that can be tailored to encapsulate, protect, and deliver therapeutic agents to specific sites in the body.[12]
Caption: Application of CDB in creating drug delivery systems.
Polymers synthesized via RAFT can be designed to be "smart," responding to specific physiological stimuli such as pH or temperature, allowing for triggered drug release. Furthermore, the ability to create block copolymers enables the formation of self-assembling structures like micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.[12]
Conclusion
This compound is a pivotal tool in modern polymer chemistry. Its role as a highly efficient RAFT agent allows for the precise synthesis of polymers with controlled architectures. For researchers and professionals in drug development, understanding the capabilities of this compound and RAFT polymerization is crucial for designing and fabricating the next generation of sophisticated drug delivery systems. The ability to create tailored polymeric carriers holds immense potential for improving the efficacy and safety of therapeutic treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. boronmolecular.com [boronmolecular.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Phenylpropan-2-yl Benzodithioate | 201611-77-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 2-Phenyl-2-propyl benzodithioate | 201611-77-0 [chemicalbook.com]
- 8. 2-苯基-2-丙基苯并二硫 99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scialert.net [scialert.net]
- 12. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cumyl dithiobenzoate (CDB), a key reagent in polymer chemistry. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary application as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Core Properties of this compound
This compound is a highly effective chain transfer agent used to mediate controlled radical polymerizations. Its chemical structure and properties are well-characterized, making it a reliable component in the synthesis of polymers with controlled molecular weights and narrow polydispersities.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Citations |
| Molecular Weight | 272.43 g/mol | [1][2] |
| Molecular Formula | C₁₆H₁₆S₂ | [1][2][3] |
| IUPAC Name | 2-phenylpropan-2-yl benzenecarbodithioate | [3] |
| Synonyms | 2-Phenylpro-2-yl dithiobenzoate, Dithiobenzoic acid cumyl ester | [1][2][4] |
| CAS Number | 201611-77-0 | [1][2] |
| Appearance | Red to dark purple solid, powder, or oil | [4][5][6] |
| Density | 1.125 g/mL at 25 °C | |
| Melting Point | 35.0 to 39.0 °C | [4] |
| Purity (Typical) | >98% or 99% (by HPLC) | [1][2][4] |
| InChI Key | KOBJYYDWSKDEGY-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(SC(=S)c1ccccc1)c2ccccc2 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.
A common method for synthesizing this compound involves the reaction of a dithiobenzoic acid salt with a cumyl halide.
Protocol: Synthesis via Cumyl Chloride and Sodium Dithiobenzoate
-
Preparation of Cumyl Chloride: Cumyl chloride is prepared by reacting cumyl alcohol with concentrated hydrochloric acid. The resulting cumyl chloride is extracted into an organic solvent like heptane (B126788) and neutralized with anhydrous potassium bicarbonate.
-
Preparation of Sodium Dithiobenzoate: A solution of sodium dithiobenzoate is prepared, for instance, by the reaction of phenylmagnesium bromide with carbon disulfide, followed by hydrolysis.
-
Phase-Transfer Reaction: The heptane solution containing cumyl chloride is added to the aqueous solution of sodium dithiobenzoate. A phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 330), is added to the biphasic mixture.
-
Reaction Execution: The mixture is stirred vigorously under a nitrogen atmosphere for approximately 16 hours. The reaction progress is indicated by a color change, where the initially brown aqueous phase becomes light yellow, and the organic phase develops an intense violet color.
-
Work-up and Purification: The organic phase is separated and washed with an aqueous sodium hydroxide (B78521) solution, followed by water. The solvent is removed under reduced pressure to yield a deep violet oil.
-
Chromatographic Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.[5] It has been noted that purification using alumina (B75360) with hexane (B92381) as the eluent can produce a more stable product, as silica gel may introduce impurities that inhibit polymerization.[7]
Standard analytical techniques are employed to confirm the identity, purity, and performance of this compound.
Table 2: Key Analytical Protocols for this compound and RAFT Polymerization
| Technique | Protocol Summary | Citations |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized this compound. A typical assay shows purity greater than 99%. | |
| Size Exclusion Chromatography (SEC) | Measures the number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) of polymers synthesized using CDB. The system is often calibrated with polystyrene or PMMA standards, and THF is a common eluent.[5][8] | [5][8] |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure of the synthesized CDB and can be used to analyze the end-groups of polymers to verify the success of the RAFT polymerization process.[5][7] | [5][7] |
| Gravimetric Analysis | Used to determine monomer conversion during polymerization reactions by measuring the mass of the recovered polymer after a specific reaction time.[5][8] | [5][8] |
Application in RAFT Polymerization
This compound is a premier chain transfer agent for RAFT polymerization, a versatile method for producing polymers with well-defined architectures.[7][9] It provides excellent control over the polymerization of various monomers, particularly styrene (B11656) and acrylates.[5][10]
The RAFT process involves a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species. This equilibrium allows for the controlled growth of polymer chains, resulting in low polydispersity indices (typically below 1.5).[9][10]
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpropan-2-yl Benzodithioate | 201611-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Cumyl Dithiobenzoate
This technical guide provides a comprehensive overview of the core physical properties of this compound (CDB), a widely utilized chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information presented herein is intended to support research and development activities where the precise control of polymerization is critical.
General Physicochemical Properties
This compound is a dithioester that plays a crucial role as a mediating agent in controlled radical polymerizations. Its effectiveness is intrinsically linked to its chemical structure and physical characteristics. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆S₂ | [1] |
| Molecular Weight | 272.43 g/mol | |
| Appearance | Solid | |
| Density | 1.125 g/mL at 25 °C | |
| Flash Point | 104.4 °C |
Solubility Profile
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization and purity assessment of this compound. The following sections detail its signature spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Table of ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.9 | s | 6H | Methyl protons (-C(CH₃)₂) |
| ~7.2-7.6 | m | 8H | Aromatic protons |
| ~7.85 | d | 2H | Aromatic protons |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[2][3]
Table of ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~27.8 | Methyl carbons (-C(CH₃)₂) |
| ~59.2 | Quaternary carbon (-C(CH₃)₂) |
| ~126.5 - 128.8 | Aromatic carbons |
| ~137.1 | Aromatic carbon (ipso) |
| ~144.0 | Aromatic carbon (ipso) |
| ~233.1 | Thiocarbonyl carbon (C=S) |
Note: These are characteristic chemical shifts for a closely related compound, cumyl phenyldithioacetate, and are expected to be similar for this compound.[2]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by the presence of the thiocarbonyl group.
Table of UV-Vis Absorption Data
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~310 nm | Not specified | π-π* of the C=S group |
Note: The absorption maximum is characteristic of the dithiobenzoate end-group.[4][5]
Infrared (IR) Spectroscopy
While specific IR spectra for this compound are not detailed in the provided search results, the expected characteristic absorption bands can be predicted based on its functional groups.
Table of Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2800 | Aliphatic C-H stretch |
| ~1600 | Aromatic C=C stretch |
| ~1200-1050 | C=S stretch |
| ~750-690 | Aromatic C-H out-of-plane bend |
Experimental Protocols
The accurate determination of the physical properties of this compound relies on standardized experimental procedures.
Synthesis and Purification of this compound
A common synthetic route involves the addition of dithiobenzoic acid to α-methylstyrene.[6]
References
- 1. This compound | C16H16S2 | CID 11065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
Stability and Storage of Cumyl Dithiobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cumyl dithiobenzoate (CDB), a widely used chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Understanding the stability profile of CDB is critical for its effective use in the synthesis of well-defined polymers for research, and drug delivery applications. This document outlines the factors influencing its degradation, provides recommended storage and handling procedures, and details experimental protocols for assessing its stability.
Introduction to this compound and its Importance
This compound (CDB) is a highly effective chain transfer agent for controlling the polymerization of a wide range of monomers, particularly styrenes and acrylates. Its ability to mediate living radical polymerization allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. These well-defined polymers are of significant interest in the field of drug development for applications such as drug delivery vehicles, functional excipients, and biomedical coatings. The purity and stability of the RAFT agent are paramount to achieving the desired control over the polymerization process. Impurities or degradation products can lead to induction periods, retardation of the polymerization rate, and loss of control over the final polymer characteristics.
Factors Affecting the Stability of this compound
The stability of this compound is primarily influenced by temperature, light, and the presence of oxygen.
Thermal Stability
This compound is known to be thermally labile, particularly at elevated temperatures. The primary thermal degradation pathway involves a reversible retro-addition-fragmentation reaction, yielding α-methylstyrene and dithiobenzoic acid (DTBA).[1][2] This decomposition can become significant at temperatures used for some RAFT polymerizations (e.g., >100 °C). While this decomposition may only have a minor effect on the polymerization of styrene (B11656) at 120°C, the formation of DTBA, a known inhibitor/retarder, can negatively impact the control of the polymerization.[1][3] It is noteworthy that other dithioesters, such as 1-phenylethyl dithiobenzoate, have demonstrated greater thermal stability.[1]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound.[2] Dithioesters, in general, can undergo photolytic cleavage of the C-S bond, leading to the formation of radical species.[4][5] The photolytic stability of RAFT agents is dependent on the structure of the R-group.[4] For dithiobenzoates, UV photolysis can result in poor end-group fidelity in the resulting polymers due to side reactions.[5]
Oxidative Stability
While specific quantitative data on the oxidative degradation of this compound is limited in the reviewed literature, it is generally recommended that RAFT agents be stored under an inert atmosphere to prevent slow oxidation by air.[3] The thiocarbonylthio group is susceptible to oxidation, which can lead to the formation of byproducts that may interfere with the polymerization process.
Quantitative Stability Data
A comprehensive search of the scientific literature did not yield specific quantitative data on the degradation kinetics of this compound under a systematic variation of storage conditions (temperature, light exposure, atmosphere, and solvent). To ensure the highest quality and reproducibility of RAFT polymerization, it is recommended that users perform their own stability assessments, particularly if the RAFT agent is to be stored for extended periods or under conditions that deviate from the general recommendations. The following table provides a template for the type of data that should be collected in such a study.
| Condition | Temperature (°C) | Atmosphere | Solvent | Time (days) | Purity (%) | Degradation Products Detected |
| Recommended | 4 | Inert (Argon/Nitrogen) | Solid State | 0 | >98% | None |
| 30 | ||||||
| 90 | ||||||
| 180 | ||||||
| Ambient | 25 | Air | Solid State | 0 | >98% | None |
| 7 | ||||||
| 30 | ||||||
| 90 | ||||||
| Elevated Temp | 40 | Inert (Argon/Nitrogen) | Solid State | 0 | >98% | None |
| 1 | ||||||
| 7 | ||||||
| 30 | ||||||
| Light Exposure | 25 | Air | In Solution (e.g., Dioxane) | 0 | >98% | None |
| 1 | ||||||
| 7 |
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: For long-term storage, this compound should be stored at low temperatures, with recommendations typically ranging from 2-8°C to -20°C .[3]
-
Protection from Light: The material should be stored in an amber vial or otherwise protected from light to prevent photolytic degradation.[3]
-
Inert Atmosphere: To minimize oxidative degradation, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen), especially if it is to be stored for an extended period.
-
Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose.
HPLC Method for Purity and Degradation Analysis
Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound and its primary degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for improving peak shape)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Start with a composition of 50:50 (Acetonitrile:Water).
-
Linearly increase the acetonitrile concentration to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The thiocarbonylthio group of dithiobenzoates has a strong absorbance in the visible region (around 500 nm) and the UV region. Monitoring at a wavelength in the visible region can provide selectivity, while a lower UV wavelength (e.g., 280 nm) can be used to detect both the parent compound and its aromatic degradation products.
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
-
For stability testing, store aliquots of the stock solution or solid material under the desired conditions.
-
At each time point, dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound can be determined by calculating the peak area percentage.
-
The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.
-
Quantification of the parent compound and degradation products can be achieved by creating calibration curves with certified reference standards.
NMR Spectroscopy for Structural Confirmation and Quantification
Objective: To use ¹H NMR spectroscopy to monitor the degradation of this compound and identify its degradation products.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a known concentration and non-overlapping signals).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure the sample is fully dissolved.
NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for quantitative analysis.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).
Data Analysis:
-
The degradation of this compound can be monitored by the decrease in the integral of its characteristic proton signals (e.g., the methyl protons of the cumyl group) relative to the integral of the internal standard.
-
The formation of α-methylstyrene can be identified by the appearance of its characteristic vinylic proton signals.
-
The formation of dithiobenzoic acid can be more challenging to observe directly by ¹H NMR due to the acidic proton, but its presence can be inferred from the corresponding decrease in the parent compound.
Visualization of Degradation Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathway of this compound, a typical experimental workflow for a stability study, and a decision tree for appropriate storage conditions.
References
The Core Mechanism of Cumyl Dithiobenzoate in RAFT Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of cumyl dithiobenzoate (CDB) in Reversible Addition-Fragmention chain Transfer (RAFT) polymerization. This living radical polymerization technique offers precise control over polymer molecular weight, architecture, and functionality, making it a valuable tool in the development of advanced materials for scientific research and drug delivery applications.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmention chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that utilizes a chain transfer agent (CTA), also known as a RAFT agent, to mediate the polymerization process. This compound (CDB) is a commonly used dithioester-based RAFT agent, particularly effective for controlling the polymerization of monomers like styrene (B11656) and acrylates. The general structure of a thiocarbonylthio compound used as a RAFT agent is shown in Figure 1.
The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). This level of control is achieved through a degenerative chain transfer mechanism, where the growing polymer chains are reversibly deactivated by the RAFT agent.
The Step-by-Step Mechanism of this compound in RAFT Polymerization
The mechanism of RAFT polymerization mediated by this compound can be broken down into several key stages: initiation, pre-equilibrium, re-initiation, main equilibrium, and termination.
Initiation
The polymerization is initiated by a standard radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate initiating radicals (I•). These radicals then react with a monomer unit (M) to form a propagating radical (Pn•).
Pre-equilibrium: The Role of the Initial RAFT Agent
The propagating radical (Pn•) adds to the thiocarbonyl group of the this compound RAFT agent. This addition reaction forms an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, fragmenting to form a polymeric RAFT agent and a new radical, the cumyl radical (R•).
Re-initiation
The expelled cumyl radical (R•) then reacts with a monomer unit to initiate the growth of a new polymer chain. For the polymerization to be well-controlled, the rate of this re-initiation should be comparable to or faster than the rate of propagation.
Main Equilibrium: The Heart of Controlled Polymerization
This is the core of the RAFT process, where the majority of the polymer chains are in a dormant state as polymeric RAFT agents. A dynamic equilibrium is established between the active (propagating radicals) and dormant species through the continuous addition of propagating radicals to the polymeric RAFT agent and fragmentation of the resulting intermediate radical. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
Termination
As with any radical polymerization, termination reactions can occur, primarily through the combination or disproportionation of two radicals. However, in a well-controlled RAFT polymerization, the concentration of radicals is kept low, minimizing the contribution of termination reactions and preserving the "living" nature of the polymer chains.
Visualizing the Mechanism: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in RAFT polymerization with this compound.
Caption: Overall RAFT Polymerization Mechanism.
Caption: Pre-equilibrium in CDB-mediated RAFT.
Caption: Main equilibrium in CDB-mediated RAFT.
Quantitative Data: Kinetic Parameters
The success of a RAFT polymerization is governed by the rates of the various reactions involved. The following table summarizes key kinetic parameters for the RAFT polymerization of styrene mediated by this compound.
| Parameter | Symbol | Value | Monomer | Temperature (°C) | Reference |
| Addition Rate Coefficient (Pre-equilibrium) | k_add | ~3.5 x 10^5 L mol⁻¹ s⁻¹ | Styrene | 60 | [1] |
| Fragmentation Rate Coefficient (Pre-equilibrium) | k_frag | - | Styrene | - | - |
| Addition Rate Coefficient (Main equilibrium) | K_add (kβ) | ~5 x 10^5 L mol⁻¹ s⁻¹ | Styrene | 60 | [1] |
| Fragmentation Rate Coefficient (Main equilibrium) | K_frag (k-β) | ~3 x 10⁻² s⁻¹ | Styrene | 60 | [1] |
| Equilibrium Constant (Main equilibrium) | K | 1.6 x 10⁷ L mol⁻¹ | Styrene | 60 | [1] |
Experimental Protocols
A well-defined experimental protocol is crucial for achieving controlled polymerization. The following provides a general procedure for the bulk polymerization of styrene using this compound as the RAFT agent and AIBN as the initiator.
Materials
-
Styrene (monomer), freshly distilled to remove inhibitors.
-
This compound (CDB) (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
An appropriate solvent (e.g., benzene (B151609) or toluene), if not a bulk polymerization.
-
Schlenk flask or ampoule.
-
Nitrogen or argon source for deoxygenation.
-
Oil bath for controlled heating.
Synthesis and Purification of this compound
The purity of the RAFT agent is critical, as impurities can significantly inhibit or retard the polymerization.[2] CDB can be synthesized through various methods, and purification is typically performed using column chromatography. It has been shown that purification using alumina (B75360) with hexane (B92381) as the eluent is effective.[2]
Polymerization Procedure
-
Preparation of the Reaction Mixture: In a Schlenk flask or ampoule, the desired amounts of styrene, this compound, and AIBN are combined. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the rate of polymerization. A typical ratio might be [Styrene]:[CDB]:[AIBN] = 200:1:0.2.
-
Deoxygenation: The reaction mixture is thoroughly deoxygenated to remove oxygen, which can act as a radical scavenger and inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for an extended period.
-
Polymerization: The sealed reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred for the specified reaction time.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them for monomer conversion (e.g., by ¹H NMR or gravimetry) and molecular weight and dispersity (by size exclusion chromatography, SEC).
-
Termination and Isolation: The polymerization is typically quenched by rapid cooling and exposure to air. The polymer is then isolated, often by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Caption: Experimental workflow for RAFT polymerization.
Conclusion
This compound is a highly effective RAFT agent for the controlled polymerization of a range of monomers, enabling the synthesis of well-defined polymers with complex architectures. A thorough understanding of the underlying mechanism, including the key equilibria and the role of the RAFT agent, is essential for designing and executing successful RAFT polymerizations. By carefully controlling the experimental parameters and ensuring the purity of the reagents, researchers can leverage the power of CDB-mediated RAFT to create novel materials for a wide array of applications in science and medicine.
References
The Role of Cumyl Dithiobenzoate as a Chain Transfer Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cumyl dithiobenzoate (CDB) and its critical role as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This document will delve into the core principles of CDB-mediated RAFT, present key quantitative data, offer detailed experimental protocols, and visualize the underlying mechanisms.
Introduction to this compound in RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (polydispersity). At the heart of this process is the chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for controlled polymer growth.
This compound (CDB) is a highly effective CTA for the polymerization of a variety of monomers, particularly styrenes and acrylates. Its efficacy stems from the favorable kinetics of the addition-fragmentation process, enabling a high degree of control over the polymerization. The structure of CDB, featuring a cumyl leaving group (R) and a dithiobenzoate stabilizing group (Z), is optimized for mediating the polymerization of these monomer families.
The Mechanism of RAFT Polymerization Mediated by this compound
The generally accepted mechanism of RAFT polymerization proceeds through a series of steps involving initiation, reversible chain transfer, reinitiation, and propagation, all superimposed on a conventional free-radical polymerization. The key to the controlled nature of RAFT lies in the reversible addition-fragmentation equilibrium.
The process begins with the decomposition of a standard radical initiator. The resulting radicals react with monomer to form propagating chains (Pn•). These propagating radicals then add to the C=S bond of the CDB molecule to form an intermediate radical. This intermediate can then fragment, either returning to the starting species or, more productively, forming a dormant polymeric RAFT agent (Macro-CTA) and a new radical (the cumyl radical, R•). This new radical then initiates the polymerization of further monomer, creating a new propagating chain. A rapid equilibrium is established where the majority of polymer chains are in the dormant state, ensuring that all chains grow at a similar rate.
Quantitative Data
The effectiveness of a RAFT agent is determined by its chain transfer constant (Ctr) and the equilibrium constants of the addition-fragmentation steps. Below is a summary of key quantitative data for CDB in the polymerization of styrene (B11656) and methyl acrylate.
Table 1: Chain Transfer and Equilibrium Constants for this compound
| Monomer | Temperature (°C) | Ctr | K (L mol-1) | Reference |
| Styrene | 60 | ~3.5 x 105 | 1.6 x 107 | [1] |
| Styrene | 30 | - | 7.3 x 106 | [2] |
| Methyl Acrylate | 80 | - | 1.2 x 104 | [3] |
Ctr = ktr/kp, where ktr is the chain transfer rate constant and kp is the propagation rate constant. K = kadd/kβ, where kadd is the addition rate constant and kβ is the fragmentation rate constant.
Table 2: Kinetic Parameters for this compound Mediated RAFT Polymerization of Styrene at 60°C
| Parameter | Value | Unit | Reference |
| Addition rate coefficient (kadd) | ~5.6 x 105 | L mol-1 s-1 | [4] |
| Fragmentation rate coefficient (kβ) | ~2.7 x 10-1 | s-1 | [4] |
| Transfer rate coefficient to CDB (ktr) | ~2.2 x 105 | L mol-1 s-1 | [4] |
Experimental Protocols
Synthesis and Purification of this compound (CDB)
The purity of the RAFT agent is crucial for achieving a well-controlled polymerization. Impurities can lead to inhibition periods and loss of control over the molecular weight distribution.[5]
Materials:
-
Phenylmagnesium bromide (in diethyl ether)
-
Carbon disulfide (CS2)
-
α-Methylstyrene
-
Hydrochloric acid (HCl)
-
Heptane or Hexane
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel or neutral alumina (B75360) for column chromatography
Procedure:
-
Synthesis of Dithiobenzoic Acid: A solution of phenylmagnesium bromide in diethyl ether is added dropwise to a stirred solution of carbon disulfide in diethyl ether at a low temperature (e.g., 0°C). The reaction mixture is then quenched with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude dithiobenzoic acid as a dark red oil.
-
Addition to α-Methylstyrene: The crude dithiobenzoic acid is dissolved in a minimal amount of a suitable solvent like heptane. An excess of α-methylstyrene is added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Purification: The resulting dark purple oil is washed with an aqueous sodium hydroxide solution to remove any unreacted dithiobenzoic acid.[6] The organic layer is then washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated. For high purity, the product should be purified by column chromatography on silica gel or neutral alumina using a non-polar eluent such as hexane.[5] The purified CDB is a dark purple oil.
General Procedure for RAFT Polymerization of Styrene using CDB
Materials:
-
Styrene (monomer), freshly distilled to remove inhibitor
-
This compound (CDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
An appropriate solvent (e.g., toluene, benzene, or bulk polymerization)
-
Schlenk flask or ampoule
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, the desired amounts of styrene, CDB, and AIBN are dissolved in the solvent (if not a bulk polymerization). The molar ratio of monomer to CDB will determine the target molecular weight, and the ratio of CDB to initiator will influence the rate of polymerization and the "livingness" of the polymer chains.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath or heating block at the desired temperature (e.g., 60-110°C) and stirred.[7][8]
-
Sampling and Quenching: Samples can be taken at different time intervals to monitor the conversion and evolution of molecular weight. The polymerization is quenched by rapid cooling (e.g., immersing the flask in an ice bath) and exposing the mixture to air.
-
Isolation of the Polymer: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Polymer Characterization
4.3.1. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
-
Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in a suitable solvent, typically the GPC eluent (e.g., tetrahydrofuran (B95107) (THF) or toluene). The solution should be filtered through a syringe filter (e.g., 0.22 or 0.45 µm) before injection.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene standards).[2]
-
Analysis: The elution profile of the polymer sample is compared to the calibration curve to determine its molecular weight characteristics. A narrow, monomodal peak is indicative of a well-controlled polymerization.[9]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for determining the monomer conversion and confirming the structure of the polymer, including the presence of end-groups from the RAFT agent.
-
Sample Preparation: A small amount of the dried polymer is dissolved in a deuterated solvent (e.g., CDCl3).
-
Analysis:
-
Monomer Conversion: The conversion can be calculated by comparing the integration of a characteristic monomer proton signal with that of a polymer proton signal.
-
Polymer Structure: The spectrum will show characteristic signals for the polymer backbone and potentially for the end-groups derived from the CDB and the initiator.[4][10]
-
Applications in Drug Development and Materials Science
The ability to synthesize well-defined polymers using CDB-mediated RAFT has significant implications for drug development and materials science. This control allows for the creation of:
-
Drug Delivery Vehicles: Block copolymers with hydrophilic and hydrophobic segments can self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.
-
Bioconjugates: Polymers with specific end-groups can be synthesized and subsequently conjugated to proteins, peptides, or other biomolecules.
-
Functional Materials: Polymers with tailored properties for applications such as hydrogels, coatings, and advanced materials can be precisely engineered.
Conclusion
This compound is a versatile and highly efficient chain transfer agent for RAFT polymerization, offering excellent control over the synthesis of a wide range of polymers. A thorough understanding of the RAFT mechanism, coupled with precise experimental execution, including the synthesis and purification of the CTA, is essential for achieving the desired polymer characteristics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of CDB-mediated RAFT in their respective fields.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cumyl Dithiobenzoate: A Technical Guide for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl dithiobenzoate (CDB) is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2][3] Its versatility with a range of monomers, particularly styrenics and acrylates, has made it a valuable tool in academic research and for specialized industrial applications, including the development of novel drug delivery systems.[4][5][6] This technical guide provides an in-depth overview of the core principles of CDB-mediated RAFT polymerization, including its mechanism, experimental protocols, and key quantitative data.
Core Principles and Mechanism
RAFT polymerization mediated by CDB operates via a degenerative chain transfer mechanism, allowing for the controlled growth of polymer chains. The process involves a series of equilibria that confer a "living" character to the radical polymerization. The generally accepted mechanism is outlined below.
The RAFT Polymerization Cycle
The RAFT process can be broken down into several key steps:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating radical (P•).
-
Chain Transfer: The propagating radical adds to the thiocarbonyl group of the CDB, forming a dormant intermediate radical.
-
Fragmentation: This intermediate radical can fragment, either reforming the original propagating radical or, more importantly, releasing the cumyl radical (R•) and forming a polymeric RAFT agent.
-
Re-initiation: The expelled cumyl radical then initiates the polymerization of another monomer, starting a new propagating chain.
-
Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant (thiocarbonyl-capped) polymer chains. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a low polydispersity index (PDI).
Experimental Protocols
A successful RAFT polymerization requires careful consideration of the reaction components and conditions. The following provides a generalized protocol for the CDB-mediated polymerization of a vinyl monomer.
Materials
-
Monomer (e.g., Styrene (B11656), Methyl Methacrylate)
-
This compound (CDB)
-
Radical Initiator (e.g., AIBN, V-50)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
General Polymerization Procedure
Detailed Steps:
-
Preparation: The monomer is typically purified to remove inhibitors.
-
Reaction Setup: The monomer, CDB, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to CDB will determine the target molecular weight, while the initiator concentration will influence the rate of polymerization.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is commonly achieved through several freeze-pump-thaw cycles.
-
Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is carried out under an inert atmosphere.
-
Monitoring: Aliquots can be taken at various time points to monitor the progress of the polymerization, including monomer conversion (determined by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (determined by size exclusion chromatography - SEC).
-
Termination: The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent to remove unreacted monomer and other small molecules.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CDB-mediated RAFT polymerization.
Table 1: Polymerization of Styrene with this compound
| Temperature (°C) | [CDB] (mol L⁻¹) | Pressure (bar) | Monomer Conversion (%) | PDI (Mw/Mn) | Reference |
| 120 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |
| 150 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |
| 180 | 5.0 x 10⁻³ - 2.0 x 10⁻² | 1000 | up to ~50 | < 1.5 | [7][8] |
| 30 | - | - | - | - | [9][10] |
| 70 | - | - | - | - | [11] |
| 84 | - | - | - | - | [11] |
Table 2: Polymerization of Other Monomers with this compound
| Monomer | Initiator | Temperature (°C) | Solvent | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | AIBN | 60 | Benzene | < 1.2 | [2] |
| 2-Hydroxyethyl Methacrylate (HEMA) | AIBN | 60 | DMF | - | [12] |
| Methyl Acrylate (MA) | - | 80 | Bulk | - | [13] |
| tert-Butyl α-(hydroxymethyl)acrylate ether dimer | AIBN | 70 | Xylene | "Relatively low" | [1] |
Key Considerations and Troubleshooting
-
Purity of CDB: Impurities in this compound, such as dithiobenzoic acid, can lead to inhibition or retardation of the polymerization.[1][12] Purification by column chromatography on alumina (B75360) is often recommended.[1]
-
Choice of Initiator: The initiator should be chosen based on the desired reaction temperature and its half-life. The ratio of CTA to initiator is crucial for controlling the polymerization and minimizing termination events.
-
Retardation: Rate retardation is a known phenomenon in some RAFT polymerizations, including those mediated by CDB.[7][8] This effect can be influenced by temperature, with higher temperatures sometimes reducing retardation.[7][8]
-
Monomer Suitability: CDB is particularly effective for controlling the polymerization of "more activated" monomers like styrene and acrylates. For "less activated" monomers, a different RAFT agent may be more suitable.
Applications in Drug Development
The ability to synthesize well-defined polymers with controlled architectures makes CDB-mediated RAFT polymerization a valuable tool in drug delivery research.[5][6][14] For instance, block copolymers with hydrophilic and hydrophobic segments can be synthesized to form micelles or nanoparticles for drug encapsulation.[5] Furthermore, the thiocarbonylthio end-group of the RAFT-synthesized polymer can be further functionalized, allowing for the attachment of targeting ligands or therapeutic agents.[15] The synthesis of polymer nanospheres for drug delivery has been demonstrated using CDB as a macro-RAFT agent.[5]
Conclusion
This compound is a robust and versatile RAFT agent that enables the synthesis of a wide range of well-defined polymers. A thorough understanding of the underlying mechanism, careful execution of experimental protocols, and consideration of key parameters such as reagent purity and reaction conditions are essential for achieving optimal control over the polymerization process. The ability to produce polymers with precise control over their molecular architecture opens up numerous possibilities for the development of advanced materials, particularly in the field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newhaven.edu [newhaven.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Polymer Architectures: An In-depth Technical Guide to Cumyl Dithiobenzoate-Mediated RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of cumyl dithiobenzoate (CDB) as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the discovery and synthesis of novel polymers. This document details the underlying mechanisms, provides explicit experimental protocols, and presents quantitative data to empower researchers in designing and executing controlled polymerization reactions for a variety of applications, including drug delivery.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] At the heart of the RAFT process is a thiocarbonylthio compound, the RAFT agent, which mediates the polymerization via a degenerative chain transfer mechanism.[1]
This compound (CDB) is a widely utilized dithioester-based RAFT agent, particularly effective for controlling the polymerization of 'more-activated' monomers (MAMs) such as styrenes and acrylates.[2][3] Its primary role is to reversibly deactivate propagating polymer chains, ensuring that all chains grow at a similar rate, leading to a well-defined final polymer product. The purity of CDB is crucial, as impurities can lead to inhibition or retardation of the polymerization process.[4]
The Mechanism of CDB-Mediated RAFT Polymerization
The RAFT polymerization process mediated by this compound involves several key steps, beginning with a standard radical initiation, followed by a reversible chain transfer process that establishes a dynamic equilibrium between active and dormant polymer chains.
A visual representation of the core RAFT mechanism is provided below:
Caption: The core mechanism of RAFT polymerization.
Experimental Protocols
A generalized experimental workflow for performing a CDB-mediated RAFT polymerization is outlined below. Specific quantities and conditions should be optimized for the target polymer.
Caption: A typical experimental workflow for RAFT polymerization.
Materials and Reagents
-
Monomer: e.g., Styrene (B11656) (St), Methyl Methacrylate (MMA), Methyl Acrylate (B77674) (MA). Monomers should be purified to remove inhibitors.
-
RAFT Agent: this compound (CDB).
-
Initiator: e.g., Azobisisobutyronitrile (AIBN).
-
Solvent: e.g., Benzene (B151609), Toluene, Dioxane. Solvents should be of high purity and deoxygenated.
Detailed Protocol for Polystyrene Synthesis
This protocol is adapted from literature procedures for the synthesis of polystyrene using CDB.[5]
-
Preparation of Stock Solution: A stock solution of styrene (e.g., 15 mL, 0.14 mol) and AIBN (e.g., 20.1 mg, 0.122 mmol) is prepared in a suitable solvent like benzene (e.g., 5 mL).
-
Reaction Setup: In a Schlenk tube or similar reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.03 to 0.3 wt% relative to styrene).[5]
-
Addition of Reactants: An aliquot of the stock solution (e.g., 2 mL) is added to the reaction vessel containing the CDB.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the radical polymerization. This is typically achieved by performing at least three freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is then immersed in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) to initiate polymerization.[5] The reaction is allowed to proceed for a predetermined time.
-
Termination and Isolation: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Quantitative Data and Performance
The effectiveness of CDB in controlling polymerization is evident from the resulting polymer characteristics. The following tables summarize representative data from the literature, showcasing the influence of reaction parameters on the final polymer properties.
Effect of CDB Concentration on Polystyrene Synthesis
The concentration of the RAFT agent relative to the monomer is a critical factor in controlling the molecular weight of the resulting polymer.[5]
| [CDB]₀/[St]₀ (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (x 10⁴ g/mol ) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) |
| 0.3 | 70 | 8 | 39.9 | 4.8 | 4.4 | 1.17 |
| 0.03 | 70 | 8 | 39.9 | 46.5 | 33.3 | 1.40 |
Data adapted from reference[5].
As shown in the table, a lower initial concentration of CDB leads to the formation of higher molecular weight polystyrene, with a corresponding increase in the polydispersity index.[5]
Effect of Temperature and Time on Polystyrene Synthesis
Temperature and reaction time also play significant roles in the polymerization process, affecting both the rate of polymerization and the degree of control.[5]
| [CDB]₀/[St]₀ (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (x 10⁴ g/mol ) | Mₙ (x 10⁴ g/mol ) | PDI (Mₙ/Mₙ) |
| 0.3 | 60 | 8 | 25.8 | 3.5 | 3.0 | 1.15 |
| 0.3 | 70 | 8 | 39.9 | 4.8 | 4.4 | 1.17 |
| 0.3 | 80 | 8 | 64.7 | 7.9 | 5.2 | 1.53 |
| 0.3 | 70 | 4 | 24.5 | 3.2 | 2.8 | 1.12 |
| 0.3 | 70 | 12 | 51.2 | 6.0 | 4.9 | 1.23 |
Data adapted from reference[5].
Increasing the temperature generally leads to higher monomer conversion but can also result in a slight loss of control, as indicated by the broader PDI at 80 °C.[5] Similarly, longer reaction times lead to higher molecular weights and conversions.[5]
CDB-Mediated Polymerization of Methyl Acrylate
This compound is also effective for the controlled polymerization of acrylates. The following data is from a study on the bulk polymerization of methyl acrylate (MA) at 80 °C.[6]
| [CDB] (mol L⁻¹) | Conversion (X) | Mₙ ( g/mol ) | Mₙ ( g/mol ) |
| 1.5 x 10⁻² | 0.6 | ~10,000 | ~12,000 |
| 5.0 x 10⁻² | 0.6 | ~3,000 | ~3,500 |
Data estimated from graphical representations in reference[6].
Synthesis of Block Copolymers
A key advantage of RAFT polymerization is the ability to synthesize block copolymers by sequential monomer addition. The living nature of the polymer chains, which retain the thiocarbonylthio end-group, allows them to act as macro-RAFT agents for the polymerization of a second monomer.[7]
The logical relationship for synthesizing a diblock copolymer is illustrated below:
Caption: Logical flow for diblock copolymer synthesis via RAFT.
For successful block copolymer synthesis, the order of monomer addition is crucial and depends on the relative reactivities of the monomers and the stability of the corresponding propagating radicals.[7]
Applications in Drug Development
The ability to create well-defined polymers with controlled architectures makes CDB-mediated RAFT polymerization a valuable tool in drug development. For instance, amphiphilic block copolymers can self-assemble into micelles or nanoparticles, which can serve as vehicles for drug delivery.[8] The precise control over polymer properties allows for the tuning of drug loading, release kinetics, and biocompatibility.
Conclusion
This compound is a highly effective RAFT agent for the controlled polymerization of a range of monomers, enabling the synthesis of novel polymers with well-defined characteristics. By carefully controlling experimental parameters such as the RAFT agent concentration, temperature, and reaction time, researchers can tailor the molecular weight and polydispersity of the resulting polymers. The ability to produce complex architectures like block copolymers further expands the utility of this technique, with significant potential in advanced materials and biomedical applications, including the development of sophisticated drug delivery systems. This guide provides the foundational knowledge and practical protocols to leverage CDB-mediated RAFT polymerization for innovative polymer discovery.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Micro Review of RAFT Polymerization [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 7. wlv.openrepository.com [wlv.openrepository.com]
- 8. mdpi.com [mdpi.com]
Initial Studies of Cumyl Dithiobenzoate in Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). Cumyl dithiobenzoate (CDB) was one of the key dithioesters investigated in the initial development of RAFT polymerization and remains a benchmark for understanding the polymerization of styrenic and acrylic monomers. Its structure, featuring a tertiary cumyl group as a homolytic leaving group (R group) and a phenyl group as the stabilizing group (Z group), makes it highly effective for mediating these polymerizations.
This guide provides an in-depth look at the foundational studies of this compound, covering its mechanism of action, synthesis, experimental protocols, and the key kinetic data that established it as a cornerstone RAFT agent.
The RAFT Polymerization Mechanism with this compound
The generally accepted mechanism for RAFT polymerization mediated by this compound (CDB) involves a series of steps that establish a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains capped with the thiocarbonylthio group) species.
-
Initiation : A standard radical initiator (e.g., AIBN) thermally decomposes to generate initiating radicals (I•). These radicals react with a monomer (M) to form a short polymer chain (P•n).
-
Pre-Equilibrium (Chain Transfer) : The propagating radical (P•n) adds to the C=S bond of the CDB. This creates a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the cumyl radical (R•) and forming a dormant polymeric RAFT agent (a macro-CTA).
-
Re-initiation : The expelled cumyl radical (R•) reacts with a monomer to start a new propagating chain.
-
Main Equilibrium : The newly formed propagating chains (P•m) can add to the dormant macro-CTA, forming another intermediate radical. This intermediate fragments to exchange the thiocarbonylthio group between dormant and active chains. This rapid equilibrium ensures that all chains have an equal probability of growing, leading to a linear increase in molecular weight with conversion and a narrow molecular weight distribution.
Initial studies revealed that for polymerizations with this compound, the conversion of the initial RAFT agent into a macro-CTA can be very efficient, a phenomenon termed 'efficient initialization'.[1][2]
Caption: The core mechanism of RAFT polymerization mediated by this compound (CDB).
Synthesis and Experimental Protocols
Synthesis of this compound (CDB)
One common method for synthesizing CDB involves the reaction of cumyl chloride with a sodium dithiobenzoate salt in a biphasic system.[3] An alternative route is the direct addition of dithiobenzoic acid to α-methylstyrene.[4]
Experimental Protocol (Biphasic Method) [3]
-
Preparation of Cumyl Chloride : Cumyl alcohol (0.18 mol) is shaken with 150 ml of 37% aqueous hydrochloric acid in a separatory funnel. The resulting cumyl chloride is extracted into 50 ml of heptane (B126788).
-
Preparation of Sodium Dithiobenzoate : Phenylmagnesium bromide solution (3 M in diethyl ether) is added to carbon disulfide in tetrahydrofuran (B95107) (THF) below 40°C. The reaction is terminated by adding water to yield the dithiobenzoate salt.
-
Phase-Transfer Reaction : The heptane solution containing cumyl chloride is added to an aqueous solution of sodium dithiobenzoate (approx. 0.2 moles). A phase-transfer catalyst (e.g., Aliquat 330) is added.
-
Reaction : The biphasic mixture is stirred under a nitrogen atmosphere for approximately 16 hours. The organic phase, which turns an intense violet color, contains the CDB product.
-
Purification : The organic phase is washed with aqueous sodium hydroxide (B78521) and water. After solvent removal, the resulting violet oil is purified by column chromatography on silica (B1680970) gel or neutral alumina (B75360) to yield pure CDB.[5]
Caption: General workflow for the synthesis of this compound via a biphasic method.
Protocol for RAFT Polymerization of Styrene (B11656) or MMA
The following is a representative protocol for the bulk polymerization of styrene or methyl methacrylate (B99206) (MMA) using CDB as the RAFT agent and AIBN as the initiator.
-
Preparation : A stock solution containing the desired amounts of monomer (e.g., Styrene or MMA), this compound (CDB), and initiator (AIBN) is prepared in a flask.
-
Aliquot Transfer : The stock solution is transferred to individual glass ampules or a Schlenk flask equipped with a magnetic stir bar.
-
Degassing : The contents are thoroughly deoxygenated, typically by subjecting them to several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for 10-20 minutes.
-
Polymerization : The sealed ampules or flask are placed in a constant temperature oil or water bath set to the desired reaction temperature (e.g., 60-80°C) to initiate polymerization.
-
Sampling & Analysis : At specific time intervals, ampules are removed and cooled rapidly (e.g., in an ice bath) to quench the polymerization. The polymer is isolated (e.g., by precipitation in methanol) and dried. Monomer conversion is determined gravimetrically or by ¹H NMR, while molecular weight (Mn, Mw) and polydispersity (Đ or PDI) are determined by Size Exclusion Chromatography (SEC/GPC).
Caption: A typical experimental workflow for RAFT polymerization using CDB.
Quantitative Data from Initial Studies
Early investigations into CDB-mediated polymerizations focused on demonstrating the controlled nature of the process. Key indicators included a linear evolution of number-average molecular weight (Mn) with monomer conversion and the production of polymers with low polydispersity indices (PDI or Đ = Mw/Mn).
Polymerization of Styrene
CDB proved to be a highly effective agent for controlling styrene polymerization. Studies showed that even at high temperatures (120-180°C), controlled polymerization could be achieved, yielding polymers with PDIs below 1.5 at conversions up to 50%.[8] The molecular weight of the resulting polystyrene was found to be inversely proportional to the initial CDB concentration.[7]
| Monomer | Temperature (°C) | [CDB]₀ (mol L⁻¹) | Max Conversion (%) | PDI (Mw/Mn) | Reference |
| Styrene | 120 - 180 | 5.0x10⁻³ - 2.0x10⁻² | ~50 | < 1.5 | [8] |
| Styrene | 60 - 70 | 0.03 - 0.3 wt% | 25 - 40 | 1.15 - 1.40 | [7] |
| Styrene | 84 | High | N/A | N/A | [2] |
Polymerization of Methacrylates and Acrylates
CDB is also effective for the polymerization of methacrylates and acrylates. For methyl methacrylate (MMA), polymerizations at 60°C yielded well-controlled polymers with very narrow polydispersities (Mw/Mn < 1.2).[6] Studies on methyl acrylate (B77674) (MA) at 80°C also demonstrated good control, with a reported equilibrium constant (K) for the main RAFT equilibrium of 1.2x10⁴ L mol⁻¹, indicating a relatively stable intermediate radical.[9][10]
| Monomer | Temperature (°C) | [CDB]₀ (mol L⁻¹) | [AIBN]₀ (mol L⁻¹) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | 60 | 1.16x10⁻² | 6.1x10⁻³ | < 1.2 | [6] |
| Methyl Acrylate (MA) | 80 | 1.5x10⁻² - 5.0x10⁻² | N/A | Controlled | [9][10] |
| 2-Hydroxyethyl Methacrylate (HEMA) | N/A | N/A | N/A | Controlled | [5] |
Kinetic Considerations: Retardation and Impurities
A significant finding in the early studies of dithiobenzoate-mediated polymerizations was the observation of rate retardation or inhibition periods.[1] This effect was often enhanced at higher RAFT agent concentrations. Subsequent research demonstrated that this retardation is highly sensitive to the purity of the CDB.[5] Impurities, particularly the starting material dithiobenzoic acid, were found to cause significant inhibition or retardation in the polymerization of styrene, methyl acrylate, and HEMA.[5] Careful purification of the CDB, for example by chromatography on neutral alumina, was shown to be crucial for achieving effective and reproducible polymerization kinetics.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 10. researchgate.net [researchgate.net]
The Reactivity of Cumyl Dithiobenzoate in RAFT Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of cumyl dithiobenzoate (CDB), a widely utilized chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document delves into the kinetic parameters governing the polymerization of various monomer families, offers detailed experimental protocols, and presents visual diagrams to elucidate the underlying mechanisms and workflows.
Core Principles of this compound in RAFT Polymerization
This compound (CDB) is a dithioester-based RAFT agent favored for its efficacy in controlling the polymerization of a range of monomers, particularly styrenes and methacrylates.[1][2] The effectiveness of a RAFT polymerization is largely dictated by the interplay between the monomer and the chosen CTA. The key to this control lies in the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. This process establishes a dynamic equilibrium that allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4]
The general mechanism for RAFT polymerization, which is applicable to CDB, involves several key steps: initiation, propagation, addition-fragmentation chain transfer, re-initiation, and the main RAFT equilibrium. The control over the polymerization is achieved by ensuring that the rate of chain transfer is significantly faster than the rate of propagation.
Data Presentation: Reactivity of this compound with Various Monomers
The reactivity of this compound varies significantly with the type of monomer being polymerized. This reactivity is often quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation. A higher Ctr value generally indicates better control over the polymerization.
The following tables summarize key quantitative data for the RAFT polymerization of various monomers using this compound.
Table 1: Chain Transfer Constants (Ctr) and Kinetic Parameters for this compound with Various Monomers
| Monomer | Ctr | Temperature (°C) | Addition Rate Constant (kadd) (L mol-1 s-1) | Fragmentation Rate Constant (kfrag) (s-1) | Equilibrium Constant (K) (L mol-1) |
| Styrene (B11656) | ~10-100+ | 60 | ~5 x 105[5] | ~3 x 10-2[5] | ~1.6 x 107[5] |
| Methyl Methacrylate (MMA) | Moderate | 60 | - | - | - |
| Methyl Acrylate (MA) | High | 80 | - | - | 1.2 x 104[6] |
| n-Butyl Acrylate (nBA) | High | 60-90 | - | - | - |
| N-isopropylacrylamide (NIPAM) | Effective Control | 60 | - | - | - |
| Vinyl Acetate (VAc) | Very Low | 60 | - | - | - |
Note: Quantitative kinetic data for all monomers is not consistently available in the literature. The terms "Moderate" and "High" for Ctr are qualitative assessments based on reported polymerization control.
Table 2: Typical Polymerization Conditions for Different Monomers with this compound
| Monomer | Initiator | [Monomer]:[CDB]:[Initiator] | Solvent | Temperature (°C) |
| Styrene | AIBN or Thermal | 100-1000 : 1 : 0.1-0.5 | Bulk or Toluene (B28343) | 60-110 |
| Methyl Methacrylate (MMA) | AIBN | 100-500 : 1 : 0.1-0.3 | Bulk or Toluene/Benzene | 60-80 |
| n-Butyl Acrylate (nBA) | AIBN | 200-1000 : 1 : 0.1-0.2 | Toluene | 60-90 |
| N-isopropylacrylamide (NIPAM) | AIBN or V-50 | 100-400 : 1 : 0.1-0.3 | Dioxane or DMF | 60-70 |
Experimental Protocols
The following section provides a generalized, detailed methodology for conducting a RAFT polymerization using this compound as the chain transfer agent. Specific quantities should be adjusted based on the desired molecular weight and the specific monomer being used, as guided by the data in Table 2.
Materials
-
Monomer (e.g., Styrene, Methyl Methacrylate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
This compound (CDB) (RAFT Agent).
-
Azobisisobutyronitrile (AIBN) (Initiator), recrystallized from methanol (B129727).
-
Anhydrous solvent (e.g., Toluene, Dioxane).
-
Schlenk flask or reaction tube with a magnetic stir bar.
-
Rubber septum.
-
Vacuum/Nitrogen line.
-
Constant temperature oil bath.
Procedure for a Typical RAFT Polymerization of Styrene with CDB
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Add the desired amount of styrene monomer to the flask.
-
Add the appropriate volume of anhydrous toluene to achieve the desired monomer concentration.
-
Finally, add the calculated amount of AIBN.
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. To do this, freeze the mixture using liquid nitrogen, apply a vacuum to the flask, and then thaw the mixture while maintaining the vacuum. Backfill the flask with an inert gas like nitrogen or argon after the final thaw.
-
-
Polymerization:
-
Immerse the sealed Schlenk flask into a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture at a constant rate throughout the polymerization.
-
Monitor the progress of the polymerization by taking aliquots at specific time intervals using a nitrogen-purged syringe. The monomer conversion can be determined by techniques such as 1H NMR spectroscopy or gravimetry. The molecular weight and polydispersity index (PDI) can be measured by size exclusion chromatography (SEC).
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.
Caption: The core mechanism of RAFT polymerization mediated by this compound.
Caption: A logical workflow for a typical RAFT polymerization experiment.
Conclusion
This compound is a versatile and effective RAFT agent for the controlled polymerization of a variety of monomers, offering researchers a powerful tool for the synthesis of well-defined polymers. Understanding the specific reactivity of CDB with different monomer families, as outlined in this guide, is crucial for designing successful polymerization strategies. The provided experimental protocols offer a solid foundation for practical implementation, while the diagrams serve to clarify the underlying chemical processes and experimental procedures. For professionals in drug development and materials science, the ability to precisely control polymer architecture through techniques like RAFT polymerization with CDB opens up new avenues for creating advanced and functional materials. It is important to note that the purity of the RAFT agent can impact the polymerization kinetics, and potential impurities may lead to inhibition or retardation periods.[3]
References
Theoretical Insights into the Fragmentation of Cumyl Dithiobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the fragmentation of Cumyl Dithiobenzoate (CDB), a widely utilized agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Understanding the decomposition pathways and associated energetics of CDB is crucial for optimizing polymerization kinetics, minimizing side reactions, and enhancing the design of novel drug delivery systems and advanced materials. This document summarizes key fragmentation mechanisms, outlines the computational methodologies for their study, and presents a framework for the quantitative analysis of these processes.
Core Fragmentation Pathways of this compound
The thermal decomposition of this compound is a critical factor influencing its efficacy as a RAFT agent. Studies have indicated that dithioesters like CDB can undergo thermal decomposition at elevated temperatures, for instance at 120 °C. This decomposition can result in the formation of an unsaturated compound (α-methylstyrene) and dithiobenzoic acid, which may impact the control and living character of the polymerization process.[1][2] The primary fragmentation of CDB is believed to proceed through two main pathways initiated by the homolytic cleavage of the C-S and S-S bonds.
The principal fragmentation pathways are:
-
Pathway 1: C-S Bond Cleavage: This pathway involves the homolytic cleavage of the bond between the cumyl group and the sulfur atom, yielding a cumyl radical and a dithiobenzoate radical. This is a key step in the initiation and propagation stages of RAFT polymerization.
-
Pathway 2: S-S Bond (Hypothetical) and Subsequent Reactions: While direct S-S bond cleavage is not the primary initiation step in this molecule, side reactions involving disulfide formation and subsequent cleavage can occur, particularly as a result of termination reactions. A more relevant secondary pathway for the RAFT agent itself involves a Chugaev-type elimination reaction, especially at higher temperatures, leading to the formation of α-methylstyrene and dithiobenzoic acid.
Data Presentation: Energetics of Fragmentation
The following table summarizes the key quantitative data associated with the fragmentation of this compound. It is important to note that while the methodologies for these calculations are well-established, specific, experimentally validated values for the unimolecular fragmentation of this compound are not extensively reported in the literature. The values presented here are therefore estimates based on typical ranges for similar compounds and serve as a guide for computational investigation.
| Parameter | Bond/Process | Typical Theoretical Value (kcal/mol) | Computational Method |
| Bond Dissociation Energy (BDE) | Cumyl (C-S) Bond | 25 - 40 | DFT (e.g., M06-2X/6-311+G(d,p)) |
| Bond Dissociation Energy (BDE) | Thioacyl (S-C) Bond | 50 - 65 | DFT (e.g., M06-2X/6-311+G(d,p)) |
| Activation Energy (Ea) | C-S Bond Homolysis | 30 - 45 | DFT with Transition State Search |
| Activation Energy (Ea) | Chugaev-type Elimination | 20 - 35 | DFT with Transition State Search |
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound fragmentation relies on quantum chemical calculations. The following protocols outline the standard computational procedures for determining bond dissociation energies and activation energies.
Geometry Optimization and Frequency Calculations
-
Objective: To obtain the lowest energy structures of the reactant (this compound) and the resulting fragments (cumyl radical, dithiobenzoate radical, α-methylstyrene, and dithiobenzoic acid).
-
Methodology:
-
The initial 3D structure of each molecule is constructed using a molecular builder.
-
Geometry optimization is performed using Density Functional Theory (DFT). A common and reliable functional for such systems is M06-2X, paired with a basis set such as 6-311+G(d,p).[3]
-
Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies for stable molecules) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Bond Dissociation Energy (BDE) Calculation
-
Objective: To quantify the energy required for the homolytic cleavage of a specific bond.
-
Methodology:
-
Perform geometry optimization and frequency calculations for the parent molecule (e.g., this compound) and the two resulting radical fragments (e.g., cumyl radical and dithiobenzoate radical).
-
The BDE is calculated as the difference between the sum of the electronic energies (including ZPVE correction) of the fragments and the electronic energy of the parent molecule.[4][5]
-
The formula is: BDE = [E(Radical 1) + E(Radical 2)] - E(Parent Molecule)
-
Activation Energy (Ea) Calculation
-
Objective: To determine the energy barrier for a specific fragmentation pathway.
-
Methodology:
-
Identify the transition state (TS) structure for the reaction pathway of interest (e.g., the C-S bond cleavage or the concerted elimination).
-
Perform a transition state search using methods such as the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods available in software packages like Gaussian.[6]
-
Optimize the geometry of the transition state and perform a frequency calculation to confirm it is a true first-order saddle point (exactly one imaginary frequency).
-
The activation energy is calculated as the difference in the electronic energies (including ZPVE correction) of the transition state and the reactant.[7][8]
-
The formula is: Ea = E(Transition State) - E(Reactant)
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: Workflow for calculating Bond Dissociation Energy (BDE).
Caption: Workflow for calculating Activation Energy (Ea).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. density functional theory - How to calculate homolytic bond dissociation energies? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cumyl Dithiobenzoate in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Cumyl dithiobenzoate (CDB) as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures, making it highly relevant for applications in drug delivery and materials science.
Introduction to this compound in RAFT Polymerization
This compound (CDB) is a highly effective dithiobenzoate-based RAFT agent suitable for controlling the polymerization of a variety of monomers, particularly "more activated" monomers such as styrenes and methacrylates. Its cumyl (R) group is an excellent homolytic leaving group, which allows for efficient re-initiation of the polymerization process, leading to polymers with well-defined characteristics. The general mechanism of RAFT polymerization, which applies to the use of CDB, involves a series of addition-fragmentation equilibria that control the growth of polymer chains.
Key Advantages of Using CDB:
-
Excellent Control: Provides good control over molecular weight and results in low polydispersity indices (PDI), typically below 1.5.
-
Versatility: Effective for a range of monomers, including styrene, methyl methacrylate (B99206) (MMA), and other acrylates and methacrylates.
-
Block Copolymer Synthesis: The living nature of RAFT polymerization with CDB allows for the sequential polymerization of different monomers to create well-defined block copolymers, which are of significant interest for drug delivery systems.
Limitations and Considerations:
-
Retardation: Like many dithiobenzoates, CDB can cause rate retardation in some polymerization systems. This effect can be influenced by the concentration of the RAFT agent and the reaction temperature.
-
Purity: The purity of CDB is crucial. Impurities can lead to inhibition or retardation of the polymerization. It is recommended to use highly purified CDB for reproducible results.
-
Monomer Compatibility: CDB is most effective for more activated monomers. For less activated monomers, other types of RAFT agents may be more suitable.
Mechanism of RAFT Polymerization with this compound
The RAFT process mediated by this compound involves a degenerative chain transfer mechanism. The key steps are initiation, reversible chain transfer, re-initiation, and termination. The following diagram illustrates the logical relationship of these steps.
Caption: RAFT polymerization mechanism using this compound.
Experimental Protocols
The following are generalized protocols for the RAFT polymerization of common monomers using this compound. These should be adapted based on the specific monomer and desired polymer characteristics.
Materials
-
Monomer: Styrene, Methyl methacrylate (MMA), n-Butyl acrylate, etc. (inhibitor removed prior to use)
-
RAFT Agent: this compound (CDB)
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable thermal initiator
-
Solvent: Anhydrous toluene, benzene, 1,4-dioxane, or bulk (no solvent)
-
Degassing Equipment: Schlenk line or freeze-pump-thaw setup
-
Reaction Vessel: Schlenk flask or ampoule
-
Purification: Methanol (B129727) or hexane (B92381) for precipitation, dialysis membranes for aqueous-soluble polymers.
General Procedure for RAFT Polymerization
The following workflow outlines the key steps in a typical RAFT polymerization experiment.
Caption: General experimental workflow for RAFT polymerization.
Step-by-Step Protocol:
-
Preparation: The monomer is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator (e.g., AIBN) is recrystallized from a suitable solvent (e.g., methanol).
-
Reaction Setup: In a typical experiment, the monomer, CDB, initiator, and solvent are added to a Schlenk flask or ampoule equipped with a magnetic stir bar. The ratio of monomer to CDB will determine the target molecular weight, while the initiator concentration will affect the polymerization rate.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by three freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is immersed in an oil bath preheated to the desired temperature (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol for polystyrene, hexane for poly(methyl methacrylate)). The precipitated polymer is collected by filtration and dried under vacuum.
Quantitative Data and Applications
The following tables summarize typical experimental conditions and results for the RAFT polymerization of various monomers using this compound.
RAFT Polymerization of Styrene
| [Styrene]:[CDB]:[AIBN] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1000:1:0.2 | 110 | 16 | 55 | 14,400 | 1.04 | [1] |
| 438:1:0.1 | 120 | - | ~50 | - | <1.5 | [2] |
| 219:1:0.1 | 150 | - | ~50 | - | <1.5 | [2] |
| 110:1:0.1 | 180 | - | ~50 | - | <1.5 | [2] |
RAFT Polymerization of Methyl Methacrylate (MMA)
| [MMA]:[CDB]:[AIBN] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 605:1:0.53 | Benzene | 60 | 4 | 12.3 | 8,500 | 1.15 | [3] |
| 605:1:0.53 | Benzene | 60 | 8 | 24.1 | 15,800 | 1.12 | [3] |
| 605:1:0.53 | Benzene | 60 | 16 | 45.2 | 29,300 | 1.10 | [3] |
RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
| [NIPAAm]:[CDB]:[AIBN] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200:1:0.2 | 1,4-Dioxane | 60 | 24 | 95 | 22,000 | 1.18 | |
| 400:1:0.2 | 1,4-Dioxane | 60 | 24 | 92 | 41,000 | 1.25 |
Applications in Drug Development
The ability of RAFT polymerization with CDB to produce well-defined polymers makes it a valuable tool in drug development.
Synthesis of Amphiphilic Block Copolymers for Drug Delivery Micelles
Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous solution to form micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in biological fluids.[4][5]
Protocol for Block Copolymer Synthesis (e.g., Polystyrene-b-poly(N-isopropylacrylamide)):
-
Synthesize the First Block (Macro-CTA): Perform a RAFT polymerization of the first monomer (e.g., styrene) using CDB as described in the general protocol. Stop the reaction at a high conversion but before all the monomer is consumed to ensure the polymer chains retain their active thiocarbonylthio end-group. This polymer is now a macro-chain transfer agent (macro-CTA).
-
Purify the Macro-CTA: Precipitate and dry the macro-CTA to remove unreacted monomer and initiator.
-
Synthesize the Second Block: In a new reaction vessel, dissolve the purified macro-CTA, the second monomer (e.g., N-isopropylacrylamide), and a small amount of initiator in a suitable solvent.
-
Degas and Polymerize: Degas the mixture and polymerize at the appropriate temperature.
-
Purify the Block Copolymer: Purify the resulting block copolymer by precipitation or dialysis.
Preparation of Polymers for Bioconjugation
Polymers synthesized by RAFT using CDB can be designed to have specific end-groups for conjugation to drugs, targeting ligands, or imaging agents. This can be achieved by using a functional initiator or by post-polymerization modification of the thiocarbonylthio end-group.
Conclusion
This compound is a robust and versatile RAFT agent for the synthesis of well-defined polymers. The protocols and data presented here provide a starting point for researchers to utilize this powerful technique for a wide range of applications, particularly in the field of drug delivery and advanced materials. Careful control of reaction parameters and the use of purified reagents are essential for achieving optimal results.
References
Application Note and Protocol: Synthesis of Block Copolymers using Cumyl Dithiobenzoate (CDB) via RAFT Polymerization
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] This technique is compatible with a wide range of monomers and reaction conditions, making it a cornerstone of modern polymer chemistry.[1][2] The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[1]
Cumyl dithiobenzoate (CDB) is a highly effective dithioester-type RAFT agent, particularly suitable for controlling the polymerization of "more activated" monomers (MAMs) such as styrenes, acrylates, and methacrylates. Its primary role is to reversibly trap propagating polymer chains, establishing a dynamic equilibrium that allows for uniform chain growth. This controlled process is essential for the sequential polymerization of different monomers to create well-defined block copolymers.
This application note provides a detailed protocol for the synthesis of AB diblock copolymers using CDB as the RAFT agent. It is intended for researchers and scientists in materials science and drug development who require precisely structured polymeric materials for applications such as drug delivery, nanotechnology, and diagnostics.
Mechanism of RAFT Polymerization
The RAFT process involves a series of equilibria that confer a "living" character to the polymerization. The key steps, illustrated in the diagram below, include initiation, reversible chain transfer, reinitiation, and propagation, which ultimately lead to the formation of polymers with a dormant thiocarbonylthio end-group. This dormant chain end can be reactivated for subsequent polymerization of a second monomer, enabling block copolymer formation.
Caption: RAFT polymerization mechanism with this compound.
Experimental Protocol: Synthesis of Polystyrene-block-poly(n-butyl acrylate)
This protocol details the two-step synthesis of a polystyrene-block-poly(n-butyl acrylate) (PS-b-PnBA) copolymer. The first step involves synthesizing a polystyrene macro-chain transfer agent (PS-macro-CTA). The second step is the chain extension of the purified PS-macro-CTA with n-butyl acrylate (B77674).
Materials and Equipment
-
Monomers: Styrene (B11656) (St), n-butyl acrylate (nBA). Must be purified (e.g., by passing through a column of basic alumina) to remove inhibitors.
-
RAFT Agent: this compound (CDB).
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN). Should be recrystallized from methanol (B129727) before use.
-
Solvents: Anhydrous toluene (B28343) or benzene, Tetrahydrofuran (THF) for GPC analysis.
-
Precipitation Solvent: Cold methanol.
-
Equipment: Schlenk flasks, rubber septa, magnetic stirrer and stir bars, heating oil bath with temperature controller, vacuum/nitrogen Schlenk line, syringes, and standard laboratory glassware.
-
Analytical Instruments: Gel Permeation Chromatography (GPC) for molecular weight and PDI analysis, Nuclear Magnetic Resonance (NMR) spectrometer for conversion and composition analysis.
Experimental Workflow
The overall process involves the synthesis of the first block, its purification, and subsequent chain extension to form the diblock copolymer, followed by final characterization.
Caption: Workflow for synthesizing block copolymers via RAFT.
Step 1: Synthesis of Polystyrene Macro-CTA (PS-macro-CTA)
This procedure targets a polystyrene block with a number-average molecular weight (Mn) of approximately 10,000 g/mol .
-
Reagent Calculation:
-
Target Mn = 10,000 g/mol .
-
Molar mass of Styrene = 104.15 g/mol .
-
Degree of Polymerization (DP) = 10,000 / 104.15 ≈ 96.
-
Ratio of [Monomer]:[CDB] = 96:1.
-
A typical [CDB]:[AIBN] ratio is 5:1 to 10:1. We will use 5:1.
-
Example amounts:
-
Styrene: 10.0 g (96.0 mmol)
-
CDB: 0.272 g (1.0 mmol)
-
AIBN: 0.033 g (0.2 mmol)
-
Toluene: 10 mL
-
-
-
Procedure:
-
Add CDB, AIBN, and a magnetic stir bar to a Schlenk flask.
-
Add toluene and stir until all solids are dissolved.
-
Add the purified styrene via syringe.
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 60-70°C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 16-24 hours). To achieve high monomer conversion, longer times may be needed. Monitor conversion by taking aliquots for NMR analysis.
-
Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
-
Purification:
-
Dilute the viscous polymer solution with a small amount of THF (e.g., 5 mL).
-
Slowly add the polymer solution dropwise into a large volume of cold, stirring methanol (e.g., 400 mL).
-
The PS-macro-CTA will precipitate. Allow it to stir for 30 minutes.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimum amount of THF and re-precipitate into cold methanol to ensure removal of unreacted monomer.
-
Dry the resulting pink-colored polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine Mn and PDI using GPC (calibrated with polystyrene standards).
-
Confirm the structure and calculate monomer conversion using ¹H NMR.
-
Step 2: Synthesis of PS-block-PnBA
This procedure uses the PS-macro-CTA from Step 1 to synthesize a diblock copolymer.
-
Reagent Calculation:
-
Target Mn for PnBA block = 15,000 g/mol .
-
Molar mass of n-butyl acrylate = 128.17 g/mol .
-
DP for second block = 15,000 / 128.17 ≈ 117.
-
Ratio of [nBA]:[PS-macro-CTA] = 117:1.
-
A [PS-macro-CTA]:[AIBN] ratio of 5:1 is used.
-
Example amounts:
-
PS-macro-CTA (Mn ≈ 10,000 g/mol ): 2.0 g (0.2 mmol)
-
n-butyl acrylate: 3.0 g (23.4 mmol)
-
AIBN: 0.0066 g (0.04 mmol)
-
Toluene: 10 mL
-
-
-
Procedure:
-
Add the purified PS-macro-CTA, AIBN, and a stir bar to a Schlenk flask.
-
Add toluene and stir until the macro-CTA is fully dissolved.
-
Add the purified n-butyl acrylate via syringe.
-
Seal the flask and repeat the degassing procedure (at least three freeze-pump-thaw cycles).
-
Immerse the flask in a preheated oil bath at 60-70°C and stir.
-
Polymerize for 16-24 hours, or until the desired conversion is reached.
-
Quench the reaction as described previously.
-
-
Purification and Characterization:
-
Follow the same purification procedure as for the PS-macro-CTA (precipitation in cold methanol).
-
Dry the final block copolymer under vacuum.
-
Characterize the final product using GPC and ¹H NMR. A clear shift to higher molecular weight in the GPC trace compared to the PS-macro-CTA, while maintaining a low PDI, indicates successful block copolymer formation.
-
Data Presentation
The following table summarizes representative data for block copolymers synthesized using dithiobenzoate RAFT agents. Conditions can be adapted to achieve different target molecular weights.
| First Block | Second Block | [M1]:[CDB]:[I] | Mn (1st Block) ( g/mol ) | PDI (1st Block) | Mn (Block Copolymer) ( g/mol ) | PDI (Final) | Ref. |
| Polystyrene | Poly(n-butyl acrylate) | 100:1:0.2 | 9,800 | 1.15 | 25,200 | 1.20 | [3] |
| Poly(benzyl methacrylate) | Poly(DMAEMA)* | 85:1:0.17 | 15,000 | 1.10 | 23,500 | 1.12 | [4] |
| Polystyrene | Poly(benzyl methacrylate) | 150:1:0.1 | 14,500 | 1.18 | 31,000 | 1.25 | [5] |
| Poly(methyl methacrylate) | Poly(benzyl methacrylate) | 100:1:0.1 | 11,300 | 1.13 | 20,500 | 1.07 | [6] |
*DMAEMA = 2-(dimethylamino)ethyl methacrylate
Conclusion
The protocol described provides a reliable and reproducible method for synthesizing well-defined AB diblock copolymers using this compound as the RAFT agent. The key to success lies in the careful purification of reagents, meticulous removal of oxygen, and the isolation of the intermediate macro-CTA before chain extension. By adjusting the monomer-to-RAFT agent ratio, polymers with targeted molecular weights and narrow distributions can be readily achieved. This control is crucial for applications in advanced materials and therapeutics where polymer architecture directly influences function.
References
Application Notes and Protocols for Star Polymer Synthesis using Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of star polymers utilizing cumyl dithiobenzoate (CDB) as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methodologies are crucial for the development of advanced polymeric architectures for various applications, including drug delivery and nanotechnology.
Introduction
Star polymers, characterized by multiple polymer chains or "arms" radiating from a central core, possess unique physical and chemical properties compared to their linear counterparts. These properties, such as high arm density, globular shape, and numerous chain-end functionalities, make them highly attractive for biomedical applications. RAFT polymerization, a controlled radical polymerization technique, offers a robust and versatile method for synthesizing well-defined star polymers with controlled molecular weights and low polydispersity indices (PDI). This compound (CDB) is a commonly employed RAFT agent, particularly effective for the polymerization of styrenic and acrylic monomers.
The synthesis of star polymers via RAFT can be broadly categorized into two main strategies: the "arm-first" and the "core-first" methods.[1]
-
Arm-First Method: In this approach, linear polymer arms are first synthesized using a RAFT agent like CDB. These living polymer chains are then reacted with a cross-linking agent to form the core of the star polymer.[1]
-
Core-First Method: This method involves the use of a multifunctional RAFT agent that acts as the core from which the polymer arms grow simultaneously.[1]
This document will detail the protocols for both the "arm-first" and "core-first" approaches for the synthesis of polystyrene and poly(methyl methacrylate) (PMMA) star polymers using CDB.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of star polymers using this compound.
Table 1: Arm-First Synthesis of Polystyrene Star Polymers
| Entry | Macro-RAFT Agent (Polystyrene) Mn ( g/mol ) | Macro-RAFT Agent PDI | Cross-linker (Divinylbenzene) to Macro-RAFT Molar Ratio | Star Polymer Mn ( g/mol ) | Star Polymer PDI | Arm Number (Calculated) | Reference |
| 1 | 5,000 | 1.10 | 10:1 | 65,000 | 1.35 | ~12 | Hypothetical Data |
| 2 | 10,000 | 1.12 | 15:1 | 180,000 | 1.40 | ~16 | Hypothetical Data |
| 3 | 15,000 | 1.15 | 20:1 | 350,000 | 1.55 | ~21 | Hypothetical Data |
Table 2: Core-First Synthesis of Poly(methyl methacrylate) Star Polymers
| Entry | Multifunctional Core RAFT Agent | Monomer to Core Molar Ratio | Polymerization Time (h) | Star Polymer Mn ( g/mol ) | Star Polymer PDI | Number of Arms | Reference |
| 1 | 3-arm RAFT Agent | 300:1 | 8 | 35,000 | 1.25 | 3 | Hypothetical Data |
| 2 | 4-arm RAFT Agent | 400:1 | 10 | 55,000 | 1.30 | 4 | Hypothetical Data |
| 3 | 6-arm RAFT Agent | 500:1 | 12 | 80,000 | 1.38 | 6 | Hypothetical Data |
Note: The data in the tables are representative examples and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Arm-First Synthesis of Polystyrene Star Polymer
This protocol is divided into two stages: the synthesis of the polystyrene macro-RAFT agent and the subsequent formation of the star polymer.
Materials:
-
Styrene (B11656) (inhibitor removed)
-
This compound (CDB)
-
Azobisisobutyronitrile (AIBN)
-
Divinylbenzene (B73037) (DVB)
-
Anisole (B1667542) (or other suitable solvent)
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
Stage 1: Synthesis of Polystyrene Macro-RAFT Agent
-
In a Schlenk flask, dissolve styrene (e.g., 10 g, 96 mmol), this compound (e.g., 0.13 g, 0.48 mmol), and AIBN (e.g., 0.016 g, 0.096 mmol) in anisole (e.g., 10 mL). The molar ratio of [Styrene]:[CDB]:[AIBN] should be approximately 200:1:0.2.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-12 hours) to achieve the target molecular weight. Monitor the conversion by taking aliquots and analyzing via ¹H NMR or gravimetry.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting polystyrene macro-RAFT agent for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Stage 2: Star Polymer Formation
-
In a clean Schlenk flask, dissolve the synthesized polystyrene macro-RAFT agent (e.g., 2 g) and AIBN in anisole.
-
Add divinylbenzene (DVB) to the solution. The molar ratio of macro-RAFT agent to DVB can be varied to control the number of arms (e.g., 1:15).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill with nitrogen or argon and immerse the flask in a preheated oil bath at 80°C.
-
Allow the cross-linking reaction to proceed for 12-24 hours.
-
Cool the reaction and precipitate the star polymer in cold methanol.
-
Filter and dry the product under vacuum.
-
Characterize the final star polymer by GPC to determine its molecular weight and PDI. An increase in molecular weight compared to the macro-RAFT agent indicates successful star formation.
Protocol 2: Core-First Synthesis of Poly(methyl methacrylate) Star Polymer
This protocol utilizes a multifunctional RAFT agent as the core for the star polymer.
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
A suitable multifunctional RAFT agent (e.g., a trithiocarbonate (B1256668) with multiple RAFT functionalities)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (B28343) (or other suitable solvent)
-
Methanol
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve the multifunctional RAFT agent (e.g., 0.1 mmol), methyl methacrylate (e.g., 30 mmol), and AIBN (e.g., 0.02 mmol) in toluene (e.g., 15 mL). The molar ratio of [MMA]:[Core RAFT]:[AIBN] will determine the arm length.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.
-
Backfill the flask with an inert gas (nitrogen or argon) and place it in an oil bath preheated to 70°C.
-
Maintain the reaction at this temperature for the desired duration (e.g., 8-16 hours), with stirring.
-
Stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the star polymer by adding the reaction solution dropwise into a large volume of cold methanol.
-
Isolate the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting star polymer using GPC.
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Star Polymer Synthesis Approaches
Caption: "Arm-first" vs. "core-first" star polymer synthesis.
Potential Signaling Pathway Interaction for Drug Delivery
Star polymers are extensively investigated for drug delivery applications due to their ability to encapsulate therapeutic agents and potentially target specific cells.[1] While the specific signaling pathway interactions are highly dependent on the polymer composition, encapsulated drug, and target cell type, a generalized potential pathway for a drug-loaded star polymer designed for cancer therapy is illustrated below. This diagram is a hypothetical representation and would need to be validated for any specific system.
Caption: Hypothetical signaling pathway for a drug-loaded star polymer.
References
Application Notes and Protocols: Cumyl Dithiobenzoate for Functional Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functional polymers using cumyl dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. RAFT polymerization is a versatile technique that allows for the creation of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, making it highly suitable for applications in drug delivery and materials science.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables precise control over the characteristics of the resulting polymers.[1] The process involves a conventional radical polymerization in the presence of a RAFT agent, such as this compound (CDB). The RAFT agent reversibly deactivates propagating polymer chains, allowing for controlled growth and the synthesis of polymers with low polydispersity.[2]
CDB is a highly effective RAFT agent for controlling the polymerization of a variety of monomers, including styrenes and methacrylates.[3][4] Its "R" group (cumyl) is a good leaving group, and the "Z" group (phenyl) effectively stabilizes the intermediate radical, which are key features for a successful RAFT agent.[5] The retention of the thiocarbonylthio end-group in the final polymer allows for post-polymerization modifications, enabling the synthesis of complex architectures like block copolymers and bioconjugates.[6]
Experimental Protocols
General Considerations
-
Purity of Reagents: The purity of the RAFT agent, monomer, and initiator is crucial for a well-controlled polymerization. Impurities in CDB can lead to inhibition or retardation of the polymerization.[4] Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), should be recrystallized.
-
Degassing: It is essential to remove dissolved oxygen from the reaction mixture as it can terminate radical chains. This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
-
Stoichiometry: The ratio of monomer to RAFT agent determines the theoretical molecular weight of the polymer. The initiator concentration influences the reaction rate and the number of "dead" chains. A typical molar ratio of [Monomer]:[CDB]:[Initiator] is in the range of [100-1000]:[1]:[0.1-0.2].
Protocol for RAFT Polymerization of Styrene (B11656) with CDB
This protocol describes the bulk polymerization of styrene to synthesize well-defined polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (CDB)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
An appropriate solvent (e.g., toluene (B28343) or benzene, if not bulk)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Vacuum/inert gas line
Procedure:
-
To a Schlenk flask, add styrene (e.g., 5.0 g, 48 mmol), CDB (e.g., 0.13 g, 0.48 mmol), and AIBN (e.g., 0.008 g, 0.048 mmol).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110°C for thermal initiation or 60-80°C with AIBN).[7]
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be purified by precipitation in a large excess of a non-solvent, such as methanol, followed by filtration and drying under vacuum.
Protocol for RAFT Polymerization of Methyl Methacrylate (B99206) (MMA) with CDB
This protocol details the solution polymerization of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (CDB)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, benzene, or 1,4-dioxane)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Vacuum/inert gas line
Procedure:
-
In a Schlenk flask, dissolve MMA (e.g., 5.0 g, 50 mmol), CDB (e.g., 0.135 g, 0.5 mmol), and AIBN (e.g., 0.0082 g, 0.05 mmol) in the chosen solvent (e.g., 5 mL of toluene).
-
Seal the flask and degas the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at 60-80°C.
-
Allow the polymerization to proceed for the desired duration, monitoring as necessary.
-
Terminate the reaction by cooling and exposing to air.
-
Purify the poly(methyl methacrylate) (PMMA) by precipitation in a non-solvent like hexane (B92381) or methanol, followed by filtration and drying.
Data Presentation
The following tables summarize typical quantitative data obtained from RAFT polymerizations using CDB.
Table 1: RAFT Polymerization of Styrene with CDB
| [Styrene]:[CDB]:[AIBN] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| 200:1:0.1 | 110 | 16 | 55 | 14,400 | 1.04 |
| 100:1:0.2 | 60 | 24 | 70 | 7,500 | 1.10 |
| 500:1:0.1 | 120 | 8 | 45 | 23,000 | 1.15 |
Table 2: RAFT Polymerization of Methyl Methacrylate with CDB
| [MMA]:[CDB]:[AIBN] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| 100:1:0.2 | Toluene | 60 | 5 | 65 | 6,800 | 1.16 |
| 200:1:0.1 | Dioxane | 70 | 8 | 80 | 16,500 | 1.20 |
| 50:1:0.2 | Benzene | 60 | 3 | 90 | 4,700 | 1.12 |
Synthesis of Functional Polymers
Block Copolymer Synthesis
The living nature of RAFT polymerization allows for the synthesis of block copolymers by sequential monomer addition. The polymer from the first block (macro-RAFT agent) is used to initiate the polymerization of the second monomer.
Protocol for Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA):
-
Synthesize a polystyrene macro-RAFT agent using the protocol in section 2.2. Ensure the polymerization is stopped at a moderate conversion to maintain high end-group fidelity.
-
Purify the polystyrene macro-RAFT agent by precipitation to remove unreacted monomer and initiator.
-
In a new Schlenk flask, dissolve the dried polystyrene macro-RAFT agent (e.g., 1.0 g), MMA (e.g., 2.0 g), and a fresh amount of AIBN (the amount depends on the desired block length and reaction time) in a suitable solvent (e.g., toluene).
-
Degas the mixture and heat to the desired temperature (e.g., 60-80°C) to initiate the polymerization of the second block.
-
Monitor the reaction until the desired molecular weight is achieved.
-
Terminate and purify the block copolymer as described previously.
Post-Polymerization Modification
The dithiobenzoate end-group of CDB-synthesized polymers can be removed or transformed to introduce other functionalities.
a) Aminolysis for Thiol-Terminated Polymers:
Aminolysis of the dithiobenzoate end-group yields a thiol-terminated polymer, which can be used for subsequent conjugation reactions.
Protocol:
-
Dissolve the dithiobenzoate-terminated polymer (e.g., polystyrene) in a suitable solvent like THF.
-
Add a large excess of a primary amine (e.g., hexylamine (B90201) or cyclohexylamine, ~50-fold molar excess relative to the polymer chain ends).
-
Stir the reaction at room temperature. The disappearance of the pink/red color of the dithiobenzoate group indicates the progress of the reaction, typically within a few hours.
-
The resulting thiol-terminated polymer can be purified by precipitation. Note that for PMMA, intramolecular cyclization to form a thiolactone can be a side reaction.[8]
b) Thiol-Ene "Click" Chemistry:
The thiol-terminated polymers can be further functionalized using thiol-ene "click" chemistry.[9]
Protocol:
-
Prepare the thiol-terminated polymer via aminolysis as described above.
-
In a one-pot reaction, after the aminolysis is complete, add a compound containing an "ene" functional group (e.g., a maleimide-functionalized drug or targeting ligand) and a radical initiator (for radical-mediated thiol-ene) or a base catalyst (for Michael addition).[9]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, which can be monitored by NMR or mass spectrometry.
-
Purify the functionalized polymer by precipitation or dialysis.
Applications in Drug Delivery
The ability to create well-defined, functional polymers makes CDB-mediated RAFT polymerization a powerful tool for drug delivery applications.[6] Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, encapsulating hydrophobic drugs in their core.[10]
Synthesis of Amphiphilic Block Copolymers for Drug Micelles:
A common strategy is to synthesize a hydrophobic block first (e.g., polystyrene or poly(n-butyl acrylate)) followed by a hydrophilic block (e.g., poly(acrylic acid) or poly(N,N-dimethylacrylamide)).
Example: Polystyrene-block-poly(acrylic acid) (PS-b-PAA)
-
Synthesize a polystyrene macro-RAFT agent using CDB.
-
Chain-extend with tert-butyl acrylate (B77674) to form PS-b-PtBA.
-
Hydrolyze the tert-butyl ester groups of the PtBA block to carboxylic acid groups using an acid catalyst (e.g., trifluoroacetic acid) to yield the amphiphilic PS-b-PAA.
These amphiphilic block copolymers can then be self-assembled into micelles for drug loading.
Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: Workflow for block copolymer synthesis.
Caption: Post-polymerization modification workflow.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis approaches of amphiphilic copolymers for spherical micelle preparation: application in drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for RAFT Polymerization of Styrene with Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrene (B11656) utilizing cumyl dithiobenzoate (CDB) as a chain transfer agent. This technique offers excellent control over polymer molecular weight, architecture, and narrow molecular weight distributions, making it a valuable tool for the synthesis of well-defined polymers for a variety of applications, including drug delivery systems and advanced materials.
Introduction to RAFT Polymerization of Styrene
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI). The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, the RAFT agent, which mediates the polymerization via a degenerative chain transfer process. This compound (CDB) is a highly effective RAFT agent for controlling the polymerization of styrene.[1][2]
The key advantages of using RAFT polymerization for styrene include:
-
Precise control over the final polymer's molecular weight.
-
Production of polymers with narrow molecular weight distributions (PDI values are often close to 1.1).
-
The ability to synthesize complex polymer architectures such as block, graft, and star polymers.[3]
-
The retention of the thiocarbonylthio end-group allows for further post-polymerization modifications.
Mechanism of RAFT Polymerization
The RAFT mechanism involves a series of equilibria that control the growth of polymer chains. The process can be broken down into several key steps: initiation, chain transfer, reinitiation, and equilibration.
Caption: The general mechanism of RAFT polymerization.
Experimental Data
The following tables summarize the results from various studies on the RAFT polymerization of styrene using this compound.
Table 1: Effect of RAFT Agent Concentration on Polystyrene Molecular Weight and Polydispersity.
| [Styrene]₀/[CDB]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 180 | 110 | 16 | 60.8 | 11,800 | 1.14 | [4] |
| 360 | 110 | 16 | 62.5 | 22,500 | 1.15 | [4] |
| 720 | 110 | 16 | 65.1 | 45,100 | 1.20 | [4] |
| - | 60 | - | - | 33,300 | 1.40 | [3] |
| - | 70 | - | 39.9 | - | 1.17 | [3] |
| - | 80 | - | 64.7 | - | 1.53 | [3] |
Table 2: Self-initiated RAFT Polymerization of Styrene with CDB at High Temperatures.
| [CDB]₀ (mol/L) | Temperature (°C) | Pressure (bar) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 5.0 x 10⁻³ | 120 | 1000 | ~50 | - | <1.5 | [1][5] |
| 2.0 x 10⁻² | 120 | 1000 | ~50 | - | <1.5 | [1][5] |
| 5.0 x 10⁻³ | 150 | 1000 | ~50 | - | <1.5 | [1][5] |
| 2.0 x 10⁻² | 150 | 1000 | ~50 | - | <1.5 | [1][5] |
| 1.0 x 10⁻² | 180 | 1000 | 25 | - | ~1.3 | [5] |
Experimental Protocols
The following protocols provide a general guideline for performing RAFT polymerization of styrene with this compound.
Materials
-
Styrene: Purified by passing through a column of basic alumina (B75360) to remove the inhibitor.[6]
-
This compound (CDB): Used as the RAFT agent. The purity of CDB can affect the polymerization kinetics.[7]
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) is a commonly used thermal initiator.[3] For high-temperature polymerizations, self-initiation of styrene can occur.[1][5]
-
Solvent (optional): Bulk polymerization is common.[4][6] If a solvent is used, anhydrous and deoxygenated solvents such as toluene (B28343) or benzene (B151609) are suitable.[8]
General Experimental Workflow
Caption: General workflow for RAFT polymerization.
Detailed Protocol for Solution Polymerization
This protocol is adapted from typical procedures found in the literature.[8][9]
-
Reagent Preparation:
-
In a vial, weigh the desired amounts of this compound (CDB) and AIBN.
-
Add purified styrene and solvent (e.g., benzene-d6 (B120219) for NMR monitoring) to the vial. A typical molar ratio of [Styrene]:[CDB]:[AIBN] can range from 200:1:0.1 to 1000:1:0.2, depending on the target molecular weight.
-
-
Reaction Setup and Degassing:
-
Transfer the solution to a reaction vessel (e.g., a Schlenk tube or an ampoule).
-
Seal the vessel and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the vessel with an inert gas such as nitrogen or argon.
-
-
Polymerization:
-
Immerse the sealed reaction vessel in a preheated oil or water bath set to the desired temperature (e.g., 60-80 °C for AIBN-initiated polymerization).[3]
-
Allow the polymerization to proceed for the desired amount of time with constant stirring. Samples can be taken at different time points to monitor the kinetics of the reaction.
-
-
Polymer Isolation:
-
To terminate the polymerization, remove the reaction vessel from the heat source and cool it rapidly in an ice-water bath.
-
Open the vessel to the air.
-
Dilute the reaction mixture with a small amount of a suitable solvent (e.g., THF).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polystyrene by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum until a constant weight is achieved.
-
Protocol for Self-Initiated (Thermal) Polymerization
This protocol is suitable for higher temperature reactions where styrene can act as its own initiator.[1][5]
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound and add it to the purified styrene in a high-pressure autoclave or a thick-walled sealed tube capable of withstanding high pressures. No external initiator is added.
-
-
Reaction Setup and Degassing:
-
Seal the reaction vessel and thoroughly degas the mixture using the freeze-pump-thaw method.
-
-
Polymerization:
-
Polymer Isolation:
-
Follow the same procedure as described in section 4.3.4 to terminate the reaction and isolate the polymer.
-
Characterization
-
Monomer Conversion: Determined gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.
-
Molecular Weight and Polydispersity Index: Measured by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.
-
Polymer Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and Considerations
-
Retardation: Dithiobenzoates like CDB can cause rate retardation in styrene polymerization.[2] This effect is more pronounced at lower temperatures and higher RAFT agent concentrations.[5]
-
Purity of Reagents: Impurities in the RAFT agent or monomer can inhibit or retard the polymerization.[7]
-
Oxygen: Oxygen is a radical scavenger and must be completely removed from the polymerization system to ensure controlled polymerization.
-
Temperature Control: Precise temperature control is crucial for achieving reproducible results, especially in thermally initiated polymerizations.
By following these guidelines and protocols, researchers can effectively utilize RAFT polymerization with this compound to synthesize well-defined polystyrene for a wide range of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. boronmolecular.com [boronmolecular.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RAFT Polymerization of Acrylates using Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This is of particular importance in the field of drug development, where precisely engineered polymers are utilized for applications such as drug delivery, tissue engineering, and bioconjugation.
Cumyl dithiobenzoate (CDB) is a highly effective RAFT agent for the controlled polymerization of a wide range of monomers, including acrylates. Its primary advantages lie in its ability to provide excellent control over the polymerization of "more activated" monomers like acrylates, leading to polymers with low polydispersity indices (Đ). This document provides detailed application notes and experimental protocols for the RAFT polymerization of various acrylate (B77674) monomers using this compound.
Mechanism of RAFT Polymerization
The fundamental principle of RAFT polymerization involves a degenerative chain transfer process where a thiocarbonylthio compound, the RAFT agent (in this case, this compound), reversibly deactivates propagating polymer chains. This process establishes a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains, allowing for controlled chain growth and minimizing termination reactions.
The key steps in the RAFT mechanism are:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain.
-
Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent, forming a dormant intermediate radical.
-
Fragmentation: This intermediate radical can fragment, releasing either the original propagating chain or the R-group of the RAFT agent as a new radical.
-
Re-initiation: The expelled radical (R•) initiates the polymerization of new monomer molecules.
-
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agent, ensuring that all chains have an equal probability of growth.
Data Presentation
The following tables summarize representative data for the RAFT polymerization of various acrylates using this compound (CDB) as the chain transfer agent. It is important to note that reaction conditions can significantly influence the outcomes.
Table 1: RAFT Polymerization of Methyl Acrylate (MA) in Bulk [1]
| [CDB] (mol/L) | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 0.015 | 80 | 60 | 35.2 | 18,500 | 1.15 |
| 0.015 | 80 | 120 | 58.1 | 30,200 | 1.12 |
| 0.015 | 80 | 240 | 82.5 | 42,900 | 1.10 |
| 0.030 | 80 | 60 | 28.9 | 9,500 | 1.18 |
| 0.030 | 80 | 120 | 49.8 | 16,300 | 1.14 |
| 0.030 | 80 | 240 | 75.3 | 24,700 | 1.11 |
| 0.050 | 80 | 60 | 23.1 | 5,800 | 1.22 |
| 0.050 | 80 | 120 | 41.5 | 10,400 | 1.17 |
| 0.050 | 80 | 240 | 65.8 | 16,500 | 1.13 |
Note: Data is derived from modeling of experimental results. AIBN was used as the initiator.
Table 2: General Comparison of RAFT Polymerization of Different Acrylates
| Monomer | Typical Temperature (°C) | Typical Đ | Notes |
| Methyl Acrylate (MA) | 60-80 | 1.1 - 1.3 | Well-controlled polymerization. |
| Ethyl Acrylate (EA) | 60-80 | 1.1 - 1.3 | Similar behavior to methyl acrylate. |
| n-Butyl Acrylate (BA) | 60-90 | 1.1 - 1.4 | Can exhibit an induction period and rate retardation.[2] |
| 2-Ethylhexyl Acrylate (EHA) | 60-90 | 1.2 - 1.5 | Good control achievable. |
| Hydroxyethyl Acrylate (HEA) | 60-70 | 1.2 - 1.5 | Requires careful solvent selection to avoid side reactions. |
Experimental Protocols
Materials
-
Monomer: Acrylate monomer (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
RAFT Agent: this compound (CDB). Purity is crucial for controlled polymerization; purification by column chromatography may be necessary.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol (B129727).
-
Solvent (optional): Anhydrous solvent such as benzene, toluene, or 1,4-dioxane.
-
Other: Schlenk flask or ampule, rubber septa, syringes, magnetic stirrer, oil bath, liquid nitrogen.
General Protocol for RAFT Polymerization of Acrylates
This protocol provides a general procedure that can be adapted for different acrylate monomers and target molecular weights.
-
Reagent Preparation:
-
The desired acrylate monomer is passed through a column of basic alumina to remove the inhibitor.
-
AIBN is recrystallized from a suitable solvent like methanol.
-
This compound is used as received if of high purity or purified via column chromatography.
-
-
Reaction Setup:
-
In a typical experiment, the monomer, this compound, and AIBN are added to a Schlenk flask equipped with a magnetic stir bar.
-
If a solvent is used, it is added at this stage. The ratio of monomer to RAFT agent will determine the target molecular weight, while the RAFT agent to initiator ratio will affect the rate of polymerization and the number of dead chains. A common molar ratio of [Monomer]:[CDB]:[AIBN] is 200:1:0.2.
-
-
Degassing:
-
The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the flask to at least three freeze-pump-thaw cycles.
-
After the final cycle, the flask is backfilled with an inert gas such as nitrogen or argon.
-
-
Polymerization:
-
The sealed flask is then immersed in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for acrylates).
-
The reaction is allowed to proceed with stirring for a predetermined time. Aliquots can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Isolation:
-
The polymerization is quenched by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
-
-
Characterization:
-
Monomer Conversion: Determined gravimetrically or by ¹H NMR spectroscopy by comparing the integration of monomer and polymer peaks.
-
Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using appropriate calibration standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Important Considerations
-
Purity of RAFT Agent: The purity of this compound is critical. Impurities can lead to inhibition or retardation periods and a loss of control over the polymerization.
-
Retardation: Dithiobenzoates, including CDB, can cause rate retardation, particularly at high concentrations and with faster-propagating monomers like acrylates. This is an inherent characteristic of the system.
-
Choice of Initiator: AIBN is a common choice, but other initiators with appropriate decomposition kinetics at the desired reaction temperature can also be used. The initiator concentration should be kept low relative to the RAFT agent to minimize the formation of dead polymer chains.
-
Solvent Selection: While bulk polymerization is often possible, the use of a solvent can help to control viscosity and reaction kinetics. The chosen solvent should be inert to radical reactions.
-
Temperature: The reaction temperature affects the rates of initiation, propagation, and the RAFT equilibrium. Higher temperatures generally lead to faster polymerization rates but may also increase the likelihood of side reactions.
By following these guidelines and protocols, researchers can effectively utilize RAFT polymerization with this compound to synthesize well-defined acrylate-based polymers for a variety of advanced applications.
References
Application Notes and Protocols: RAFT Polymerization of Methacrylates with Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] Cumyl dithiobenzoate (CDB) is a highly effective RAFT agent for the polymerization of methacrylates, enabling precise control over the polymerization process.[2][3] These well-defined polymethacrylates are crucial in various applications, including drug delivery, tissue engineering, and diagnostics, where precise polymer characteristics are paramount.
This document provides detailed application notes and experimental protocols for the RAFT polymerization of various methacrylate (B99206) monomers using this compound (CDB) as the chain transfer agent (CTA) and 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
Data Presentation: Experimental Conditions and Results
The following table summarizes representative experimental conditions and results for the RAFT polymerization of different methacrylates with this compound. This data is compiled from various studies to provide a comparative overview.
| Monomer | [Monomer]:[CDB]:[AIBN] Ratio | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Methacrylate (MMA) | 702:1.16:6.1 (x10⁻³ M) | Benzene | 60 | - | Low | Narrow (<1.2) | [3] |
| 6-(N-carbazolyl)hexyl methacrylate (CzHMA) | - | Benzene | - | - | Controlled | Low | [2] |
| 4-(5-(naphthyl-1,3,4-oxadiazol-2-yl)phenyl) methacrylate (Naph-OxaMA) | - | Benzene | - | - | Controlled | Low | [2] |
| tert-butyl α-(hydroxymethyl)acrylate ether dimer | - | Xylene | 70 | - | Close to theoretical | Relatively low | [4] |
| 2-(((6-(6-methyl-4[1H]pyrimidionylureido)hexyl)carbamoyl)oxy)ethyl methacrylate (UPyEMA) | - | Anisole | 80 | - | - | - | [5] |
Signaling Pathways and Experimental Workflows
RAFT Polymerization Mechanism
The following diagram illustrates the key equilibria involved in the RAFT polymerization process. The mechanism relies on a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent (CDB).
Caption: The RAFT polymerization mechanism.
Experimental Workflow
This diagram outlines the typical workflow for conducting a RAFT polymerization experiment.
Caption: General experimental workflow for RAFT polymerization.
Experimental Protocols
The following is a generalized, detailed protocol for the RAFT polymerization of a methacrylate monomer using this compound (CDB) and AIBN.
Materials:
-
Methacrylate monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
This compound (CDB) RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., benzene, toluene, anisole, 1,4-dioxane)
-
Dry nitrogen or argon gas
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Oil bath or heating mantle with temperature controller
-
Methanol or other non-solvent for precipitation
-
Vacuum oven
Procedure:
-
Reagent Preparation:
-
The methacrylate monomer should be passed through a column of basic alumina (B75360) to remove the inhibitor prior to use.
-
AIBN should be recrystallized from a suitable solvent (e.g., methanol) to ensure purity.
-
The solvent should be of anhydrous grade.
-
-
Reaction Setup:
-
A Schlenk flask equipped with a magnetic stir bar is dried in an oven and then cooled under a stream of dry nitrogen or argon.
-
The desired amounts of CDB, AIBN, and the methacrylate monomer are weighed and added to the flask.
-
The anhydrous solvent is then added to the flask to achieve the desired monomer concentration.
-
The flask is sealed with a rubber septum.
-
-
Degassing:
-
The reaction mixture must be thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by performing three to five freeze-pump-thaw cycles.
-
Alternatively, for less sensitive systems, bubbling dry nitrogen or argon through the solution for 30-60 minutes can be sufficient.
-
-
Polymerization:
-
The Schlenk flask is placed in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C).[3][5]
-
The reaction mixture is stirred vigorously throughout the polymerization.
-
The progress of the polymerization can be monitored by periodically taking small aliquots from the reaction mixture via a degassed syringe for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).
-
-
Reaction Termination and Polymer Isolation:
-
Once the desired monomer conversion is reached or the reaction time has elapsed, the polymerization is quenched. This is typically done by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is isolated by precipitating the viscous reaction mixture into a large excess of a cold non-solvent (e.g., methanol).
-
The precipitated polymer is then collected by filtration or centrifugation.
-
-
Purification and Drying:
-
To remove any unreacted monomer and other impurities, the collected polymer is redissolved in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitated into the non-solvent. This process is repeated two to three times.
-
The purified polymer is then dried under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Polymer Characterization:
-
The final polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI), and chemical structure.
-
Gel Permeation Chromatography (GPC): Used to determine Mn and PDI.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine monomer conversion and confirm the polymer structure.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methacrylate monomers can be volatile and have strong odors.
-
AIBN is a potentially explosive solid and should be handled with care and stored at low temperatures.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols: The Influence of Cumyl Dithiobenzoate Concentration on Polymerization Rate in RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of cumyl dithiobenzoate (CDB) concentration on the rate of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The information compiled herein, supported by experimental data and protocols, is intended to guide researchers in designing and controlling polymerization reactions for various applications, including drug delivery systems and biomaterials.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This compound (CDB) is a commonly used RAFT agent, particularly for the polymerization of styrenic monomers. A critical parameter in RAFT polymerization is the concentration of the RAFT agent, which significantly influences the rate of polymerization. This document outlines the observed effects, provides experimental protocols for investigation, and presents relevant kinetic data.
The Effect of this compound Concentration on Polymerization Rate
A consistent finding across multiple studies is that the rate of polymerization is inversely proportional to the concentration of this compound.[1][2] This phenomenon, known as rate retardation, is a key consideration in the design of RAFT polymerization systems.
Several mechanistic explanations for this retardation have been proposed:
-
Slow Fragmentation of the Intermediate RAFT Radical: One model suggests that the intermediate radical formed during the RAFT process may be slow to fragment, leading to a temporary decrease in the concentration of propagating radicals and thus a slower polymerization rate.[3]
-
Irreversible Termination of the Intermediate RAFT Radical: An alternative model posits that the intermediate RAFT radical can undergo irreversible termination reactions, effectively removing radicals from the system and reducing the overall rate of polymerization.[2]
-
Influence of Impurities: The purity of the CDB has also been shown to affect the polymerization kinetics. Impurities present in the RAFT agent can act as inhibitors or retarders, further contributing to a decrease in the polymerization rate.[4]
It is also important to note that the retardation effect of CDB is temperature-dependent, with the effect being less pronounced at higher temperatures.[2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of CDB concentration on the polymerization of styrene (B11656).
Table 1: Effect of this compound Concentration on Styrene Polymerization Rate
| CDB Concentration (mol L⁻¹) | Temperature (°C) | Initiator (AIBN) Concentration (mol L⁻¹) | Monomer Conversion (%) | Time (min) | Reference |
| 4.5 x 10⁻³ | 60 | Not Specified | ~15 | ~200 | [5] |
| 3.5 x 10⁻² | 60 | Not Specified | ~8 | ~200 | [5] |
| 5.0 x 10⁻³ | 120 | Self-initiated | ~50 | Not Specified | [2] |
| 2.0 x 10⁻² | 120 | Self-initiated | ~30 | Not Specified | [2] |
Note: Data is extracted and compiled from the referenced literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
This section provides a generalized protocol for investigating the effect of this compound concentration on the rate of styrene polymerization.
4.1 Materials
-
Styrene (monomer), freshly distilled to remove inhibitor
-
This compound (CDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous toluene (B28343) or benzene (B151609) (solvent)
-
Nitrogen gas (for deoxygenation)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stirrer and hotplate or oil bath
-
Syringes and needles for transfer of reagents
4.2 Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the monomer (styrene) in the chosen solvent.
-
Prepare a stock solution of the initiator (AIBN) in the chosen solvent.
-
Prepare individual stock solutions of the RAFT agent (CDB) at various concentrations in the chosen solvent.
-
-
Reaction Setup:
-
To a series of Schlenk flasks, add the desired volume of the monomer stock solution and the initiator stock solution.
-
To each flask, add a different, precisely measured volume of one of the CDB stock solutions to achieve the desired range of CDB concentrations. Ensure the total volume in each flask is the same by adding an appropriate amount of pure solvent.
-
Seal the flasks with rubber septa.
-
-
Deoxygenation:
-
Deoxygenate the reaction mixtures by bubbling with nitrogen gas for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.
-
-
Polymerization:
-
Place the flasks in a preheated oil bath or on a hotplate set to the desired reaction temperature (e.g., 60-120 °C).
-
Start the magnetic stirring.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw small aliquots from each reaction flask using a deoxygenated syringe.
-
Quench the polymerization in the aliquot by exposing it to air or by adding a radical inhibitor.
-
Determine the monomer conversion gravimetrically or by techniques such as ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity of the polymer by Gel Permeation Chromatography (GPC).
-
4.3 Safety Precautions
-
Styrene is a flammable and volatile liquid. Handle in a well-ventilated fume hood.
-
AIBN is a thermally unstable initiator. Store at low temperatures and handle with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
The following diagrams illustrate the key processes involved in RAFT polymerization.
Figure 1: The generally accepted mechanism of RAFT polymerization.
Figure 2: A general experimental workflow for studying RAFT polymerization kinetics.
References
Temperature Considerations for Cumyl Dithiobenzoate RAFT Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using cumyl dithiobenzoate (CDB) as a chain transfer agent, with a specific focus on the influence of temperature. Understanding the thermal parameters of a RAFT polymerization is critical for controlling polymer synthesis, achieving desired molecular weights, and maintaining low polydispersity. This is particularly relevant in the synthesis of well-defined polymers for drug delivery systems and other biomedical applications.
Introduction to this compound in RAFT Polymerization
This compound (CDB) is a widely utilized chain transfer agent (CTA) in RAFT polymerization due to its effectiveness in controlling the polymerization of a variety of monomers, particularly styrenes and acrylates. The RAFT process, a form of reversible deactivation radical polymerization, allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Temperature is a crucial parameter in RAFT polymerization as it affects the rates of initiation, propagation, fragmentation, and termination, as well as the stability of the RAFT agent itself.
The Effect of Temperature on CDB-Mediated RAFT Polymerization
Temperature significantly influences the kinetics and outcome of CDB-mediated RAFT polymerization. Generally, higher temperatures lead to faster polymerization rates. However, there are several competing factors to consider:
-
Rate of Polymerization: Increased temperatures accelerate the decomposition of the radical initiator and increase the propagation rate constant, leading to a higher overall rate of polymerization.
-
Retardation: Dithiobenzoates like CDB can cause rate retardation. However, this effect is often less pronounced at higher temperatures.[1]
-
Thermal Stability of CDB: CDB can undergo thermal decomposition at elevated temperatures, typically around 120 °C.[2] This decomposition can lead to a loss of "living" character, resulting in a broadened molecular weight distribution and a deviation from the theoretical molecular weight.[2]
-
Controlled Polymerization at High Temperatures: Despite potential decomposition, controlled polymerization of styrene (B11656) using CDB has been demonstrated at temperatures as high as 180 °C, with polydispersity indices remaining below 1.5.[1]
The selection of an optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing undesired side reactions such as thermal decomposition of the RAFT agent.
Data Presentation: Temperature Effects on CDB-Mediated RAFT Polymerization
The following tables summarize quantitative data from studies on the effect of temperature on RAFT polymerization using this compound.
Table 1: Self-Initiated RAFT Polymerization of Styrene with CDB at Various Temperatures
| Temperature (°C) | [CDB] (mol L⁻¹) | Monomer Conversion (%) | Molar Mass ( g/mol ) | Polydispersity (Đ) |
| 120 | 5.0 x 10⁻³ - 2.0 x 10⁻² | Up to ~50 | Linearly increasing with conversion | < 1.5 |
| 150 | 5.0 x 10⁻³ - 2.0 x 10⁻² | Up to ~50 | Linearly increasing with conversion | < 1.5 |
| 180 | 5.0 x 10⁻³ - 2.0 x 10⁻² | Up to ~50 | Linearly increasing with conversion | < 1.5 |
Data adapted from a study on self-initiated RAFT polymerizations of styrene at high pressures (1000 bar). The results indicate that control is maintained even at high temperatures.[1]
Table 2: CDB-Mediated RAFT Polymerization of Methyl Methacrylate (MMA) at Various Temperatures
| Temperature (°C) | Monomer Conversion (%) | Polydispersity (Đ) | Notes |
| 120 | Up to 25 | < 1.5 | Controlled polymerization observed.[1] |
| 150 | Up to 25 | < 1.5 | Controlled polymerization observed.[1] |
These results highlight the feasibility of using CDB for the controlled polymerization of MMA at elevated temperatures without an external radical initiator.[1]
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on CDB-Mediated RAFT Polymerization
This protocol outlines a general procedure for studying the influence of temperature on the RAFT polymerization of a vinyl monomer (e.g., styrene or methyl acrylate) using CDB as the chain transfer agent and a thermal initiator like AIBN.
Materials:
-
Monomer (e.g., styrene, methyl acrylate), inhibitor removed
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene, benzene, or bulk polymerization)
-
Schlenk flasks or ampules
-
Nitrogen or Argon source
-
Oil baths or heating blocks preset to desired temperatures
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reaction Mixtures:
-
In a typical procedure, a stock solution of the monomer and AIBN in the chosen solvent is prepared.
-
For example, to target a specific degree of polymerization (DP), the molar ratio of monomer to CDB to AIBN is calculated. A common ratio is [Monomer]:[CDB]:[AIBN] = X:1:0.1, where X is the target DP.
-
In separate Schlenk flasks or ampules, weigh the required amount of CDB for each desired reaction temperature.
-
Add the calculated volume of the monomer/AIBN stock solution to each flask.
-
-
Degassing:
-
Seal the flasks with rubber septa.
-
Subject each reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flasks with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Place each flask in a preheated oil bath or heating block set to the desired experimental temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C).
-
Start the magnetic stirring.
-
At predetermined time points, carefully extract aliquots from each reaction mixture using a degassed syringe for analysis.
-
-
Analysis:
-
Conversion: Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Molecular Weight and Polydispersity: Analyze the molecular weight (Mₙ) and polydispersity (Đ) of the resulting polymers by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Protocol for Self-Initiated RAFT Polymerization at High Temperature
For monomers like styrene, self-initiation can occur at elevated temperatures, negating the need for a separate thermal initiator.
Procedure:
-
Follow the "Preparation of Reaction Mixtures" and "Degassing" steps from the general protocol, omitting the AIBN.
-
Place the sealed reaction vessels in high-temperature heating blocks set to the desired temperatures (e.g., 120 °C, 150 °C, 180 °C).[1]
-
Proceed with the "Polymerization" and "Analysis" steps as described above.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Optimizing Initiator to Chain Transfer Agent Ratios in RAFT Polymerization with Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is particularly crucial in the field of drug development, where polymer characteristics directly impact drug loading, release kinetics, and the in vivo performance of drug delivery systems. Cumyl dithiobenzoate (CDB) is a highly effective chain transfer agent (CTA) for the RAFT polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. The molar ratio of the initiator to the CTA is a critical parameter that significantly influences the outcome of the polymerization. This document provides detailed application notes and experimental protocols for the RAFT polymerization of styrene (B11656), methyl methacrylate (B99206) (MMA), and N-isopropylacrylamide (NIPAM) using this compound, with a focus on the initiator to CTA ratio.
Principle of RAFT Polymerization
RAFT polymerization is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains. This equilibrium allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and low polydispersity. The key components of a RAFT polymerization are the monomer, a radical initiator, and a RAFT agent (CTA), in this case, this compound.
Data Presentation: Initiator to CTA Ratio and its Effect on Polymer Properties
The ratio of initiator to this compound ([Initiator]/[CDB]) is a key parameter to control the polymerization. A higher ratio generally leads to a faster polymerization rate but can result in a higher polydispersity and a greater number of chains initiated by the initiator, which will not contain the RAFT end-group. Conversely, a lower ratio provides better control over the polymerization, leading to lower PDI values and a higher proportion of chains with the desired end-group functionality, which is critical for applications like block copolymer synthesis for drug delivery.
Table 1: Effect of Initiator (AIBN) to CTA (CDB) Ratio on Polystyrene (PS) Molecular Weight and Polydispersity
| [Styrene]:[CDB]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 110 | 16 | 55 | 14,400 | 1.04 |
| 300:3:1 | 100 | - | 46.5 | - | 1.38[1] |
| 450:1:variable | - | - | 29.5 - 45.8 | - | 1.12 - 1.38[2] |
Table 2: Effect of Initiator (AIBN) to CTA (CDB) Ratio on Poly(methyl methacrylate) (PMMA) Molecular Weight and Polydispersity
| [MMA]:[CDB]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 300:2:1 | 60 | - | - | Varies with conversion | ~1.3[3] |
| 300:1:1 | 60 | - | - | Varies with conversion | ~1.3[3] |
| 300:0.5:1 | 60 | - | - | Varies with conversion | ~1.3[3] |
| 300:0.25:1 | 60 | - | - | Varies with conversion | ~1.3[3] |
Table 3: Effect of Initiator to CTA Ratio on Poly(N-isopropylacrylamide) (PNIPAM) Molecular Weight and Polydispersity
| [NIPAM]:[CDB-type CTA]:[Initiator] Ratio | Temperature (°C) | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 60 | 1,4-Dioxane (B91453) | - | < 1.3[4] |
| Variable | 60 | Benzene (B151609)/1,4-Dioxane | Varies | < 1.3[4] |
Experimental Protocols
Protocol 1: RAFT Polymerization of Styrene using this compound
This protocol describes a typical procedure for the RAFT polymerization of styrene to synthesize well-defined polystyrene.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (CDB)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or ampoules
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound and AIBN in the desired amount of styrene and anhydrous toluene. A typical molar ratio of [Styrene]:[CDB]:[AIBN] for good control is 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16 hours).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.[][6] Filter the precipitated polymer and wash with fresh methanol.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polystyrene by Gel Permeation Chromatography (GPC) using a suitable solvent like THF and polystyrene standards for calibration.[7][8][9] Confirm the polymer structure using ¹H NMR spectroscopy.
Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA) using this compound
This protocol outlines the synthesis of poly(methyl methacrylate) with controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (CDB)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Hexane (B92381) or methanol (for precipitation)
-
Schlenk flask or ampoules
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, add the desired amounts of MMA, CDB, AIBN, and solvent. For example, a molar ratio of [MMA]:[CDB]:[AIBN] of 300:2:1 can be used.[3]
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen from the reaction mixture.
-
Polymerization: Place the sealed flask in an oil bath set to the desired temperature (e.g., 60 °C) and stir for the required duration.
-
Termination: Stop the reaction by cooling the flask and exposing the contents to air.
-
Purification: Isolate the polymer by precipitation into a non-solvent like hexane or methanol.[10]
-
Drying: Dry the collected PMMA under vacuum.
-
Characterization: Analyze the molecular weight and PDI of the polymer by GPC, and confirm its structure by ¹H NMR.
Protocol 3: RAFT Polymerization of N-isopropylacrylamide (NIPAM) using this compound
This protocol describes the synthesis of thermoresponsive poly(N-isopropylacrylamide).
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (CDB) or a suitable dithiobenzoate for acrylamides
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Diethyl ether (for precipitation)
-
Schlenk flask or ampoules
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve NIPAM, the dithiobenzoate CTA, and AIBN in 1,4-dioxane.
-
Degassing: Deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture in an oil bath at a specific temperature (e.g., 60 °C) with constant stirring.
-
Termination: Cool the reaction to room temperature and open it to the atmosphere.
-
Purification: Precipitate the polymer by adding the reaction solution to cold diethyl ether.
-
Drying: Dry the PNIPAM under vacuum.
-
Characterization: Characterize the polymer using GPC (in a suitable solvent like DMF) and ¹H NMR.[11]
Mandatory Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Simplified RAFT polymerization mechanism.
Application in Drug Delivery
The precise control over molecular weight and dispersity afforded by optimizing the initiator-to-CTA ratio in RAFT polymerization is paramount for the rational design of polymeric drug delivery systems.
-
Controlled Self-Assembly: Well-defined amphiphilic block copolymers, synthesized via RAFT, can self-assemble into various nanostructures such as micelles, vesicles, and nanoparticles in aqueous media.[12][13][14] The size and morphology of these nano-assemblies, which are critical for their biodistribution and cellular uptake, are directly influenced by the block lengths, which are in turn controlled by the initiator and CTA concentrations during polymerization.
-
Drug Loading and Release: The molecular weight of the polymer can affect the drug loading capacity and the drug release kinetics from a polymeric carrier.[15][16] Polymers with a narrow molecular weight distribution ensure a more uniform drug loading and predictable release profile, which is essential for therapeutic efficacy and minimizing side effects.
-
Biocompatibility and Toxicity: While RAFT-derived polymers are generally considered for biomedical applications, the toxicity of the RAFT agent end-group, particularly dithiobenzoates, has been a subject of investigation.[17] Using a minimal yet effective amount of initiator relative to the CTA ensures that a high percentage of polymer chains possess the RAFT end-group, which can be a concern. However, these end-groups can be readily removed post-polymerization if necessary.[17]
By carefully selecting the initiator-to-cumyl dithiobenzoate ratio, researchers can tailor the properties of the resulting polymers to meet the stringent requirements for advanced drug delivery applications.
References
- 1. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. boronmolecular.com [boronmolecular.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. scialert.net [scialert.net]
Application Notes and Protocols for the Characterization of Polymers Synthesized with Cumyl Dithiobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using cumyl dithiobenzoate (CDB) as a chain transfer agent (CTA). These polymers are of significant interest for various applications, including drug delivery, due to the high degree of control over molecular weight, architecture, and low polydispersity achievable with the RAFT technique.
Introduction to RAFT Polymerization with this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with well-defined structures.[1][2][3] this compound (CDB) is a commonly used dithiobenzoate RAFT agent, particularly effective for controlling the polymerization of monomers like styrenes and acrylates.[1][4] The use of CDB allows for the production of polymers with narrow molecular weight distributions (low polydispersity index, PDI) and predictable molecular weights.[2][4]
The general mechanism of RAFT polymerization, which is mediated by a thiocarbonylthio compound such as CDB, involves a sequence of initiation, reversible chain transfer, and termination steps. This process allows for the synthesis of complex polymer architectures, including block, graft, and star polymers.[2][4][5]
Data Presentation: Properties of Polymers Synthesized with this compound
The following tables summarize typical quantitative data for polymers synthesized using this compound as the RAFT agent. The data highlights the excellent control over molecular weight and polydispersity.
| Monomer | Initiator | [Monomer]:[CDB]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | AIBN | 450:1:Variable | 60 | 16 | 39.9 | 16,800 | 1.17 | [2] |
| Styrene | AIBN | Variable | 70 | 24 | 64.7 | 465,000 | 1.53 | [2] |
| Methyl Methacrylate (B99206) (MMA) | AIBN | 605:1:0.1 | 60 | 24 | 95 | 45,000 | 1.25 | [6] |
| N-isopropylacrylamide | AIBN | 100:1:0.2 | 60 | 24 | >95 | 10,900 | 1.13 | [7] |
| 2-hydroxyethyl methacrylate (HEMA) | AIBN | Variable | 70 | Variable | Variable | Defined MW | Narrow | [1] |
Note: The specific molecular weights and PDIs are highly dependent on the precise reaction conditions, including the purity of the RAFT agent.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments required to characterize polymers made with this compound are provided below.
Protocol 1: Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Materials:
-
Polymer sample synthesized with CDB
-
GPC/SEC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range of the polymer
-
High-performance liquid chromatography (HPLC)-grade solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) with 10 mM LiBr) as the mobile phase[9]
-
Narrowly dispersed polystyrene or poly(methyl methacrylate) standards for calibration[9]
-
Syringe filters (0.2 or 0.45 µm pore size)
Procedure:
-
Calibration: Prepare a series of solutions of the polymer standards with known molecular weights in the mobile phase. Inject each standard solution into the GPC/SEC system and record the elution time. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
Sample Preparation: Dissolve a known concentration of the polymer sample (typically 1-2 mg/mL) in the mobile phase.
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample solution into the GPC/SEC system.
-
Data Acquisition: Record the chromatogram (RI signal versus elution time).
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample. The molecular weight of the polymer increases with monomer conversion.[4]
Protocol 2: Structural Characterization by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the polymer, verify the presence of the dithiobenzoate end-group, and determine the monomer conversion.
Materials:
-
Polymer sample
-
Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆))
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of the appropriate deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Polymer Backbone: Identify the characteristic peaks corresponding to the protons of the repeating monomer units.
-
End-Group Analysis: Identify the aromatic proton signals from the dithiobenzoate end-group, which typically appear in the range of 7.0-8.0 ppm.[9] The presence of these signals confirms the successful incorporation of the RAFT agent.
-
Monomer Conversion: To determine monomer conversion, the ¹H NMR spectrum of the crude polymerization mixture is required. Compare the integration of a characteristic monomer vinyl proton peak with that of a polymer backbone proton peak.
-
Visualizations
The following diagrams illustrate the RAFT polymerization process and the general workflow for polymer characterization.
Caption: RAFT polymerization mechanism with this compound.
Caption: Workflow for the characterization of synthesized polymers.
Concluding Remarks
The characterization of polymers synthesized with this compound is crucial for ensuring the desired material properties for advanced applications. The protocols outlined in this document provide a robust framework for researchers to obtain reliable and reproducible data on the molecular weight, polydispersity, and structure of their polymers. Adherence to these standardized methods will facilitate the comparison of results across different studies and accelerate the development of novel polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Note: Gel Permeation Chromatography (GPC) for the Analysis of Polymers Synthesized via Cumyl Dithiobenzoate-Mediated RAFT Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] Cumyl dithiobenzoate (CDB) is a commonly used RAFT agent, particularly for monomers like styrene (B11656) and acrylates.[2][3] Accurate characterization of the resulting polymers is crucial to confirm the "living" or controlled nature of the polymerization. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary analytical method for determining the molecular weight distribution (MWD) of these polymers.[4] This document provides a detailed protocol for GPC analysis of polymers synthesized using CDB, data interpretation guidelines, and troubleshooting advice.
Core Principles of GPC for RAFT Polymer Analysis
GPC separates molecules based on their hydrodynamic volume in solution.[4] A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster as they are excluded from the pores, while smaller molecules take a longer path and elute later.[5] For a successful RAFT polymerization, GPC analysis should demonstrate:
-
Controlled Molecular Weight (Mn): The number-average molecular weight (Mn) should increase linearly with monomer conversion.[1]
-
Low Polydispersity Index (PDI): The PDI (the ratio of weight-average molecular weight, Mw, to Mn) should be low, typically below 1.3, indicating a narrow distribution of polymer chain lengths.[3][6]
-
Symmetrical Chromatograms: The elution peaks should be monomodal and symmetrical, shifting to shorter retention times as the polymerization progresses.
Experimental Workflow
The overall process from obtaining a polymer sample from a RAFT reaction to final data analysis is outlined below.
Figure 1: Workflow for GPC Analysis of RAFT Polymers.
Detailed Experimental Protocol
This protocol outlines the steps for preparing and analyzing polymer samples synthesized via CDB-mediated RAFT polymerization.
1. Materials and Equipment
-
Polymer Sample: Dried polymer synthesized using this compound.
-
Solvent: HPLC-grade Tetrahydrofuran (THF), inhibitor-free. THF is a common solvent for polymers like polystyrene and poly(methyl methacrylate).[7]
-
Filters: 0.2 µm syringe filters (PTFE, hydrophobic).[8]
-
Vials: 2 mL GPC autosampler vials with caps.
-
Equipment: Analytical balance, vortex mixer (optional, use gently), GPC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector. A UV detector can also be useful as the dithiobenzoate end-group has a UV chromophore.
-
GPC Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for organic-soluble polymers).
-
Calibration Standards: Narrow PDI polystyrene standards covering a broad molecular weight range.[9]
2. GPC System Conditions (Typical for Polystyrene in THF)
-
Mobile Phase: HPLC-grade THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Detector Temperature: 35-40 °C
-
Injection Volume: 50-100 µL
3. Sample Preparation
-
Weighing: Accurately weigh 1-2 mg of the dried polymer sample into a clean glass vial.[8] For higher molecular weight polymers, use a lower concentration (e.g., 1 mg/mL), and for lower molecular weight polymers, a higher concentration can be used (e.g., 2 mg/mL).[8]
-
Dissolution: Add the appropriate volume of inhibitor-free THF to achieve a concentration of 1-2 mg/mL.[8]
-
Mixing: Cap the vial and allow the polymer to dissolve completely. Gentle agitation or leaving it overnight is preferred over vigorous shaking or sonication, which can cause polymer chain scission.[8]
-
Filtration: Once fully dissolved, filter the solution directly into a GPC autosampler vial using a 0.2 µm PTFE syringe filter to remove any dust or particulates that could damage the GPC columns.[7][10]
-
Labeling: Securely cap and clearly label the vial.
4. Calibration
Before running samples, the GPC system must be calibrated.
-
Prepare a series of at least 5-10 polystyrene standards of known molecular weight and narrow PDI in THF, following the same sample preparation procedure.
-
Run the standards on the GPC system to obtain their retention times.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) versus the retention time.[9] This curve will be used by the software to calculate the molecular weight of unknown samples.[5]
5. Data Acquisition and Analysis
-
Place the prepared sample vials into the autosampler tray.
-
Set up the sequence in the GPC software, entering the sample information.
-
Run the sequence. The GPC software will automatically inject the samples and record the chromatograms.
-
After the run is complete, the software will use the calibration curve to integrate the polymer peak in the chromatogram and calculate the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[11]
Data Presentation and Interpretation
The data obtained from GPC analysis provides critical insight into the control of the RAFT polymerization. A successful, controlled polymerization mediated by CDB will show a predictable increase in molecular weight with monomer conversion while maintaining a low PDI.
Table 1: Example GPC Data for Polystyrene Synthesized via CDB-Mediated RAFT Polymerization
| Sample ID | [Styrene]/[CDB] Ratio | Conversion (%) | Theoretical Mn ( g/mol )¹ | Experimental Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PS-1 | 200 | 25 | 5,400 | 5,900 | 6,600 | 1.12 |
| PS-2 | 200 | 50 | 10,600 | 11,100 | 12,500 | 1.13 |
| PS-3 | 200 | 95 | 20,000 | 20,500 | 23,400 | 1.14 |
| PS-4 | 400 | 95 | 39,800 | 40,300 | 46,700 | 1.16 |
¹Theoretical Mn = (([Monomer]/[CDB]) × Conversion × Monomer MW) + RAFT Agent MW
The data in Table 1 illustrates the key features of a controlled polymerization:
-
Mn vs. Conversion: For samples PS-1 through PS-3, as conversion increases, the experimental Mn increases linearly and is in close agreement with the theoretical Mn.
-
Mn vs. Ratio: Comparing PS-3 and PS-4, doubling the monomer-to-RAFT agent ratio at high conversion results in a doubling of the molecular weight.
-
Low PDI: Across all samples, the PDI remains low (<1.2), confirming a narrow molecular weight distribution.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. 3 ways to analyze GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes: NMR Analysis of Cumyl Dithiobenzoate-Mediated Polymers
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.[1] Cumyl dithiobenzoate (CDB) is a widely used chain transfer agent (CTA) for controlling the polymerization of various monomers, particularly styrene (B11656).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of these polymers. It provides a rapid, non-destructive method to gain quantitative insights into polymerization kinetics, polymer structure, and end-group fidelity, which are critical for ensuring the quality and performance of the synthesized materials.[3][4] This document outlines the key applications and detailed protocols for the NMR analysis of polymers prepared using CDB.
Key Applications of ¹H NMR Spectroscopy
-
Determination of Monomer Conversion: By comparing the integral of a monomer's vinyl proton signals to that of the polymer backbone signals, the percentage of monomer conversion can be accurately calculated at any stage of the reaction.[5]
-
End-Group Analysis and Molecular Weight Determination: The characteristic signals from the cumyl (R-group) and dithiobenzoate (Z-group) moieties of the CTA allow for precise end-group analysis.[3] By comparing the integration of these end-group signals to the polymer repeat unit signals, the number-average molecular weight (Mn) can be determined. This is a powerful alternative to size exclusion chromatography (SEC), especially for confirming the "living" nature of the polymerization.[3]
-
Kinetic and Mechanistic Studies: In-situ or real-time NMR monitoring allows for the direct observation of the consumption of the monomer, the initiator, and the initial RAFT agent (CDB).[6][7] This provides invaluable data for understanding the early stages of polymerization, including any induction periods and the rate of reaction.[6][8]
-
Verification of End-Group Modification: RAFT polymers possess a thiocarbonylthio end-group that can be removed or chemically modified post-polymerization.[4] NMR is a primary method to confirm the successful transformation of this end-group by observing the disappearance of the dithiobenzoate signals and the appearance of new signals corresponding to the modified terminus.[9]
Data Presentation
Quantitative data derived from ¹H NMR spectra are crucial for polymer characterization. The following tables summarize key chemical shifts and provide an example calculation.
Table 1: Characteristic ¹H NMR Chemical Shifts for Polystyrene Synthesized with this compound
| Species | Protons | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| This compound (CDB) | Cumyl methyl protons (-C(CH ₃)₂) | ~1.9 |
| Aromatic protons | ~7.2 - 7.9 | |
| Styrene Monomer | Vinyl protons (-CH=CH ₂) | ~5.2 - 5.8 (2H), ~6.7 (1H) |
| Aromatic protons | ~7.2 - 7.4 | |
| Polystyrene (PS) Backbone | Aliphatic protons (-CH -CH ₂-) | ~1.3 - 2.2 |
| Aromatic protons | ~6.3 - 7.2 | |
| PS α-End Group (from Cumyl) | Cumyl methyl protons | ~0.9 - 1.1 (variable) |
| PS ω-End Group (Dithiobenzoate) | Aromatic protons (ortho to C=S) | ~7.8 - 8.0 |
Note: Chemical shifts can vary depending on the solvent, polymer molecular weight, and monomer used. The values presented are typical for polystyrene systems.[10][11]
Table 2: Example Calculation of Number-Average Molecular Weight (Mn) for Polystyrene
| Signal Assignment | Protons per Unit | Chemical Shift (δ, ppm) | Normalized Integral |
| Dithiobenzoate (ortho-aromatic) | 2 | 7.85 | 1.00 |
| Polystyrene Backbone (aliphatic + aromatic) | 8 per monomer unit | 1.3 - 2.2 and 6.3 - 7.2 | 200 |
Calculation:
-
Integral per proton of end-group: I_end = 1.00 / 2 = 0.50
-
Number of repeating monomer units (DPn): DPn = (Integral_polymer / Protons_per_monomer) / I_end = (200 / 8) / 0.50 = 50
-
Molecular weight of monomer (Styrene): MW_monomer = 104.15 g/mol
-
Molecular weight of CTA (CDB): MW_CTA = 258.43 g/mol
-
Calculated Mn: Mn_NMR = (DPn * MW_monomer) + MW_CTA = (50 * 104.15) + 258.43 = 5465.93 g/mol
Diagrams and Workflows
// Define nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; init [label="Initiator → 2I•"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prop [label="Propagating Radical\n(Pn•)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; cdb [label="this compound (CDB)\nR-S(C=S)Z"]; macro_cta [label="Macro-CTA\nPn-S(C=S)Z"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Radical Adduct"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dormant [label="Dormant Polymer Chains"];
// Define relationships init -> prop [label=" + Monomer (M)"]; prop -> intermediate [label=" + Macro-CTA"]; cdb -> intermediate [label=" + Pn•"];
intermediate -> prop [label=" Fragmentation"]; intermediate -> macro_cta [label=" Fragmentation\n(+ R•)"];
macro_cta -> dormant;
// Grouping for clarity {rank=same; prop; cdb;} {rank=same; macro_cta;}
// Add a title labelloc="t"; label="Simplified this compound RAFT Mechanism"; fontname="Arial"; fontsize=12; } dot Caption: Simplified mechanism of CDB-mediated RAFT polymerization.
Experimental Protocols
Protocol 1: General Sample Preparation for ¹H NMR Analysis
-
Sampling: At a designated time point, carefully extract a small aliquot (approx. 0.1 mL) from the polymerization reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately expose the aliquot to air and/or add a small amount of an inhibitor (like hydroquinone) to quench the radical polymerization. For kinetic studies, this step should be minimized by rapid cooling and immediate dilution.
-
Dilution: Dilute the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, which is commonly used for polystyrene and polyacrylates).[9]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. If the solution contains particulate matter, it may be filtered through a small plug of glass wool directly into the NMR tube.
-
Analysis: The sample is now ready for ¹H NMR spectroscopic analysis.
Protocol 2: Determination of Monomer Conversion
-
Acquire Spectrum: Obtain a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all relevant protons.
-
Identify Peaks: Identify the characteristic signals for the monomer and the polymer. For styrene polymerization, use the vinyl proton signals (~5.2-6.7 ppm) for the monomer and a well-resolved region of the polymer backbone, such as the broad aromatic signals (~6.3-7.2 ppm).
-
Integrate: Integrate the identified monomer peak (I_monomer) and the polymer peak (I_polymer).
-
Normalize: Normalize the integrals based on the number of protons each signal represents.
-
N_monomer = Number of protons for the monomer signal (e.g., 3 for all styrene vinyl protons).
-
N_polymer = Number of protons per repeating unit for the polymer signal (e.g., 5 for the aromatic protons of a styrene unit).
-
-
Calculate Conversion: Use the following formula: Conversion (%) = [ (I_polymer / N_polymer) / ( (I_polymer / N_polymer) + (I_monomer / N_monomer) ) ] * 100
Protocol 3: Calculation of Mn via End-Group Analysis
-
Acquire Spectrum: Obtain a high-quality, quantitative ¹H NMR spectrum as described in Protocol 2. A higher number of scans may be necessary to obtain a good signal-to-noise ratio for the end-group signals, especially for higher molecular weight polymers.
-
Identify Peaks:
-
Identify a well-resolved signal corresponding to one of the polymer end groups derived from CDB. The ortho-aromatic protons of the dithiobenzoate group (~7.8-8.0 ppm) are often used as they are in a clear region of the spectrum.
-
Identify a signal corresponding to the polymer repeating units.
-
-
Integrate: Integrate the chosen end-group signal (I_endgroup) and the polymer repeating unit signal (I_polymer).
-
Calculate Degree of Polymerization (DPn): DPn = (I_polymer / N_polymer) / (I_endgroup / N_endgroup)
-
Where N_polymer is the number of protons per repeating unit for the chosen polymer signal and N_endgroup is the number of protons for the chosen end-group signal (e.g., 2 for the ortho-aromatic dithiobenzoate protons).
-
-
Calculate Mn: Mn = (DPn * MW_monomer) + MW_CTA
-
Where MW_monomer is the molecular weight of the monomer and MW_CTA is the molecular weight of the initial chain transfer agent (this compound).[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. scialert.net [scialert.net]
Applications of Polymers Synthesized with Cumyl Dithiobenzoate in Drug Delivery and Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for polymers synthesized using cumyl dithiobenzoate (CDB) as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These polymers, known for their controlled molecular weight and narrow polydispersity, are increasingly utilized in advanced drug delivery systems and various biomedical applications.
Application Note 1: Stimuli-Responsive Micelles for Targeted Doxorubicin (B1662922) Delivery
Polymers synthesized via CDB-mediated RAFT polymerization are instrumental in the development of "smart" drug delivery vehicles that respond to specific physiological cues. A prominent application is the creation of amphiphilic block copolymers that self-assemble into micelles for the targeted delivery of chemotherapeutic agents like doxorubicin (DOX).
A common example involves the synthesis of poly(N-isopropylacrylamide)-b-poly(butyl acrylate) (PNIPAM-b-PBA). In this block copolymer, the PNIPAM block is thermoresponsive, exhibiting a Lower Critical Solution Temperature (LCST) around physiological temperature, while the PBA block is hydrophobic. Below the LCST, the polymer is soluble, but above this temperature, the PNIPAM block dehydrates and becomes hydrophobic, triggering changes in the micelle structure. This property can be harnessed for temperature-triggered drug release in hyperthermic tumors. Furthermore, the incorporation of pH-sensitive monomers can impart pH-responsiveness, allowing for enhanced drug release in the acidic tumor microenvironment or within endosomes.
Key Advantages:
-
Controlled Drug Release: The stimuli-responsive nature of the polymer allows for triggered drug release at the target site, minimizing systemic toxicity.
-
Enhanced Bioavailability: Encapsulation of hydrophobic drugs like doxorubicin within the micellar core improves their solubility and circulation time.
-
Targeted Delivery: The nanoparticle formulation can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Quantitative Data Summary
The following tables summarize typical characteristics of polymers and drug-loaded micelles synthesized using CDB-mediated RAFT polymerization.
Table 1: Polymer Characterization
| Polymer | Monomer Ratio (Target DP) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PNIPAM | 100 | 11,300 | 1.15 |
| PNIPAM-b-PBA | 100-b-50 | 17,700 | 1.25 |
| P(NIPAM-co-AA) | 90:10 | 10,500 | 1.20 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; DP = Degree of Polymerization; AA = Acrylic Acid.
Table 2: Doxorubicin-Loaded Micelle Characterization
| Polymer | Drug Loading Content (DLC, wt%) | Drug Loading Efficiency (DLE, %) | Particle Size (nm) | Zeta Potential (mV) |
| PNIPAM-b-PBA | 15.2 | 76.0 | 120 | -5.2 |
| P(NIPAM-co-AA)-b-PBA | 18.5 | 82.5 | 150 | -15.8 |
DLC and DLE are highly dependent on the polymer composition and the drug loading method.
Experimental Protocols
Protocol 1: Synthesis of PNIPAM-b-PBA via RAFT Polymerization using this compound
This protocol describes the two-step synthesis of a thermo-responsive block copolymer, poly(N-isopropylacrylamide)-b-poly(butyl acrylate).
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (CDB)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Butyl acrylate (B77674) (BA)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
Procedure:
Step 1: Synthesis of PNIPAM Macro-CTA
-
In a Schlenk flask, dissolve NIPAM (5.66 g, 50 mmol), CDB (0.136 g, 0.5 mmol), and AIBN (0.0164 g, 0.1 mmol) in 20 mL of anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 6 hours.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise to cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at room temperature. This product is the PNIPAM macro-chain transfer agent (macro-CTA).
Step 2: Synthesis of PNIPAM-b-PBA Block Copolymer
-
In a Schlenk flask, dissolve the PNIPAM macro-CTA (2.26 g, 0.2 mmol), butyl acrylate (1.28 g, 10 mmol), and AIBN (0.0066 g, 0.04 mmol) in 15 mL of anhydrous 1,4-dioxane.
-
Repeat the freeze-pump-thaw cycles as described in Step 1.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
Quench the polymerization as described in Step 1.
-
Precipitate the block copolymer in a cold mixture of diethyl ether and methanol (80:20 v/v).
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
Protocol 2: Preparation of Doxorubicin-Loaded PNIPAM-b-PBA Micelles
This protocol describes the loading of doxorubicin into the synthesized block copolymer micelles using a dialysis method.
Materials:
-
PNIPAM-b-PBA block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
In a small vial, dissolve DOX·HCl (10 mg) in 1 mL of DMF. Add TEA (2.5 molar excess) to neutralize the hydrochloride salt, and stir for 2 hours in the dark.
-
In a separate vial, dissolve PNIPAM-b-PBA (50 mg) in 2 mL of DMF.
-
Add the polymer solution to the doxorubicin solution and stir for 1 hour.
-
Transfer the mixture to a dialysis membrane and dialyze against 1 L of PBS (pH 7.4) for 24 hours, with buffer changes every 4-6 hours.
-
Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.
-
Store the doxorubicin-loaded micelle solution at 4 °C.
Protocol 3: In Vitro Doxorubicin Release Study
This protocol details the procedure to evaluate the pH- and thermo-responsive release of doxorubicin from the micelles.
Materials:
-
Doxorubicin-loaded micelle solution
-
PBS at pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO 3.5 kDa)
-
Thermostatically controlled shaker
Procedure:
-
Pipette 1 mL of the doxorubicin-loaded micelle solution into two separate dialysis bags.
-
Immerse one bag in 50 mL of PBS (pH 7.4) and the other in 50 mL of PBS (pH 5.0).
-
Place each setup in a shaker incubator at 37 °C.
-
To study thermo-responsiveness, a parallel set of experiments can be run at a temperature above the LCST (e.g., 40 °C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh pre-warmed buffer.
-
Quantify the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectrometer at the appropriate wavelength (e.g., 485 nm).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol 4: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxicity of doxorubicin-loaded micelles against a cancer cell line (e.g., MCF-7).[1]
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin-loaded micelle solution
-
Free doxorubicin solution (as a control)
-
Empty micelles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free doxorubicin, doxorubicin-loaded micelles, and empty micelles in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Experimental and Cellular Pathways
The following diagrams illustrate the key experimental workflows and the cellular mechanisms involved in the action of doxorubicin-loaded micelles.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RAFT Polymerization with Cumyl Dithiobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow polymerization rates when using Cumyl Dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My RAFT polymerization with this compound is extremely slow or has a long induction period. What are the potential causes?
Slow polymerization or the presence of a significant induction period are known issues when using dithiobenzoates like this compound.[1][2] The primary causes can be categorized as follows:
-
Inherent Kinetics of this compound: Dithiobenzoates can lead to rate retardation, a phenomenon that has been extensively studied.[1][3][4][5] This can be due to the slow fragmentation of the intermediate RAFT radical, which temporarily removes active propagating radicals from the system.[1][4][5][6]
-
Purity of the RAFT Agent: The purity of your this compound is critical. Impurities, such as dithiobenzoic acid which can be a byproduct of synthesis or degradation, can act as inhibitors or retarders, leading to a pronounced induction period.[3][7]
-
Presence of Inhibitors: Aside from impurities in the RAFT agent, other sources of inhibition can stall your polymerization. These include:
-
Oxygen: Inadequate deoxygenation of the reaction mixture is a common cause of inhibition.
-
Inhibitors in the Monomer: Monomers are often shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization. Failure to remove these before the reaction will inhibit your polymerization.
-
-
Inappropriate Reaction Conditions: The chosen temperature, initiator concentration, or solvent may not be optimal for your specific monomer and target polymer characteristics.
Question 2: How can I determine if the purity of my this compound is the problem?
If you suspect impurities in your CDB are causing slow polymerization, consider the following steps:
-
Purification: Repurify your this compound. A common method is column chromatography on neutral alumina (B75360) with hexane (B92381) as the eluent.[7]
-
Analysis: After purification, verify the purity using techniques like ¹H NMR spectroscopy.
-
Comparison: Run a small-scale control experiment with the purified CDB and compare the polymerization kinetics to your previous experiments. A significant reduction in the induction period or an increase in the polymerization rate would suggest that impurities were the primary issue.
Question 3: What are the key experimental parameters I can adjust to increase the polymerization rate?
Several parameters can be optimized to improve the rate of a slow RAFT polymerization mediated by this compound.
-
Temperature: Increasing the reaction temperature can significantly increase the rate of polymerization.[8][9] Higher temperatures increase the rate of initiator decomposition and can also increase the fragmentation rate of the intermediate RAFT radical, reducing the retardation effect.[8] However, be aware that excessively high temperatures (e.g., above 120°C) can lead to thermal decomposition of the dithioester, which can compromise the "living" nature of the polymerization.[10]
-
Initiator Concentration: Increasing the initiator-to-RAFT agent ratio can lead to a faster polymerization rate. However, this may also lead to a higher proportion of dead chains and a broader molecular weight distribution. A typical starting point is a molar ratio of RAFT agent to initiator between 3:1 and 10:1.
-
Solvent Choice: The choice of solvent can influence the polymerization kinetics. For instance, in the RAFT polymerization of MMA, using benzene (B151609) as a solvent resulted in a slower propagation rate but narrower polydispersities compared to acetonitrile (B52724) or DMF.[9] The ideal solvent will depend on the specific monomer being used.
The following table summarizes the expected effects of adjusting these parameters:
| Parameter Adjustment | Expected Effect on Polymerization Rate | Potential Side Effects |
| Increase Temperature | Increase | Increased risk of thermal decomposition of RAFT agent, potential for side reactions.[10] |
| Increase Initiator Concentration | Increase | Broader molecular weight distribution, increased number of dead polymer chains. |
| Change Solvent | Varies depending on monomer/solvent combination | Can affect polymer solubility and reaction kinetics.[9] |
Question 4: My monomer is an acrylate, and the polymerization is particularly slow. Is this compound a suitable RAFT agent?
While this compound is effective for monomers like styrenes and methacrylates, it is known to cause significant rate retardation and inhibition with faster-propagating monomers like acrylates.[1][4][5] For these more active monomers, a trithiocarbonate-based RAFT agent is often a better choice to achieve good control with minimal retardation.[11][12]
Experimental Protocols
General Protocol for RAFT Polymerization of Styrene (B11656) using this compound
This protocol is a general guideline and may require optimization for specific target molecular weights and applications.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from ethanol)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for deoxygenation
-
Constant temperature oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of this compound and AIBN in the chosen solvent.
-
Addition of Monomer: Add the purified styrene to the flask. The target molecular weight can be controlled by the molar ratio of monomer to CDB.
-
Deoxygenation: Seal the flask and deoxygenate the mixture by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir.
-
Sampling and Monitoring: At timed intervals, carefully extract small aliquots of the reaction mixture using a deoxygenated syringe to monitor monomer conversion (via ¹H NMR or GC) and polymer molecular weight and distribution (via GPC).
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting slow polymerization with this compound.
Caption: Troubleshooting workflow for slow RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cumyl Dithiobenzoate RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cumyl dithiobenzoate (CDB) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the inhibition period in RAFT polymerization and why does it occur with this compound?
A1: The inhibition period is a common observation in RAFT polymerization, characterized by a delay before polymerization begins. During this period, there is little to no monomer conversion. With this compound (CDB), this delay is often pronounced and can be attributed to several factors:
-
Slow Fragmentation of the Intermediate RAFT Radical: The initial equilibrium in the RAFT process involves the addition of a radical to the CDB agent, forming an intermediate radical. The fragmentation of this intermediate to release the cumyl radical (the re-initiating species) can be slow, leading to a temporary pause in the polymerization process.[1][2]
-
Impurities in the RAFT Agent: The purity of the CDB is crucial. Impurities, such as dithiobenzoic acid (DTBA), which can form during synthesis or storage, are known to cause significant inhibition or retardation periods.[2] Samples purified by column chromatography on silica (B1680970) may still contain impurities that lead to an inhibition period.
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a potent inhibitor of radical polymerizations. It scavenges the initiating and propagating radicals, preventing the polymerization from starting until all the oxygen is consumed.
Q2: My polymerization is not starting or is significantly delayed. What are the likely causes and how can I troubleshoot this?
A2: A long or complete inhibition of polymerization is a common issue. Here are the primary causes and the steps to resolve them:
-
Oxygen Contamination: This is the most frequent cause of polymerization inhibition.
-
Solution: Thoroughly degas your reaction mixture. Common techniques include performing at least three freeze-pump-thaw cycles or purging the solution with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.
-
-
Impure Reagents: Impurities in the monomer, solvent, or the CDB agent itself can inhibit the reaction.
-
Solution: Use highly purified monomer (e.g., by passing it through a column of basic alumina (B75360) to remove inhibitors). Ensure your solvent is anhydrous and free of impurities. The CDB should be purified, for instance by chromatography on neutral alumina, and stored properly (at low temperatures in the dark) to prevent degradation.[2]
-
-
Inefficient Initiation: The initiator may not be decomposing at a sufficient rate at the chosen reaction temperature.
-
Solution: Verify that the reaction temperature is appropriate for the half-life of your initiator (e.g., AIBN is commonly used at 60-80 °C). If a lower reaction temperature is required, consider using an initiator with a lower decomposition temperature.
-
Q3: I observe a significant retardation in the polymerization rate after the initial inhibition period. What could be the reason?
A3: Rate retardation, a slowing of the polymerization rate, is also a known phenomenon in RAFT polymerizations with dithiobenzoates like CDB. This is often linked to the stability of the intermediate RAFT radical. A more stable intermediate radical will lead to a lower concentration of propagating radicals, thus slowing down the overall rate of polymerization. The concentration of the CDB agent can also influence the degree of retardation; higher concentrations often lead to more significant retardation.[1]
Q4: How does the concentration of the RAFT agent and initiator affect the inhibition period?
A4: The concentrations of both the RAFT agent and the initiator have a significant impact on the inhibition period:
-
RAFT Agent Concentration: Generally, a higher concentration of the this compound RAFT agent leads to a longer inhibition period. This is because a higher concentration of the RAFT agent can exacerbate the effect of slow fragmentation of the initial intermediate radical.
-
Initiator Concentration: The effect of initiator concentration can be more complex. A higher initiator concentration can lead to a faster consumption of any inhibiting species (like dissolved oxygen), potentially shortening the inhibition period. However, it can also lead to a higher concentration of dead chains, affecting the overall control of the polymerization. The ratio of the RAFT agent to the initiator is a critical parameter that needs to be optimized for a well-controlled polymerization with a minimal inhibition period.
Data Presentation
| Initial RAFT Agent Concentration (mol·L⁻¹) | Inhibition Period (seconds) |
| 1.0 x 10⁻² | ~1000 |
| 6.0 x 10⁻² | ~5000 |
This data is for the CPDB-mediated RAFT polymerization of TBDMSMA in toluene (B28343) at 70 °C and should be considered as illustrative of the expected trend for this compound.
Experimental Protocols
Below are detailed methodologies for the RAFT polymerization of two common monomers, methyl methacrylate (B99206) (MMA) and styrene (B11656), using this compound (CDB) as the RAFT agent.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA) with this compound (CDB)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Benzene, solvent
-
Glass polymerization tube with a sealable side-arm
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Reagent Preparation: In a glass polymerization tube, add the desired amounts of MMA (e.g., 7.02 M), CDB (e.g., 1.16 x 10⁻² M), and AIBN (e.g., 6.1 x 10⁻³ M) dissolved in benzene.
-
Degassing: Connect the tube to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the headspace under high vacuum.
-
Thaw the mixture while keeping the tube under vacuum.
-
-
Polymerization: After the final thaw, seal the tube under vacuum. Immerse the sealed tube in a preheated oil bath at the desired temperature (e.g., 60 °C) to initiate polymerization.
-
Monitoring and Termination: At predetermined time intervals, remove the tube from the oil bath and cool it rapidly in an ice-water bath to quench the polymerization.
-
Polymer Isolation: Open the tube and dilute the contents with a suitable solvent (e.g., tetrahydrofuran, THF). Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum to a constant weight.
-
Analysis: Determine the monomer conversion gravimetrically. Analyze the molecular weight and polydispersity of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of Styrene with this compound (CDB)
Materials:
-
Styrene, inhibitor removed
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Benzene-d6 (B120219) (for NMR monitoring) or another suitable solvent
-
NMR tube
-
Liquid nitrogen
-
Vacuum line
Procedure:
-
Reagent Preparation: In a vial, weigh the desired amounts of CDB and AIBN. Add the required volumes of styrene and solvent (e.g., benzene-d6 for in-situ NMR monitoring). Transfer the solution to an NMR tube.[3]
-
Degassing: Connect the NMR tube to a vacuum line and perform three freeze-evacuate-thaw cycles. Seal the NMR tube under nitrogen.[3]
-
Polymerization: Place the sealed NMR tube into a preheated NMR spectrometer probe at the desired reaction temperature (e.g., 70 °C).[3]
-
Monitoring: Acquire spectra at regular intervals to monitor the consumption of the monomer and the evolution of the polymer signals.
-
Termination and Isolation (for non-NMR scale): For larger scale reactions in a flask, terminate the polymerization by cooling the reaction mixture and exposing it to air. Isolate the polymer by precipitation in a non-solvent like methanol.
-
Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum.
-
Analysis: Characterize the polymer's molecular weight and polydispersity using SEC/GPC.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Factors contributing to the inhibition period in RAFT polymerization.
Experimental and Troubleshooting Workflows
Caption: Troubleshooting workflow for a long inhibition period.
References
Technical Support Center: Cumyl Dithiobenzoate in RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cumyl Dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization with CDB, offering potential causes and actionable solutions.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| No polymerization or extended inhibition period. | 1. Impure this compound (CDB): The presence of impurities, particularly dithiobenzoic acid (DTBA), from the synthesis of CDB can significantly inhibit or retard polymerization.[1][2] | Solution: Purify the CDB prior to use. Column chromatography using neutral alumina (B75360) is more effective than silica (B1680970) gel for removing acidic impurities like DTBA.[1] Refer to the Experimental Protocols section for a detailed purification procedure. |
| 2. Dissolved Oxygen: Oxygen is a radical scavenger and will inhibit free-radical polymerization. | Solution: Ensure the polymerization mixture is thoroughly deoxygenated before initiation. Common methods include freeze-pump-thaw cycles (at least three), sparging with an inert gas (e.g., nitrogen or argon) for an extended period, or using a Schlenk line. | |
| Poor control over molecular weight and high polydispersity (PDI > 1.5). | 1. Thermal Decomposition of CDB: At elevated temperatures (typically above 120°C), CDB can undergo thermal decomposition, leading to a loss of the RAFT end-group and a decrease in living chain fidelity.[2][3] | Solution: Conduct the polymerization at a lower temperature if possible. If high temperatures are necessary, consider that the polymeric dithioester formed after initiation is generally more stable than the initial CDB.[4] Minimize reaction time at high temperatures. |
| 2. Inappropriate Monomer/CDB Compatibility: Dithiobenzoates like CDB can exhibit retardation with certain monomers, particularly monosubstituted ones like acrylates.[5] | Solution: For monomers prone to retardation with dithiobenzoates, consider switching to a different class of RAFT agent, such as a trithiocarbonate (B1256668), which may offer better control. | |
| Bimodal or multimodal GPC trace. | 1. Intermediate Radical Termination: The intermediate RAFT radical can undergo termination reactions, leading to the formation of multi-arm star polymers and other byproducts, which will appear as separate peaks in the GPC trace.[6] | Solution: Reduce the concentration of the initiator to lower the overall radical concentration. This will minimize the probability of termination events involving the intermediate radical. |
| 2. Inefficient Initiation/Chain Transfer: A slow initiation or pre-equilibrium phase can lead to a population of dead chains formed by conventional free-radical polymerization before the RAFT process takes over. | Solution: Ensure the chosen initiator has an appropriate decomposition rate at the reaction temperature. The rate of addition of the propagating radical to the CDB should be faster than the rate of propagation. | |
| Loss of pink/red color of the reaction mixture. | 1. Degradation of the Dithiobenzoate Group: The characteristic color of the dithiobenzoate moiety can be lost due to side reactions such as hydrolysis, aminolysis (if primary or secondary amines are present), or oxidation. | Solution: Ensure all reagents and solvents are dry and free of nucleophilic impurities. If using amine-containing monomers, they may need to be protonated to prevent reaction with the RAFT agent. Avoid exposure of the RAFT agent to air, especially at elevated temperatures.[7] |
Frequently Asked Questions (FAQs)
Q1: My RAFT polymerization with this compound is showing a long induction period. What is the most likely cause?
A1: The most probable cause is the presence of dithiobenzoic acid (DTBA) as an impurity in your CDB.[1][2] DTBA is a common byproduct of CDB synthesis and is known to cause significant inhibition or retardation periods.[1] We strongly recommend purifying your CDB using column chromatography on neutral alumina before use.[1]
Q2: At what temperature does this compound start to decompose?
A2: Thermal decomposition of CDB can become significant at temperatures around 120°C.[2][3] The decomposition can lead to a loss of control over the polymerization, resulting in a broadened molecular weight distribution.[4] It is advisable to conduct polymerizations below this temperature if possible.
Q3: I see a high molecular weight shoulder in my GPC results. What could be causing this?
A3: A high molecular weight shoulder can be a result of the termination of the intermediate RAFT radical. This can lead to the formation of 3- or 4-arm star polymers, which have a higher molecular weight than the linear chains.[6] To mitigate this, try reducing the initiator concentration to lower the overall radical flux.
Q4: Can I use this compound for the polymerization of acrylates?
A4: While possible, using dithiobenzoates like CDB for the polymerization of monosubstituted monomers such as acrylates can be challenging and often leads to significant retardation.[5] For these types of monomers, a trithiocarbonate RAFT agent is often a more suitable choice to achieve better control and faster polymerization rates.
Q5: How should I store my this compound?
A5: CDB should be stored in a cool, dark place, preferably in a refrigerator or freezer, to minimize thermal and photodegradation. It is also advisable to store it under an inert atmosphere to prevent oxidation. When properly purified (e.g., via chromatography on neutral alumina) and stored, CDB can remain effective for extended periods.[1]
Quantitative Data on Side Reactions
The following tables summarize available quantitative data regarding the side reactions of this compound in RAFT polymerization.
Table 1: Effect of Impurities and Thermal Stability
| Parameter | Value / Observation | Conditions | Reference(s) |
| Inhibition Period due to DTBA | "Pronounced induction period of several hours" | Methyl methacrylate (B99206) polymerization at 60°C | [2] |
| CDB Thermal Decomposition Onset | ~120 °C | Heating in solution | [2][3][4] |
| Polymeric Dithioester Stability | More thermally stable than CDB | High-temperature RAFT polymerization | [4] |
| Effect of High Temperature on PDI | Polydispersity indices remained below 1.5 up to ~50% conversion | Styrene polymerization at 120, 150, and 180°C | [2] |
Table 2: Kinetic Parameters of Related Systems
| Parameter | Value | System | Temperature | Reference(s) |
| Activation Energy (Transfer Reaction) | ~26 kJ mol⁻¹ | Cumyl phenyldithioacetate with methyl methacrylate | 25-60 °C | [8] |
| Reaction Enthalpy (β-scission of intermediate radical) | ~50 kJ mol⁻¹ | This compound with styrene | 120-180 °C | [2] |
| Addition Rate Coefficient (kβ) | ~5.4 x 10⁵ L mol⁻¹ s⁻¹ | This compound with styrene | 60 °C | [8] |
Experimental Protocols
Protocol 1: Purification of this compound (CDB) by Column Chromatography
This protocol describes the purification of CDB to remove inhibitory impurities like dithiobenzoic acid.
-
Prepare the Column:
-
Use a glass chromatography column appropriate for the amount of CDB to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).[9][10]
-
Pour the slurry into the column and allow the alumina to pack under gravity, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed alumina to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude CDB in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or a hexane/dichloromethane mixture).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to enter the alumina bed by draining the solvent to the top of the sand layer.
-
-
Elution:
-
Begin eluting with a non-polar solvent, such as hexane.[1] The desired CDB will move down the column as a distinct purple/pink band.
-
Collect the colored fractions. Impurities like dithiobenzoic acid (which is more polar) will be retained more strongly on the alumina.
-
Monitor the elution by thin-layer chromatography (TLC).
-
-
Solvent Removal:
-
Combine the pure fractions containing CDB.
-
Remove the solvent using a rotary evaporator to obtain the purified, dark-purple, oily CDB.
-
-
Storage:
-
Store the purified CDB in a sealed container in a refrigerator or freezer, protected from light.[1]
-
Protocol 2: Analysis of RAFT Polymerization Products by MALDI-TOF MS
This protocol provides a general procedure for analyzing polymer samples to identify potential byproducts from side reactions.
-
Sample Preparation:
-
Prepare a stock solution of the polymer sample in a suitable solvent (e.g., THF) at a concentration of approximately 1-5 mg/mL.
-
Prepare a stock solution of the matrix. 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are common matrices for polymers.[6]
-
Prepare a stock solution of a cationizing salt (e.g., sodium trifluoroacetate (B77799) - NaTFA or silver trifluoroacetate - AgTFA) in the same solvent as the polymer.
-
Mix the polymer solution, matrix solution, and salt solution in a specific ratio (e.g., 10:10:1 v/v/v).[11]
-
-
Spotting:
-
Spot a small amount (e.g., 1 µL) of the final mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in either linear or reflectron mode. Reflectron mode provides higher resolution for end-group analysis.[12]
-
Analyze the resulting spectrum for the main polymer distribution and any additional series that may correspond to byproducts like star polymers or chains that have lost their RAFT end-group.[6]
-
Protocol 3: NMR Analysis of Side Products
This protocol outlines the use of NMR spectroscopy to identify and quantify degradation products of CDB or the resulting polymer.
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 5-10 mg of purified side product or the entire reaction mixture after removing the monomer) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, add a known amount of an internal standard.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Look for characteristic signals of potential side products. For example, the thermal decomposition of CDB can produce α-methylstyrene, which has characteristic vinyl proton signals.
-
-
¹³C NMR and 2D NMR Analysis:
-
If necessary, acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown byproducts.
-
-
Data Interpretation:
-
Integrate the signals corresponding to the side products and compare them to the signals of the main polymer or a known internal standard to quantify their presence.
-
Visualizations
Caption: Key side reactions of this compound in RAFT polymerization.
Caption: Troubleshooting workflow for common issues in CDB-mediated RAFT.
Caption: Logical relationships between symptoms, causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cumyl Dithiobenzoate for RAFT Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cumyl dithiobenzoate (CDB), a common chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Proper purification of CDB is critical, as impurities can significantly inhibit or retard the polymerization process, leading to failed or poorly controlled experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and subsequent use of this compound in RAFT polymerization.
| Issue | Potential Cause | Recommended Action |
| Inhibition or significant retardation of polymerization | Presence of acidic impurities, most commonly dithiobenzoic acid (DTBA), a potential byproduct of CDB synthesis.[1] | Purify the crude CDB using column chromatography on neutral or basic alumina (B75360) with hexane (B92381) as the eluent.[1] Avoid using silica (B1680970) gel, as it is slightly acidic and may not effectively remove acidic impurities, potentially leading to continued inhibition.[1] |
| Polymerization proceeds but with poor control (broad molecular weight distribution) | The purity of the CDB may still be insufficient, or the CDB may have degraded during storage. | Re-purify the CDB using the recommended alumina column chromatography method. Ensure proper storage of the purified CDB: refrigerated at approximately 4°C and protected from light.[1] |
| Yellowish or off-color purified CDB | The presence of trace impurities or degradation products. | While a slight coloration may not always affect the polymerization, it is an indicator of impurity. Perform purity analysis using ¹H NMR spectroscopy to identify any contaminants. If significant impurities are detected, repeat the purification process. |
| Crystals do not form during recrystallization | The chosen solvent system is not optimal, or the solution is not sufficiently saturated. | If attempting recrystallization, ensure the solvent has high solubility for CDB at elevated temperatures and low solubility at room temperature. A common technique is to dissolve the crude product in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent until turbidity is observed, followed by slow cooling. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[2] |
| Low yield after purification | Loss of product during column chromatography due to strong adsorption or during recrystallization due to excessive washing or use of too much solvent. | For column chromatography, ensure the chosen eluent is not too polar, which could lead to co-elution with impurities. For recrystallization, use a minimal amount of hot solvent to dissolve the product and wash the collected crystals with a small amount of cold solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for RAFT polymerization?
A1: Impurities in this compound, particularly acidic byproducts like dithiobenzoic acid, can act as potent inhibitors or retarders of radical polymerization.[1] These impurities can interfere with the delicate equilibrium of the RAFT process, leading to long induction periods, slow polymerization rates, or even complete inhibition of the reaction.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: The most effective and recommended method is column chromatography using neutral or basic alumina as the stationary phase and hexane as the eluent.[1] This method has been shown to be superior to chromatography on silica gel for removing the problematic acidic impurities.[1]
Q3: Can I use silica gel for column chromatography to purify CDB?
A3: While silica gel is a common stationary phase for chromatography, it is not recommended for the final purification of CDB for RAFT polymerization. Silica gel is slightly acidic and may not effectively remove acidic impurities like dithiobenzoic acid.[1] Using silica gel for purification can result in a final product that still causes inhibition or retardation in polymerization reactions.[1]
Q4: How can I assess the purity of my this compound after purification?
A4: ¹H NMR spectroscopy is a powerful and straightforward method to assess the purity of your CDB.[4] By integrating the signals corresponding to the CDB protons and comparing them to the integrals of any impurity signals, you can determine the relative purity. The absence of signals from common impurities and residual solvents is a good indicator of high purity. Quantitative NMR (qNMR) can be used for a more precise purity determination.[5][6]
Q5: What are the ideal storage conditions for purified this compound?
A5: Purified this compound should be stored in a refrigerator at around 4°C and protected from light to prevent degradation.[1] Properly purified and stored CDB can remain effective for years.[1]
Experimental Protocols
Column Chromatography on Alumina
This protocol describes the purification of crude this compound using a neutral or basic alumina column.
Materials:
-
Crude this compound
-
Neutral or basic alumina (activated, standard grade)
-
Hexane (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection flasks or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the plug (optional).
-
In a fume hood, prepare a slurry of the alumina in hexane.
-
Carefully pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. The weight of the adsorbent should be 20-50 times the weight of the crude sample.[7]
-
Once the alumina has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.
-
Allow the hexane level to drop to the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully apply the concentrated sample solution to the top of the column using a pipette.
-
-
Elution:
-
Begin eluting the column with hexane, collecting the fractions in separate flasks or test tubes.
-
The desired this compound, being relatively non-polar, should elute with the hexane. The deep pink/purple color of the CDB will be visible as it moves down the column.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the hexane using a rotary evaporator to obtain the purified this compound as a pink/purple solid or oil.
-
Purity Assessment by ¹H NMR
Procedure:
-
Prepare a sample of the purified this compound by dissolving a small amount in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound and any potential impurities.
-
This compound: Look for the characteristic signals of the aromatic protons and the methyl protons of the cumyl group.
-
Impurities: Check for the presence of signals corresponding to dithiobenzoic acid, residual solvents (e.g., hexane), or other byproducts.
-
-
Integrate the peaks to determine the relative purity. The purity can be estimated by comparing the integral of a characteristic CDB peak to the integrals of any impurity peaks. For a more accurate assessment, quantitative NMR (qNMR) with an internal standard can be employed.[5][6]
Visualization
Workflow for Purification and Quality Control of this compound
Caption: Workflow for the purification and quality control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: Cumyl Dithiobenzoate in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing cumyl dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymerization.
Troubleshooting Guide
Issue: Polymerization is inhibited or significantly retarded (long induction period).
Possible Cause: Presence of impurities in the this compound (CDB) RAFT agent.
Troubleshooting Steps:
-
Verify the Purity of CDB:
-
Question: Has the CDB been recently purified?
-
Recommendation: Impurities, particularly dithiobenzoic acid (DTBA), are known to cause significant inhibition or retardation periods in RAFT polymerizations of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), styrene, and methyl acrylate.[1][2][3] The nature and quantity of impurities can depend on the synthesis method and storage conditions.[1]
-
Action: Purify the CDB prior to use. Column chromatography or HPLC are effective methods.[2][3] It has been reported that purification via column chromatography on alumina (B75360) is more effective than on silica (B1680970) gel, as the latter can sometimes introduce an inhibition period even after immediate use.[1]
-
-
Check Storage Conditions:
-
Question: How has the CDB been stored?
-
Recommendation: Improper storage can lead to the degradation of CDB and the formation of inhibitory impurities.
-
Action: Store purified CDB at low temperatures (e.g., 4°C) in the absence of light.[1] Even when stored under refrigeration (-20°C), unpurified samples have shown significant retardation after less than three months.[1]
-
-
Evaluate the Monomer and Solvent:
-
Question: Have the monomer and solvent been purified?
-
Recommendation: Peroxides in the monomer or solvent can lead to the oxidation of the dithioester group of the RAFT agent, which can affect the polymerization kinetics.[4][5]
-
Action: Ensure the monomer is free of inhibitors and both monomer and solvent are deoxygenated before starting the polymerization.
-
-
Consider the Initiator:
-
Question: What initiator is being used and at what concentration?
-
Recommendation: While the RAFT agent is the primary suspect for inhibition, interactions between the initiator and impurities can be complex. In some cases, a "cocktail" of initiators has been used to eliminate the induction period.[1]
-
Action: Review the initiator concentration and type. Ensure it is appropriate for the monomer and reaction temperature.
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for polymerization inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this compound (CDB) and how does it affect my polymerization?
A1: The most commonly cited impurity in CDB is dithiobenzoic acid (DTBA).[1] DTBA can act as an inhibitor or a retarder in RAFT polymerization, leading to a pronounced induction period before polymerization begins.[1][2][3] The presence of DTBA can significantly slow down the rate of polymerization.[2]
Q2: I've noticed a long induction period in my polymerization. How can I tell if it's due to CDB impurities?
A2: A long induction period is a strong indicator of impurities in your CDB. Studies have shown that purifying CDB, for instance by HPLC, can dramatically reduce the inhibition period. For the polymerization of 2-hydroxyethyl methacrylate (HEMA), the inhibition period was reduced from approximately 100 minutes with unpurified CDB to about 10 minutes with HPLC-purified CDB.[2][3]
Q3: Will adding more initiator overcome the inhibition caused by CDB impurities?
A3: While increasing the initiator concentration might seem like a solution, it can lead to a loss of control over the polymerization, resulting in a broader molecular weight distribution and the formation of dead polymer chains. A more effective approach is to purify the CDB to remove the inhibitory impurities.
Q4: How should I purify my this compound?
A4: Column chromatography is a common and effective method for purifying CDB. It has been reported that using alumina as the stationary phase with hexane (B92381) as the eluent is particularly effective and can yield CDB that remains active for years when stored properly.[1] Purification by HPLC is also a highly effective method for removing impurities.[2][3]
Q5: Can I synthesize my own high-purity CDB?
A5: Yes, CDB can be synthesized. One common route involves the addition of dithiobenzoic acid to α-methylstyrene.[6][7] However, it is crucial to purify the product thoroughly after synthesis to remove any unreacted starting materials or by-products, as these can negatively impact the polymerization.[7]
Q6: Are there other impurities I should be aware of?
A6: Besides DTBA, other by-products can arise from the synthesis of CDB. Additionally, the RAFT agent can be susceptible to oxidation, especially if the monomer or solvent contains peroxides.[4] It is also known that by-products can form from the termination of intermediate radicals during the RAFT process.[8][9]
Data on the Effect of Impurities
The following tables summarize the quantitative effects of CDB purity on polymerization kinetics.
Table 1: Effect of CDB Purification on the Inhibition Period in HEMA Polymerization
| CDB Sample | Inhibition Period (minutes) | Time to Reach 90% Conversion (minutes) |
| Unpurified CDB | ~100 | >1205 |
| HPLC-Purified CDB | ~10 | ~1205 |
Conditions: 2M HEMA, 2.6 x 10-2 M CDB, 3.5 x 10-3 M AIBN in DMF at 60°C. Data sourced from Macromolecules 2005, 38, 22, 9133–9137.[2][3]
Table 2: Effect of Added Dithiobenzoic Acid (DTBA) on the Inhibition Period in Methyl Acrylate (MA) Polymerization
| DTBA Added to Purified CDB (wt %) | Approximate Inhibition Period (minutes) |
| 0 | ~100 |
| 3.9 | ~200 |
| 24 | ~200 |
Conditions: MA polymerization with CDB-HPLC and 3.5 x 10-3 M AIBN at 60°C. Data sourced from Macromolecules 2005, 38, 22, 9133–9137.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with neutral alumina as the stationary phase.
-
Prepare the Slurry: Dissolve the crude CDB in a minimal amount of hexane to create a concentrated solution.
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Load the Column: Carefully load the CDB solution onto the top of the alumina bed.
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Elution: Elute the column with hexane. The desired CDB will move down the column as a distinct colored band.
-
Collect Fractions: Collect the fractions containing the purified CDB.
-
Solvent Removal: Remove the hexane from the collected fractions using a rotary evaporator.
-
Storage: Store the purified CDB at 4°C in a sealed container, protected from light.[1]
Protocol 2: General Procedure for RAFT Polymerization
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube), add the purified this compound, the monomer (purified to remove inhibitor), and the initiator (e.g., AIBN).
-
Solvent Addition: Add the desired amount of deoxygenated solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiation: Place the sealed reaction vessel in a preheated oil bath at the desired reaction temperature to initiate the polymerization.
-
Monitoring: At specific time intervals, take aliquots from the reaction mixture to determine monomer conversion (by gravimetry or NMR) and polymer molecular weight and distribution (by GPC).
-
Termination: To stop the polymerization, cool the reaction vessel rapidly (e.g., by immersing it in an ice bath) and expose the mixture to air.
-
Polymer Isolation: Precipitate the polymer in a suitable non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizations
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization.
Impact of Impurities on Polymerization
Caption: The relationship between CDB, impurities, and polymerization outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
Technical Support Center: Optimizing Molecular Weight Distribution with Cumyl Dithiobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cumyl Dithiobenzoate (CDB) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Broad or Bimodal Molecular Weight Distribution (MWD)
Question: My polymerization is resulting in a polymer with a broad or bimodal molecular weight distribution (high Polydispersity Index - Ð). What are the potential causes and how can I achieve a narrower MWD?
Answer: A broad or bimodal MWD in RAFT polymerization using CDB can stem from several factors. Here are the common causes and corresponding solutions:
-
Cause A: Inefficient Chain Transfer. The initial RAFT agent, CDB, may not be consumed early in the polymerization, leading to a population of chains initiated by the radical initiator that are not controlled by the RAFT process.
-
Solution: Increase the reaction temperature. Higher temperatures can favor the fragmentation of the intermediate RAFT radical, leading to better control.[1] However, be mindful that excessively high temperatures can lead to thermal self-initiation of the monomer.
-
-
Cause B: Slow Fragmentation of the Intermediate Radical. The intermediate radical formed by the addition of a propagating radical to the CDB may be too stable, leading to a slow fragmentation rate. This can result in a buildup of the intermediate and a loss of control.
-
Cause C: Termination Reactions. Termination of the intermediate RAFT radical with propagating radicals can lead to the formation of dead polymer chains and star-shaped polymers, broadening the MWD.[4][5]
-
Solution: Lower the initiator concentration relative to the RAFT agent concentration ([CTA]:[I] ratio). A higher ratio will minimize the concentration of propagating radicals, thus reducing the probability of termination reactions. A common starting point is a [CTA]:[I] ratio of 5:1 or higher.[6][7]
-
-
Cause D: Impurities in the RAFT Agent. Impurities in the CDB, such as dithiobenzoic acid, can inhibit or retard the polymerization, leading to poor control over the MWD.[8][9]
-
Solution: Purify the CDB before use. Column chromatography on neutral alumina (B75360) is an effective method for removing impurities.[9]
-
Issue 2: Low Monomer Conversion or Inhibition Period
Question: My polymerization is showing very low conversion, or there is a significant induction period before polymerization begins. What could be the cause and how can I resolve this?
Answer: Low conversion or the presence of an inhibition period are common challenges in RAFT polymerization with CDB.
-
Cause A: Impurities. As mentioned previously, impurities in the CDB or monomer can act as inhibitors.[8] Oxygen is also a potent inhibitor of radical polymerizations.
-
Solution: Ensure both the monomer and the RAFT agent are pure. Pass the monomer through a column of basic alumina to remove inhibitors.[6] Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[6]
-
-
Cause B: Slow Fragmentation of the Initial RAFT Adduct. The initial adduct formed between the initiator-derived radical and CDB may fragment slowly, leading to an induction period.[10]
-
Solution: The choice of initiator can be crucial. Using an initiator that generates radicals more slowly or at a more controlled rate can sometimes mitigate this effect. Also, increasing the reaction temperature can increase the fragmentation rate.
-
-
Cause C: Inappropriate RAFT Agent for the Monomer. this compound is a highly active RAFT agent and may not be suitable for all monomers, sometimes leading to retardation.
-
Solution: For certain monomers, a less active RAFT agent, such as a trithiocarbonate, might provide better control and higher conversion rates.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal [Monomer]:[CDB]:[Initiator] ratio to start with?
A1: The optimal ratio is dependent on the target molecular weight and the specific monomer being polymerized. A common starting point for achieving good control is a [Monomer]:[CDB] ratio that corresponds to the desired degree of polymerization and a [CDB]:[Initiator] ratio of at least 5:1 to minimize termination reactions.[6][7] For example, to target a polymer with a degree of polymerization of 100, you would use a [Monomer]:[CDB] ratio of 100:1.
Q2: How does temperature affect the polymerization when using CDB?
A2: Temperature plays a critical role. Increasing the temperature generally increases the rates of both initiation and fragmentation of the RAFT adducts. This can lead to a faster polymerization and can sometimes improve control by reducing the lifetime of the intermediate radical.[1] However, excessively high temperatures can lead to undesirable side reactions, such as thermal self-initiation of the monomer (especially for styrene) and decomposition of the RAFT agent.[1]
Q3: Can I use this compound for any type of monomer?
A3: this compound is a highly effective RAFT agent, particularly for "more activated" monomers like styrenes and acrylates.[11] For "less activated" monomers, such as vinyl acetate, CDB can lead to significant retardation. In such cases, a RAFT agent with a different Z-group (e.g., a xanthate or dithiocarbamate) may be more appropriate.
Q4: My GPC trace shows a shoulder at a higher molecular weight. What does this indicate?
A4: A high molecular weight shoulder in the GPC trace often suggests the presence of uncontrolled polymerization.[7] This can be caused by too high an initiator concentration relative to the RAFT agent, leading to chains being initiated that do not incorporate the RAFT agent. It can also be a result of termination reactions, such as the combination of two propagating radicals. To address this, try increasing the [CDB]:[Initiator] ratio.[7]
Q5: How can I confirm the "living" nature of my polymer synthesized with CDB?
A5: A key characteristic of a living polymerization is the ability to re-initiate polymerization upon the addition of more monomer. You can perform a chain extension experiment where you add a second batch of monomer to your purified polymer (macro-CTA). If the molecular weight increases and the polydispersity remains low, it confirms the living nature of your polymer chains.
Data Presentation
Table 1: Influence of [CDB]:[Initiator] Ratio on Polydispersity (Ð) for Styrene Polymerization
| [Styrene]:[CDB] | [CDB]:[AIBN] | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Ð (Mw/Mn) | Reference |
| 100:1 | 2:1 | 60 | 55 | 5,800 | 1.35 | Fictional Example |
| 100:1 | 5:1 | 60 | 52 | 5,600 | 1.15 | Fictional Example |
| 100:1 | 10:1 | 60 | 48 | 5,300 | 1.10 | Fictional Example |
Table 2: Effect of Temperature on Styrene Polymerization with CDB
| [Styrene]:[CDB]:[AIBN] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Ð (Mw/Mn) | Reference |
| 200:1:0.2 | 120 | 4 | 45 | 9,500 | 1.25 | [1] |
| 200:1:0.2 | 150 | 2 | 50 | 10,200 | 1.20 | [1] |
| 200:1:0.2 | 180 | 1 | 53 | 11,000 | 1.18 | [1] |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Styrene using this compound
-
Purification of Reagents:
-
Styrene is passed through a column of basic alumina to remove the inhibitor.
-
This compound (CDB) is purified by column chromatography on silica (B1680970) gel or neutral alumina if necessary.[9][12]
-
The initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is recrystallized from an appropriate solvent (e.g., methanol).
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, the desired amounts of styrene, CDB, and AIBN are added.
-
The desired amount of solvent (e.g., benzene, toluene, or bulk polymerization) is added.
-
The flask is sealed with a rubber septum.
-
-
Degassing:
-
The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Alternatively, the solution can be purged with an inert gas (argon or nitrogen) for 30-60 minutes.
-
-
Polymerization:
-
The flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
The polymerization is allowed to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Isolation:
-
The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy.
-
Number-average molecular weight (Mn) and polydispersity index (Ð) are determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Mandatory Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting logic for broad MWD.
References
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
Technical Support Center: Controlling Polydispersity with Cumyl Dithiobenzoate
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using Cumyl Dithiobenzoate (CDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you achieve optimal control over your polymerizations and desired polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization using this compound?
A1: A well-controlled RAFT polymerization with CDB should yield polymers with a narrow molecular weight distribution, reflected in a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[1]
Q2: Why is my RAFT polymerization experiencing a long induction period or not initiating at all?
A2: A long induction period is often caused by the presence of inhibitors, most commonly dissolved oxygen in the reaction mixture.[1] It is crucial to thoroughly degas your monomer and solvent. Impurities in the this compound RAFT agent, monomer, or solvent can also lead to inhibition or retardation.[1][2][3]
Q3: Can this compound be used for all types of monomers?
A3: this compound is most effective for controlling the polymerization of "more activated" monomers like styrenes and methacrylates. Its effectiveness with other monomers, such as acrylates, can be limited and may lead to issues like retardation. The choice of the RAFT agent is critical and should be matched to the monomer being polymerized.
Q4: How does the ratio of monomer to RAFT agent affect the final polymer?
A4: The ratio of monomer to RAFT agent ([M]/[RAFT]) is a key factor in determining the theoretical molecular weight of the resulting polymer. A lower ratio (i.e., more RAFT agent) will result in a lower molecular weight polymer. This ratio also influences the polydispersity, with very high ratios potentially leading to a loss of control and broader PDI.
Q5: What is the importance of the initiator to RAFT agent ratio?
A5: The initiator to RAFT agent ratio ([I]/[RAFT]) is crucial for maintaining control over the polymerization. A common starting point is a [RAFT]/[I] ratio of 5:1 to 10:1. A ratio that is too high can lead to an excess of initiator-derived chains that are not controlled by the RAFT process, resulting in a high molecular weight shoulder in the GPC chromatogram and a higher PDI. Conversely, an excessively low initiator concentration can lead to very slow or incomplete polymerization.
Troubleshooting Guide
This guide addresses common problems encountered during RAFT polymerization with this compound.
| Problem | Possible Causes | Suggested Solutions |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient RAFT Agent: The transfer constant of CDB may be too low for the specific monomer. 2. High Monomer Conversion: Pushing the reaction to very high conversions can lead to termination reactions and loss of control. 3. High Temperature: Elevated temperatures can increase the rate of irreversible termination reactions.[1] 4. Incorrect Initiator Concentration: Too much initiator can lead to a high concentration of radicals, favoring termination. | 1. Monomer Selection: Ensure CDB is a suitable RAFT agent for your monomer. Trithiocarbonates are often a better choice for acrylates. 2. Limit Conversion: Aim for conversions below 90% to minimize side reactions. 3. Optimize Temperature: Consider lowering the reaction temperature. 4. Adjust Initiator Ratio: Decrease the initiator concentration relative to the RAFT agent. A [RAFT]/[I] ratio of 5:1 to 10:1 is a good starting point. |
| Bimodal or Shouldered GPC Trace | 1. High Molecular Weight Shoulder: Often caused by an excess of initiator, leading to chains formed through conventional free radical polymerization.[4] 2. Low Molecular Weight Tailing: Can be due to retardation or impurities in the RAFT agent. 3. Bimodal Distribution: May indicate poor control, significant termination, or issues with the RAFT agent's effectiveness for the chosen monomer. | 1. Reduce Initiator: Lower the initiator concentration. 2. Purify RAFT Agent: Ensure the purity of your CDB. Purification via column chromatography over alumina (B75360) is recommended.[3] 3. Optimize Conditions: Re-evaluate the choice of RAFT agent, temperature, and solvent for your specific monomer. |
| Slow Polymerization (Retardation) | 1. RAFT Agent Choice: Dithiobenzoates like CDB are known to cause retardation, especially with faster-propagating monomers like acrylates.[5] 2. High RAFT Agent Concentration: A high concentration of CDB can lead to a lower concentration of propagating radicals, slowing the reaction. 3. Low Temperature: The polymerization rate is temperature-dependent. | 1. Select Appropriate RAFT Agent: Consider a trithiocarbonate (B1256668) for acrylate (B77674) polymerization. 2. Adjust RAFT Agent Concentration: Decrease the concentration of CDB. 3. Increase Temperature: Cautiously increase the reaction temperature, while monitoring the effect on PDI. |
| No Polymerization (Inhibition) | 1. Oxygen Presence: Dissolved oxygen is a potent inhibitor of radical polymerization.[1] 2. RAFT Agent Impurities: Impurities in the CDB can completely inhibit the reaction.[2][3] 3. Inefficient Initiation: The chosen initiator may not be decomposing effectively at the reaction temperature. | 1. Thorough Degassing: Use multiple freeze-pump-thaw cycles or extended purging with an inert gas (Argon or Nitrogen).[1] 2. Purify CDB: Purify the this compound before use. 3. Check Initiator: Ensure the initiator's half-life is appropriate for the reaction temperature. |
Quantitative Data
The following tables provide examples of experimental conditions and results for the RAFT polymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) using this compound.
Table 1: RAFT Polymerization of Styrene with this compound
| [Styrene]₀ (mol L⁻¹) | [CDB]₀ (mol L⁻¹) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Bulk | 0.0029 | 110 | 16 | 55 | 14,400 | 1.04 | [6] |
| Bulk | 0.005 | 120 | - | ~50 | - | <1.5 | [7] |
| Bulk | 0.02 | 120 | - | ~50 | - | <1.5 | [7] |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA) with this compound
| [MMA]₀ (mol L⁻¹) | [CDB]₀ (mol L⁻¹) | [AIBN]₀ (mol L⁻¹) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 7.02 | 0.0116 | 0.0061 | 60 | 2 | 10.3 | 10,200 | 1.25 | [8] |
| 7.02 | 0.0116 | 0.0061 | 60 | 4 | 20.1 | 19,800 | 1.20 | [8] |
| 7.02 | 0.0116 | 0.0061 | 60 | 6 | 30.5 | 29,500 | 1.18 | [8] |
Experimental Protocols
General Protocol for RAFT Polymerization of Styrene with this compound
This protocol is a general guideline and may require optimization for specific target molecular weights and applications.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (CDB)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Schlenk flask equipped with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Vacuum line
-
Liquid nitrogen
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, add the desired amounts of this compound, AIBN, and styrene. Add the solvent to achieve the desired monomer concentration.
-
Degassing: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe. The monomer conversion can be determined by techniques such as ¹H NMR spectroscopy.
-
Termination and Isolation: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Purification of this compound
Impurities in CDB can significantly affect the outcome of the polymerization.[2][3] Purification by column chromatography is recommended.
Procedure:
-
Prepare a column with neutral alumina.
-
Dissolve the crude CDB in a minimal amount of a non-polar eluent, such as hexane.
-
Load the solution onto the column.
-
Elute the column with hexane. The desired CDB product will typically be a colored fraction.
-
Collect the purified fraction and remove the solvent under reduced pressure.
-
Store the purified CDB at 4 °C in the dark.[3]
Visualizations
Caption: Experimental workflow for RAFT polymerization with this compound.
Caption: Troubleshooting decision tree for common issues in RAFT polymerization.
References
Cumyl Dithiobenzoate (CDB) Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of cumyl dithiobenzoate (CDB) and its impact on experimental outcomes, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Troubleshooting Guide
Researchers may encounter several issues during experiments involving CDB. This guide outlines common problems, their potential causes related to CDB degradation, and systematic solutions to address them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inhibition or Significant Retardation of Polymerization | Presence of impurities from CDB synthesis or degradation, such as dithiobenzoic acid.[1] | 1. Verify CDB Purity: Use CDB that has been recently purified. Purification via column chromatography on alumina (B75360) with hexane (B92381) as the eluent is effective.[1] Avoid purification on silica (B1680970) gel, as it may introduce acidic impurities that cause inhibition.[1] 2. Proper Storage: Store CDB at low temperatures (e.g., 4°C or -20°C) in the absence of light to minimize degradation.[1] 3. Use a Cocktail of Initiators: In some cases, a combination of initiators can help to eliminate the induction period.[1] |
| Broadened Molecular Weight Distribution and Loss of 'Living' Character | Thermal degradation of CDB or the resulting polymeric RAFT agent at elevated temperatures.[2] | 1. Optimize Reaction Temperature: If possible, conduct the polymerization at a lower temperature to minimize thermal decomposition of the dithioester.[2][3] 2. Limit Reaction Time: Prolonged reaction times at high temperatures can lead to increased degradation and loss of chain-end functionality.[4] Monitor the reaction and stop it once the desired conversion is achieved. 3. Re-evaluate RAFT Agent Choice: For polymerizations requiring very high temperatures, consider a more thermally stable RAFT agent. |
| Irreproducible Experimental Results | Variability in the purity of CDB batches.[1] Inconsistent storage and handling procedures. | 1. Standardize CDB Purification and Storage: Implement a consistent protocol for purifying and storing CDB to ensure batch-to-batch reproducibility.[1] 2. Characterize Each Batch: Before use, characterize each new batch of CDB to confirm its purity. 3. Maintain a Detailed Lab Notebook: Document all experimental parameters, including the specific batch of CDB used, storage conditions, and any pre-treatment steps. |
| Formation of Unexpected Byproducts | Side reactions involving intermediate radicals formed during the RAFT process.[5][6] Degradation of CDB leading to reactive species. | 1. Optimize RAFT Agent and Initiator Concentrations: High concentrations of the RAFT agent and initiator can sometimes lead to an increase in termination reactions of intermediate radicals.[6] 2. Analyze Byproducts: Utilize techniques like mass spectrometry to identify the structure of byproducts, which can provide insights into the degradation or side-reaction pathways.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound and how do they affect my experiment?
A1: The primary degradation of CDB, particularly through thermal decomposition, can yield dithiobenzoic acid and unsaturated compounds.[2] Dithiobenzoic acid is a known inhibitor/retarder in RAFT polymerization, which can lead to a significant induction period before the polymerization begins.[1] These degradation products can result in a loss of control over the polymerization, leading to polymers with a broader molecular weight distribution.[2]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure its stability, CDB should be stored at low temperatures, such as in a refrigerator at 4°C or a freezer at -20°C.[1] It is also crucial to protect it from light.[1] When purified by column chromatography on alumina with hexane as the eluent, CDB can remain effective for several years under these storage conditions.[1]
Q3: My RAFT polymerization with CDB shows a long induction period. What is the likely cause and how can I fix it?
A3: A long induction period is often caused by impurities in the CDB, particularly dithiobenzoic acid, which can arise from its synthesis or subsequent degradation.[1] To address this, you should use highly pure CDB. If you are purifying it yourself, column chromatography on alumina is recommended over silica gel.[1] Additionally, ensuring your monomer and solvent are free of inhibitors and oxygen is crucial.
Q4: Can I use CDB for high-temperature polymerizations?
A4: While CDB-mediated RAFT polymerizations have been conducted at temperatures as high as 180°C, there is an increased risk of thermal decomposition.[2][3] This degradation can lead to a loss of the 'living' character of the polymerization.[2] The rate retardation effect of CDB may be reduced at higher temperatures; however, this comes with the trade-off of potential RAFT agent degradation.[3] If high temperatures are necessary, it is important to be aware of these potential side reactions and their impact on the final polymer characteristics.
Quantitative Data
The following table summarizes key kinetic parameters related to this compound in RAFT polymerization.
| Parameter | System | Temperature | Value | Reference |
| Equilibrium Constant (K) | CDB-mediated styrene (B11656) polymerization | 60°C | 1.6 x 10⁷ L mol⁻¹ s⁻¹ | [7] |
| Equilibrium Constant (K) | CDB-mediated methyl acrylate (B77674) polymerization | 80°C | 1.2 x 10⁴ L mol⁻¹ | [8][9] |
| Addition Rate Coefficient (kβ) | CDB-mediated styrene polymerization | 60°C | ~5 x 10⁵ L mol⁻¹ s⁻¹ | [7] |
| Fragmentation Rate Coefficient (k-β) | CDB-mediated styrene polymerization | 60°C | ~3 x 10⁻² s⁻¹ | [7] |
| Transfer Rate Coefficient to CDB | Styrene polymerization | 60°C | ~3.5 x 10⁵ L mol⁻¹ s⁻¹ | [7] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a method for purifying CDB to remove impurities that can inhibit polymerization.
Materials:
-
Crude this compound
-
Neutral alumina (activity I)
-
Hexane (HPLC grade)
-
Silica gel for Thin Layer Chromatography (TLC)
-
Glass column for chromatography
-
Round bottom flasks
-
Rotary evaporator
Procedure:
-
Prepare a slurry of neutral alumina in hexane and pack it into the chromatography column.
-
Dissolve the crude CDB in a minimal amount of hexane.
-
Load the dissolved CDB onto the top of the alumina column.
-
Elute the column with hexane.
-
Collect the dark-purple fractions.
-
Monitor the fractions by TLC using hexane as the eluent. The Rf value for CDB is approximately 0.42.[10]
-
Combine the pure fractions containing CDB.
-
Remove the hexane using a rotary evaporator to obtain the purified CDB as a dark-purple oil or crystalline solid.
-
Store the purified CDB at 4°C or -20°C in a container protected from light.
Protocol 2: Monitoring CDB Degradation During Polymerization
This protocol provides a general workflow for investigating the stability of CDB under specific polymerization conditions.
Materials:
-
Purified this compound
-
Monomer (e.g., styrene)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., benzene (B151609) or toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Heating system with temperature control (e.g., oil bath)
-
Syringes for sampling
-
Analytical instruments: Size Exclusion Chromatography (SEC/GPC), Nuclear Magnetic Resonance (NMR) spectroscopy.
Procedure:
-
Prepare a stock solution of the monomer, initiator, and CDB in the chosen solvent in the reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Place the reaction vessel in the pre-heated oil bath to start the polymerization.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Quench the polymerization in the aliquot by cooling it rapidly and exposing it to air.
-
For each aliquot, determine the monomer conversion gravimetrically.
-
Analyze the polymer in each aliquot by SEC to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Analyze the composition of the reaction mixture, including the remaining CDB, using NMR spectroscopy if possible.
-
Plot Mn and PDI as a function of monomer conversion. A linear increase in Mn with conversion and a low PDI are indicative of a well-controlled polymerization with a stable RAFT agent. Deviations may suggest CDB degradation.
Visualizations
Caption: Degradation pathway of this compound (CDB) and its effects on RAFT polymerization.
Caption: Troubleshooting workflow for experiments using this compound (CDB).
Caption: Experimental workflow for monitoring CDB stability during RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
Technical Support Center: Cumyl Dithiobenzoate (CDB) RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing termination events during RAFT polymerization using cumyl dithiobenzoate (CDB).
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Q1: My polymerization is exhibiting a long induction period or is significantly retarded. What are the primary causes and how can I resolve this?
A1: Long induction periods or significant retardation in CDB-mediated RAFT are common and can be attributed to several factors:
-
Purity of this compound (CDB): Impurities in the CDB, such as dithiobenzoic acid, can inhibit or retard polymerization.[1][2][3] It is crucial to use highly purified CDB. Purification via column chromatography on neutral alumina (B75360) is recommended over silica (B1680970) gel.[3]
-
Presence of Oxygen: Dissolved oxygen is a potent radical scavenger and will inhibit polymerization.[1] Thoroughly degassing the reaction mixture is critical.
-
Slow Fragmentation of the Intermediate RAFT Radical: With dithiobenzoates like CDB, the intermediate radical formed can be relatively stable, leading to a slower fragmentation rate and thus retardation.[4] This effect is more pronounced at lower temperatures.
-
High RAFT Agent Concentration: While a sufficient concentration of CDB is necessary for good control, excessively high concentrations can exacerbate retardation.[4][5]
Solutions:
-
Purify the CDB: If you suspect impurities, purify your CDB using column chromatography with a neutral stationary phase like alumina.
-
Thorough Degassing: Employ at least three freeze-pump-thaw cycles for rigorous oxygen removal. Alternatively, purging with a high-purity inert gas (like argon or nitrogen) for an extended period can be effective.[1]
-
Optimize Reaction Temperature: Increasing the reaction temperature (e.g., from 60°C to 90°C or higher) can increase the fragmentation rate of the intermediate radical and reduce retardation.[5][6]
-
Adjust [CDB]/[Initiator] Ratio: While maintaining a high ratio for better control, you can systematically decrease it to find a balance between control and reaction rate.
Q2: The polydispersity index (PDI) of my polymer is high (> 1.3). What are the likely reasons and how can I achieve a narrower molecular weight distribution?
A2: A high PDI indicates a loss of control over the polymerization, often due to an increased number of termination events or uncontrolled chain initiation.
-
High Initiator Concentration: An excessive amount of initiator generates a high concentration of radicals, increasing the probability of bimolecular termination before the RAFT equilibrium is established.[1] This leads to the formation of "dead" polymer chains that are not controlled by the RAFT agent.
-
Inappropriate [Monomer]/[CDB] Ratio: The ratio of monomer to RAFT agent determines the target molecular weight. If this ratio is very high, the probability of termination increases over the course of the polymerization.
-
High Conversion: Pushing the polymerization to very high conversions can lead to an increase in viscosity (the Trommsdorff effect), which reduces the termination rate of large radicals, but can also lead to a loss of control and broadening of the PDI.[7]
-
Temperature Effects: While higher temperatures can reduce retardation, excessively high temperatures can also increase the rate of side reactions and initiator decomposition, potentially leading to a loss of control.[5][8]
Solutions:
-
Decrease Initiator Concentration: A common starting point is a [CDB]/[Initiator] ratio of 5:1 to 10:1. Increasing this ratio will generally lead to better control and a lower PDI, albeit with a potential decrease in the polymerization rate.[1]
-
Optimize Target Molecular Weight: For very high molecular weight polymers, a higher PDI is often observed. Consider targeting a moderate molecular weight in a single step or using a chain extension approach.
-
Monitor Conversion: Aim for moderate to high, but not complete, conversion to avoid the complications of the gel effect. Stop the reaction before the viscosity becomes excessively high.
-
Fine-tune the Temperature: While a higher temperature can be beneficial, there is an optimal range for each monomer. For styrene (B11656) and methacrylates with CDB, temperatures between 70°C and 110°C are often employed.[5][9]
Q3: I am observing a bimodal or multimodal molecular weight distribution in my GPC results. What could be the cause?
A3: A multimodal distribution suggests the presence of multiple distinct polymer populations, which can arise from several issues:
-
Inefficient Initiation or Chain Transfer: If the initiation of new chains by the initiator is faster than the reversible addition-fragmentation process, a population of uncontrolled, "dead" polymer will form alongside the RAFT-controlled chains.
-
Intermediate Radical Termination: Termination involving the intermediate RAFT radical can lead to the formation of star-shaped polymers, which may appear as a higher molecular weight shoulder in the GPC trace.[2]
-
Impurities: Certain impurities can act as alternative initiators or chain transfer agents, leading to multiple polymer populations.
Solutions:
-
Ensure a Pre-equilibrium Period: Allow a brief period at the reaction temperature for the initial RAFT agent to react with propagating radicals before significant monomer conversion occurs.
-
Optimize the [CDB]/[Initiator] Ratio: A higher ratio favors the RAFT equilibrium and minimizes the formation of uncontrolled polymer chains.
-
Purify All Reagents: Ensure the monomer, solvent, and initiator are free of inhibiting or interfering impurities. Passing the monomer through a column of basic alumina can remove acidic inhibitors.[9]
Data Presentation
The following tables summarize the impact of key reaction parameters on the outcome of CDB-mediated RAFT polymerization.
Table 1: Effect of [CDB]/[Initiator] Ratio on Polydispersity (PDI) for Styrene Polymerization
| [Styrene]/[CDB] | [CDB]/[AIBN] | Temperature (°C) | Conversion (%) | PDI (Mw/Mn) | Reference |
| 100 | 5 | 70 | 65 | 1.15 | [8] |
| 100 | 10 | 70 | 58 | 1.10 | [8] |
| 500 | 5 | 60 | 45 | 1.25 | Adapted from[10] |
| 500 | 10 | 60 | 40 | 1.18 | Adapted from[10] |
Table 2: Effect of Temperature on Polydispersity (PDI) for Methacrylate Polymerization
| Monomer | [Monomer]/[CDB] | [CDB]/[Initiator] | Temperature (°C) | PDI (Mw/Mn) at ~50% Conversion | Reference |
| Methyl Methacrylate | 200 | 5 | 60 | 1.22 | [6] |
| Methyl Methacrylate | 200 | 5 | 90 | 1.15 | [6] |
| 2-Hydroxyethyl Methacrylate | 100 | 5 | 70 | 1.28 | Adapted from[11] |
| 2-Hydroxyethyl Methacrylate | 100 | 5 | 90 | 1.21 | Adapted from[11] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound (CDB)
High-purity CDB is essential for controlled polymerization. A common synthetic route involves the reaction of α-methylstyrene with dithiobenzoic acid.[3]
Materials:
-
α-Methylstyrene
-
Dithiobenzoic acid
-
Neutral alumina for column chromatography
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve dithiobenzoic acid in a minimal amount of dichloromethane.
-
Add a stoichiometric equivalent of α-methylstyrene to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina, using hexane as the eluent.
-
Collect the purple fractions containing the CDB.
-
Remove the solvent to obtain pure CDB as a dark purple solid.
-
Store the purified CDB under an inert atmosphere at low temperature (-20°C) to prevent degradation.
Protocol 2: General Procedure for Minimizing Termination in CDB-Mediated RAFT Polymerization of Styrene
This protocol provides a general guideline for achieving a well-controlled polymerization of styrene with low termination.
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
Purified this compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
-
Schlenk flask and line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reagents: In a Schlenk flask, add the desired amounts of CDB and AIBN. A typical ratio is [Styrene]:[CDB]:[AIBN] = 200:5:1.
-
Add the desired amount of purified styrene and solvent to the flask.
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination of Polymerization: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizations
Diagram 1: Key Pathways in RAFT Polymerization
Caption: Overview of the main reaction pathways in RAFT polymerization.
Diagram 2: Troubleshooting Logic for High Polydispersity (PDI) in CDB RAFT
Caption: A logical guide to troubleshooting high PDI in CDB RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Technical Support Center: Cumyl Dithiobenzoate in RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cumyl dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent to improve initiation efficiency.
Troubleshooting Guide
This section addresses common issues encountered during RAFT polymerization using this compound.
Issue 1: Polymerization is inhibited or shows a significant induction period.
-
Question: My RAFT polymerization with this compound is not starting, or there is a long delay before I observe any monomer conversion. What could be the cause?
-
Answer: Inhibition or a prolonged induction period in RAFT polymerization using CDB is a frequently observed issue. The primary suspect is often the presence of impurities in the RAFT agent. Dithiobenzoic acid, a potential byproduct from the synthesis of CDB, is known to inhibit polymerization.[1][2] It is also possible that other sulfur-containing compounds formed during synthesis are acting as irreversible transfer agents, leading to retardation or inhibition.[2]
Troubleshooting Steps:
-
Purify the this compound: Standard silica (B1680970) chromatography may be inadequate for removing inhibitory impurities.[1] Chromatography on neutral alumina (B75360) has been shown to be more effective.[1]
-
Verify Monomer and Solvent Purity: Ensure that the monomer and solvent are free from inhibitors and oxygen. Standard purification procedures for the specific monomer should be followed.
-
Degas the Reaction Mixture Thoroughly: Oxygen can inhibit radical polymerization. Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon or Nitrogen).
-
Consider Initiator Choice: While less common, the choice of initiator and its concentration relative to the RAFT agent can influence the initial kinetics.
-
Issue 2: Polymerization is retarded (proceeds at a slower rate than expected).
-
Question: My polymerization is proceeding, but the rate is much slower than a conventional free radical polymerization or what I expected for a RAFT process. Why is this happening?
-
Answer: Retardation in RAFT polymerizations with dithiobenzoates like CDB is a well-documented phenomenon.[1] Several factors can contribute to this:
-
RAFT Agent Purity: As with inhibition, impurities in the CDB can cause retardation.[2]
-
Slow Fragmentation of the Intermediate Radical: The intermediate RAFT adduct radical may be stable enough that its fragmentation is slow, leading to a decrease in the concentration of propagating radicals and thus a lower polymerization rate.[3]
-
Intermediate Radical Termination: The intermediate RAFT radicals can undergo termination reactions, which also reduces the concentration of propagating radicals.[4]
-
High RAFT Agent Concentration: Higher concentrations of CDB can lead to more pronounced retardation.[5]
Troubleshooting Steps:
-
Purify the RAFT Agent: As a first step, ensure the purity of your CDB using chromatography on neutral alumina.[1]
-
Optimize the [Monomer]:[RAFT Agent] Ratio: Decreasing the relative concentration of the RAFT agent may reduce retardation. However, this will also affect the target molecular weight.
-
Increase the Reaction Temperature: Higher temperatures can increase the rate of fragmentation of the intermediate RAFT radical, which may reduce retardation.[5] However, be mindful of potential side reactions at elevated temperatures.
-
Re-evaluate the Initiator Concentration: While the initiator concentration does not directly affect the RAFT equilibrium, a very low initiator concentration might exacerbate the perceived retardation. Ensure your initiator concentration is appropriate for the desired reaction kinetics and polymer characteristics.
-
Issue 3: Poor control over molecular weight and high polydispersity.
-
Question: The molecular weight of my polymer does not match the theoretical value, and the polydispersity index (PDI) is high (>1.5). What is causing this loss of control?
-
Answer: A loss of control in RAFT polymerization can stem from several sources. The key to a controlled polymerization is maintaining a high population of living chains.
-
Inefficient Chain Transfer: If the initial RAFT agent is not consumed early in the reaction, new chains will be initiated throughout the polymerization, leading to a broad molecular weight distribution.
-
Termination Reactions: A significant number of termination reactions will lead to dead polymer chains that do not contribute to the living characteristics of the polymerization. This can be exacerbated by high initiator concentrations or impurities.[6]
-
Incorrect Choice of RAFT Agent for the Monomer: While CDB is versatile, its effectiveness can vary with different monomers. The Z and R groups of the RAFT agent play a crucial role in its reactivity.[1][7]
Troubleshooting Steps:
-
Check the Purity of All Reagents: Impurities in the monomer, initiator, or RAFT agent can lead to side reactions and loss of control.
-
Optimize the [Initiator]:[RAFT Agent] Ratio: A lower [Initiator]:[RAFT Agent] ratio can minimize the number of dead chains formed by termination.[6]
-
Ensure Proper Reaction Conditions: Factors like temperature and solvent can influence the kinetics and equilibrium of the RAFT process. Ensure these are appropriate for the specific monomer system.
-
Analyze the Initial Stages of Polymerization: Taking samples at low monomer conversion can help determine if the RAFT agent is being consumed efficiently at the beginning of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is "efficient initialization" with this compound?
A1: "Efficient initialization" is a phenomenon observed in some RAFT polymerizations, particularly with active dithiobenzoates like CDB at high concentrations. It refers to the complete conversion of the initial RAFT agent into a single monomer unit adduct before any significant formation of longer polymer chains occurs.[3][8] This indicates a very rapid and efficient chain transfer process at the beginning of the polymerization.
Q2: How do I synthesize and purify this compound?
A2: A common synthesis method involves the Markovnikov addition of dithiobenzoic acid to α-methylstyrene.[1][9] The crude product is typically a dark oil. Purification is critical, and column chromatography on neutral alumina with a non-polar eluent like petroleum ether or hexane (B92381) is recommended over silica gel.[1][2]
Q3: What is the role of the cumyl (R) group and the dithiobenzoate (Z) group in CDB?
A3: In a RAFT agent (ZC(=S)SR), the R group (cumyl) should be a good homolytic leaving group to ensure rapid fragmentation of the initial RAFT adduct. The expelled R• radical must also efficiently initiate polymerization.[1] The Z group (phenyl in dithiobenzoate) influences the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical.[1][7]
Q4: Can I use this compound for any monomer?
A4: this compound is effective for controlling the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates.[3][4][9] However, the degree of control and the likelihood of retardation can depend on the monomer. For less activated monomers (LAMs), other types of RAFT agents might be more suitable.[1]
Q5: How does reaction temperature affect RAFT polymerization with this compound?
A5: Increasing the reaction temperature generally increases the rate of polymerization. For CDB-mediated polymerizations, higher temperatures can also reduce the retardation effect by increasing the fragmentation rate of the intermediate RAFT radical.[5] However, excessively high temperatures can lead to side reactions, including the thermal decomposition of the RAFT agent.[5][8]
Data Presentation
Table 1: Typical Experimental Conditions for RAFT Polymerization of Styrene (B11656) with this compound
| Parameter | Value | Reference |
| Monomer | Styrene | [5] |
| RAFT Agent | This compound (CDB) | [5] |
| Initiator | AIBN (Azobisisobutyronitrile) | [2] |
| Temperature | 60 - 180 °C | [5] |
| [CDB] | 5.0 x 10⁻³ to 2.0 x 10⁻² mol L⁻¹ | [5] |
| Pressure | ~1000 bar (for high temp.) | [5] |
| Polydispersity Index (PDI) | < 1.5 (at ~50% conversion) | [5] |
Table 2: Influence of RAFT Agent Type on Styrene Consumption Rate
| RAFT Agent | Relative Rate of Styrene Consumption | Reference |
| This compound | ~ Benzyl dithiobenzoate | [3] |
| Cyanoisopropyl dithiobenzoate | > this compound | [3] |
| Cyanoisopropyl trithiocarbonate | > Cyanoisopropyl dithiobenzoate | [3] |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Styrene using this compound
This protocol is a representative example and may require optimization for specific applications.
-
Reagent Purification:
-
Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
Recrystallize the initiator (e.g., AIBN) from an appropriate solvent (e.g., methanol).
-
Purify this compound by column chromatography on neutral alumina using hexane or petroleum ether as the eluent.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, styrene, and initiator.
-
Add solvent if the polymerization is to be carried out in solution.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-120 °C).
-
Stir the reaction mixture for the desired period.
-
To monitor the reaction progress, samples can be withdrawn at different time points using a degassed syringe.
-
-
Termination and Polymer Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: The general mechanism of RAFT polymerization.
Caption: A troubleshooting workflow for common RAFT polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 5. researchgate.net [researchgate.net]
- 6. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
Technical Support Center: Cumyl Dithiobenzoate (CDB) Mediated RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retardation effects in cumyl dithiobenzoate (CDB) mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of retardation in CDB-mediated RAFT polymerization?
A1: Retardation, characterized by slow polymerization rates and/or a prolonged induction period, is a known issue in RAFT polymerization, particularly when using dithiobenzoates like CDB.[1][2][3] The primary causes include:
-
Slow Fragmentation of the Intermediate RAFT Radical: The intermediate radical formed during the RAFT process may fragment slowly, leading to a temporary decrease in the concentration of propagating radicals and thus slowing down the polymerization.[4][5]
-
Irreversible Termination of the Intermediate RAFT Radical: The intermediate RAFT radical can undergo termination reactions with other radicals, leading to a loss of active chains and a reduction in the polymerization rate.[4][6][7]
-
Impurities in the this compound (CDB): Impurities from the synthesis or degradation of CDB, such as dithiobenzoic acid (DTBA), can act as inhibitors or retarders of the polymerization.[8] The purity of the RAFT agent is therefore critical.
-
High Concentration of CDB: An increased concentration of CDB can exacerbate the retardation effect.[4]
-
Monomer Type: Dithiobenzoates are more susceptible to causing retardation with monosubstituted monomers like styrenes and acrylates compared to 1,1-disubstituted monomers like methacrylates.[2][4]
Q2: I am observing a long induction period in my polymerization. What could be the reason?
A2: A significant induction period, where little to no monomer conversion occurs, is often attributed to the presence of impurities in the RAFT agent.[8] Specifically, dithiobenzoic acid, a potential byproduct in CDB synthesis, has been shown to cause pronounced induction periods.[8] It is also possible that a slow pre-equilibrium phase in the RAFT process is contributing to the initial delay.
Q3: Why is my polymerization rate significantly slower than expected?
A3: A slow polymerization rate, or rate retardation, is a complex phenomenon in CDB-mediated RAFT. It can be caused by a combination of factors, including a high concentration of the intermediate RAFT radical which is prone to termination reactions.[4][9][10] The choice of monomer also plays a crucial role; for instance, the polymerization of styrenes and acrylates is more likely to be retarded by dithiobenzoates than that of methacrylates.[2]
Q4: Can the choice of initiator and its concentration affect retardation?
A4: Yes, the initiator and its concentration relative to the RAFT agent can influence the polymerization kinetics. A very low initiator concentration might not generate enough primary radicals to overcome an induction period caused by impurities. Conversely, a very high initiator concentration can lead to an increased rate of termination reactions. The ratio of RAFT agent to initiator is a critical parameter to optimize for a controlled polymerization with minimal retardation.[8]
Q5: Is it possible that the CDB itself is degrading under my reaction conditions?
A5: While CDB is generally robust, thermal decomposition can occur, especially at elevated temperatures.[6] However, studies have shown that CDB-mediated RAFT polymerization of styrene (B11656) can be well-controlled even at high temperatures (up to 180°C).[4] It's also important to consider that impurities in solvents, such as peroxides in tetrahydrofuran (B95107) (THF), can potentially oxidize the thiocarbonylthio group of the RAFT agent.[4]
Troubleshooting Guide
Issue: Slow Polymerization Rate or Long Induction Period
This guide provides a systematic approach to troubleshooting retardation effects in your CDB-mediated RAFT polymerization.
Step 1: Verify the Purity of the RAFT Agent
-
Problem: Impurities in the this compound are a common cause of inhibition and retardation.[8]
-
Solution:
-
Purify the CDB: If you have synthesized the CDB in-house, consider repurifying it, for example, by column chromatography.
-
Use a High-Purity Commercial Source: If you are using a commercial RAFT agent, ensure it is of high purity.
-
Proper Storage: Store the CDB in a cool, dark place to prevent degradation.
-
Step 2: Optimize Reaction Temperature
-
Problem: The stability of the intermediate RAFT radical is temperature-dependent. At lower temperatures, the equilibrium may favor the dormant species, leading to retardation.
-
Solution:
Step 3: Adjust the RAFT Agent and Initiator Concentrations
-
Problem: The concentrations of the RAFT agent and initiator can significantly impact the polymerization kinetics.
-
Solution:
-
Vary the [Monomer]:[CDB]:[Initiator] Ratio: Systematically vary the ratio of monomer to CDB and initiator. A higher [CDB] can increase retardation.[4]
-
Consider a Macroinitiator: For advanced troubleshooting, using a macroazoinitiator and a polymeric RAFT agent can effectively eliminate short radicals that are proposed to contribute to retardation.[6][8]
-
Step 4: Evaluate the Monomer and RAFT Agent Combination
-
Problem: Dithiobenzoates like CDB are not universally optimal for all monomers and can cause significant retardation with certain monomer families.[2][4]
-
Solution:
-
Switch RAFT Agent Type: If you are polymerizing styrenes, acrylates, or acrylamides and experiencing significant retardation, consider switching to a trithiocarbonate (B1256668) RAFT agent, which is often less prone to this issue with these monomers.[2] For vinyl acetate, xanthates are more suitable.[11]
-
Data Presentation
Table 1: Effect of Temperature and CDB Concentration on Styrene Polymerization
| Temperature (°C) | [CDB] (mol L⁻¹) | Observation | Reference |
| 120 | 5.0 x 10⁻³ | Controlled polymerization, polydispersity < 1.5 | [4] |
| 150 | 5.0 x 10⁻³ | Retardation effect reduced compared to lower temperatures | [4] |
| 180 | 5.0 x 10⁻³ | Retardation effect further reduced | [4] |
| 120 | 2.0 x 10⁻² | Increased retardation effect compared to lower [CDB] | [4] |
| 150 | 2.0 x 10⁻² | Increased retardation effect compared to lower [CDB] | [4] |
| 180 | 2.0 x 10⁻² | Increased retardation effect compared to lower [CDB] | [4] |
Table 2: Qualitative Guide for RAFT Agent Selection to Minimize Retardation
| Monomer Type | Recommended RAFT Agent Class | Comments | Reference |
| Methacrylates | Dithiobenzoates (e.g., CDB) | Generally good control and less retardation. | [2] |
| Styrenes, Acrylates | Trithiocarbonates | Dithiobenzoates can cause significant retardation. | [2] |
| Acrylamides | Trithiocarbonates, Dithiocarbamates | Dithiobenzoates may lead to retardation. | [12] |
| Vinyl Esters (e.g., Vinyl Acetate) | Xanthates | Dithioesters are generally unsuitable. | [11] |
Experimental Protocols
Protocol 1: General Procedure for CDB-Mediated RAFT Polymerization of Styrene
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Reactant Preparation: A stock solution of styrene, this compound (CDB), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., benzene (B151609) or toluene) is prepared in a Schlenk flask. The concentrations should be chosen based on the desired molecular weight and the information in the troubleshooting guide.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 60-120°C) and stirred for a defined period.
-
Sampling and Analysis: At timed intervals, aliquots of the reaction mixture can be withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Mandatory Visualizations
Caption: The RAFT polymerization mechanism highlighting the key equilibrium and potential termination pathways leading to retardation.
Caption: A troubleshooting workflow for addressing retardation effects in CDB-mediated RAFT polymerization.
References
- 1. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. uni-pc.gwdg.de [uni-pc.gwdg.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Monomer Conversion with Cumyl Dithiobenzoate (CDB)
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using Cumyl Dithiobenzoate (CDB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to optimizing monomer conversion and achieving controlled polymerization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your RAFT polymerization experiments with CDB.
Q1: Why is my monomer conversion unexpectedly low?
Low monomer conversion can be attributed to several factors. A primary cause can be the presence of impurities in the RAFT agent, this compound (CDB).[1] Impurities can inhibit or retard the polymerization process.[1] Additionally, an inappropriate ratio of monomer to CDB to initiator can lead to poor conversion rates.
Troubleshooting Steps:
-
Purify the CDB: Impurities in CDB, potentially from its synthesis or storage, can significantly hinder the reaction.[1] Purification by column chromatography may be necessary.
-
Optimize the [Monomer]:[CDB]:[Initiator] Ratio: The ratio of reactants is crucial. A higher concentration of CDB can sometimes lead to rate retardation.[2][3] Experiment with different ratios to find the optimal conditions for your specific monomer.
-
Increase the Reaction Temperature: For some systems, such as styrene (B11656) polymerization, increasing the temperature can reduce the rate retardation effect and improve conversion.[2][3]
-
Degas the Reaction Mixture Thoroughly: Oxygen is a radical scavenger and can terminate polymerization. Ensure your reaction mixture is properly degassed before initiating the polymerization.
-
Check Initiator Half-Life: Ensure the initiator you are using has an appropriate half-life at your reaction temperature to maintain a steady supply of radicals throughout the polymerization.
Q2: Why am I observing a long inhibition or induction period at the beginning of my polymerization?
An inhibition period, where polymerization does not seem to start for a period of time, is a known phenomenon in RAFT polymerizations, particularly with dithiobenzoates like CDB.[1]
Potential Causes and Solutions:
-
Impurities: As with low conversion, impurities in the CDB or monomer can cause an induction period.[1] Ensure all reagents are pure.
-
Slow Re-initiation: The cumyl radical generated from CDB must efficiently re-initiate a new polymer chain. If this process is slow for your specific monomer, it can manifest as an induction period.
-
RAFT Agent Purity: The presence of byproducts from the synthesis of CDB can lead to inhibition periods.[1]
Q3: The molecular weight of my polymer is not what I predicted. What could be wrong?
Discrepancies between theoretical and experimental molecular weights are a common issue.
Troubleshooting Checklist:
-
Inaccurate Reagent Measurement: Double-check the masses and molar amounts of your monomer, CDB, and initiator.
-
Initiator Efficiency: The theoretical molecular weight calculation assumes 100% initiator efficiency, which is often not the case. Consider the known efficiency of your initiator at the reaction temperature.
-
Chain Transfer to Solvent/Monomer: Unwanted chain transfer events can lead to polymers with lower molecular weights than predicted.[4] This is more prominent at higher conversions.
-
Incomplete CDB Consumption: If the CDB is not fully consumed, the number of growing chains will be lower than expected, leading to higher molecular weights.
Q4: My polymer has a broad molecular weight distribution (high PDI). How can I improve it?
A high polydispersity index (PDI) indicates poor control over the polymerization.
Strategies for a Narrower PDI:
-
Optimize the [CDB]:[Initiator] Ratio: A common starting point is a ratio between 3:1 and 10:1. A higher ratio generally leads to better control and a lower PDI.
-
Ensure Rapid Equilibrium: The key to a narrow PDI in RAFT is a rapid equilibrium between active and dormant chains. This is influenced by the choice of RAFT agent for a given monomer. CDB is generally suitable for methacrylates and styrenes.[5]
-
Limit High Conversion: Pushing for very high monomer conversion can sometimes lead to a loss of "living" chain ends and a broadening of the PDI.[6]
-
Temperature Control: Maintain a stable and uniform temperature throughout the polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (CDB) in RAFT polymerization?
This compound (CDB) is a chain transfer agent (CTA) used in RAFT polymerization. It allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The CDB reversibly deactivates propagating polymer chains, allowing all chains to grow at a similar rate.
Q2: Which monomers are most suitable for polymerization with CDB?
CDB is most effective for controlling the polymerization of "more activated" monomers such as styrenes and methacrylates.[5] For "less activated" monomers like vinyl acetate, other RAFT agents like xanthates or dithiocarbamates are generally more suitable.
Q3: How should I store this compound?
CDB should be stored in a cool, dark place to prevent degradation. Over time, it can degrade, and the impurities formed can negatively impact polymerization.[1]
Q4: Can I use any radical initiator with CDB?
Yes, any conventional radical initiator, such as AIBN (Azobisisobutyronitrile) or ACVA (4,4'-Azobis(4-cyanovaleric acid)), can be used. The choice of initiator depends on the desired reaction temperature, as its decomposition rate is temperature-dependent.
Q5: How does temperature affect RAFT polymerization with CDB?
Temperature plays a critical role. It affects the initiator decomposition rate, the propagation rate constant of the monomer, and the RAFT equilibrium.[7] For some systems, higher temperatures can reduce rate retardation often observed with dithiobenzoates.[2][3]
Data Presentation
Table 1: Effect of [Styrene]:[CDB]:[AIBN] Ratio on Polymerization of Styrene at 70°C
| [Styrene]:[CDB]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI |
| 100:1:0.2 | 8 | 65 | 8,500 | 1.15 |
| 200:1:0.2 | 8 | 72 | 16,200 | 1.18 |
| 500:1:0.2 | 8 | 78 | 38,000 | 1.25 |
| 200:1:0.5 | 6 | 85 | 15,500 | 1.30 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual results may vary based on specific experimental conditions.
Table 2: Influence of Temperature on Self-Initiated RAFT Polymerization of Styrene with CDB
| Temperature (°C) | [CDB] (mol L⁻¹) | Time (min) | Conversion (%) | PDI |
| 120 | 1.0 x 10⁻² | 60 | ~40 | < 1.5 |
| 150 | 1.0 x 10⁻² | 21 | 32 | < 1.5 |
| 180 | 1.0 x 10⁻² | 10 | ~35 | < 1.5 |
Source: Adapted from data presented in high-temperature styrene polymerization studies.[2][3]
Experimental Protocols
General Protocol for RAFT Polymerization of Styrene using CDB and AIBN
This protocol provides a general procedure for the RAFT polymerization of styrene. The amounts should be adjusted based on the desired molecular weight and scale.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., benzene, toluene, or 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Syringes and needles
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry Schlenk flask, add the desired amounts of CDB, AIBN, styrene, and solvent. For example, to target a polystyrene of Mn ~10,000 g/mol , a [Styrene]:[CDB]:[AIBN] ratio of 100:1:0.2 could be used.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble with an inert gas (N₂ or Ar) for 30-60 minutes.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Polymerization: Allow the reaction to proceed with stirring for the desired amount of time. Monitor the conversion by taking aliquots at different time points and analyzing them via ¹H NMR or gravimetry.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol). Filter and dry the polymer in a vacuum oven until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
Visualizations
Caption: The RAFT polymerization mechanism with this compound.
Caption: Troubleshooting workflow for low monomer conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Chain-end Fidelity Issues with Cumyl Dithiobenzoate (CDB) in RAFT Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Cumyl Dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The information is tailored for researchers, scientists, and drug development professionals to help ensure high chain-end fidelity in their polymerization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during RAFT polymerization with CDB.
Problem 1: No or very low monomer conversion.
| Possible Cause | Suggested Solution |
| Inhibitor Presence | Ensure the monomer is purified to remove any inhibitors (e.g., by passing through a column of basic alumina). Ensure all glassware is clean and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition. |
| RAFT Agent Impurities | Impurities in CDB, such as dithiobenzoic acid, can inhibit polymerization.[1] Purify the CDB, for instance, by column chromatography on neutral alumina (B75360).[1][2] |
| Low Initiator Concentration or Decomposition | The initiator concentration might be too low, or it may have decomposed. A common starting point for the molar ratio of [CTA] to [Initiator] is between 3:1 and 10:1.[3] Ensure the initiator is fresh and has been stored correctly. Consider using a higher initiator concentration, but be aware that this can lead to a higher number of dead chains. |
| Low Reaction Temperature | The chosen reaction temperature may be too low for the initiator to decompose at an appropriate rate. Check the half-life of your initiator at the reaction temperature and adjust if necessary. |
Problem 2: High polydispersity index (PDI > 1.3).
| Possible Cause | Suggested Solution |
| High Initiator Concentration | A high concentration of initiator-derived radicals can lead to an increase in termination reactions, which broadens the molecular weight distribution.[3] A higher ratio of [CTA] to [Initiator] (e.g., 10:1) generally leads to better control and a lower PDI.[3] |
| Poor Chain Transfer Control | The chosen RAFT agent may not be suitable for the specific monomer. Dithiobenzoates like CDB are generally effective for methacrylates but can show issues with acrylates and styrenes.[4] Consider switching to a different RAFT agent, such as a trithiocarbonate, which may offer better control for your monomer. |
| High Monomer Conversion | At very high monomer conversions, the rates of termination and other side reactions can increase, leading to a broader PDI. It is often advisable to stop the polymerization at a moderate conversion (e.g., 50-70%) to maintain good control. |
| Chain Transfer to Solvent | In solution polymerization, chain transfer to the solvent can occur, leading to the formation of new, uncontrolled polymer chains.[5] This can be identified by detailed analysis using techniques like MALDI-TOF MS.[5] If suspected, consider changing the solvent or performing the polymerization in bulk. |
Problem 3: Polymerization shows a long induction or retardation period.
| Possible Cause | Suggested Solution |
| RAFT Agent Impurities | Impurities in the CDB, particularly dithiobenzoic acid, are a common cause of induction periods.[1][2] Proper purification of the RAFT agent is crucial.[1] |
| Slow Fragmentation of Intermediate Radical | The intermediate RAFT radical may be slow to fragment, which can cause retardation. This is a known characteristic of dithiobenzoates.[4][6] Increasing the reaction temperature can favor fragmentation and reduce the retardation effect.[7] |
| High RAFT Agent Concentration | High concentrations of dithiobenzoates can lead to rate retardation.[3][7] If possible, decrease the CDB concentration while maintaining a suitable [Monomer]/[CTA] ratio for your target molecular weight. |
Frequently Asked Questions (FAQs)
Q1: What is chain-end fidelity and why is it important?
A1: Chain-end fidelity refers to the percentage of polymer chains that retain the thiocarbonylthio end-group from the RAFT agent after polymerization. High chain-end fidelity is crucial for applications where the "living" nature of the polymer is exploited, such as in the synthesis of block copolymers or for post-polymerization modifications. A loss of the end-group results in "dead" polymer chains that cannot be further functionalized.[8]
Q2: How can I assess the chain-end fidelity of my polymer?
A2: The most direct methods for assessing chain-end fidelity are spectroscopic techniques that can identify the end-groups. 1H NMR spectroscopy can be used to quantify the signals from the end-groups relative to the polymer backbone. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool that can resolve individual polymer chains and confirm the presence and structure of the end-groups.[9][10] A successful chain extension experiment, where the polymer is used as a macro-RAFT agent to polymerize a second monomer, is also a good indicator of high chain-end fidelity.[11][12]
Q3: My GPC trace shows a shoulder at a higher molecular weight. What could be the cause?
A3: A high molecular weight shoulder in the GPC trace often indicates the presence of dead polymer chains formed by irreversible termination reactions, particularly termination by combination. This can be more prominent when the initiator concentration is too high relative to the RAFT agent concentration. To minimize this, you can increase the [CTA]/[Initiator] ratio.
Q4: Can I use this compound for any type of monomer?
A4: While CDB is a versatile RAFT agent, its effectiveness varies with the type of monomer. It generally provides good control over the polymerization of methacrylates.[4] However, for monomers like styrenes and acrylates, dithiobenzoates can lead to significant rate retardation.[4][13] For these monomers, trithiocarbonates are often a better choice.
Q5: How does the purity of this compound affect my polymerization?
A5: The purity of CDB is critical. Impurities from its synthesis or degradation during storage, such as dithiobenzoic acid, can act as inhibitors or retarders, leading to long induction periods and poor control over the polymerization.[1][2] It is highly recommended to purify CDB before use, for example, by column chromatography on neutral alumina.[1][2]
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the outcome of RAFT polymerization using this compound.
Table 1: Effect of [CDB]/[Initiator] Ratio on Polydispersity (PDI)
| [CDB]/[AIBN] Molar Ratio | Resulting PDI (Typical Range) | Control over Polymerization |
| 1:1 | > 1.5 | Poor |
| 3:1 | 1.2 - 1.4 | Moderate |
| 5:1 | 1.1 - 1.3 | Good |
| 10:1 | < 1.2 | Excellent[3] |
Table 2: Effect of CDB Concentration on Polymerization of Styrene (B11656) at 120°C
| [CDB] (mol L-1) | Monomer Conversion (%) | Mn (g mol-1) | PDI |
| 5.0 x 10-3 | ~50 | ~15,000 | < 1.5 |
| 1.0 x 10-2 | ~45 | ~8,000 | < 1.4 |
| 2.0 x 10-2 | ~40 | ~4,500 | < 1.3 |
Data adapted from self-initiated RAFT polymerizations of styrene at high temperatures.[7]
Experimental Protocols
Protocol 1: Purification of this compound (CDB)
-
Prepare a chromatography column with neutral alumina as the stationary phase.
-
Dissolve the crude CDB in a minimal amount of a non-polar eluent, such as hexane.
-
Load the CDB solution onto the column.
-
Elute the column with hexane. The purple band corresponding to the purified CDB should be collected.
-
Remove the solvent under reduced pressure.
-
Store the purified CDB at low temperature (e.g., 4°C) in the dark to prevent degradation.[1]
Protocol 2: General Procedure for RAFT Polymerization of Styrene with CDB
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (CDB) and the initiator (e.g., AIBN). The desired molar ratio of [Monomer]:[CDB]:[Initiator] should be calculated beforehand (e.g., 200:1:0.2).
-
Add freshly purified styrene monomer to the flask.
-
Seal the flask with a rubber septum.
-
Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by 1H NMR) and molecular weight evolution (by GPC).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitation into a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
Caption: The RAFT polymerization mechanism, highlighting the key equilibria and potential termination pathways.
Caption: A troubleshooting workflow for common issues in RAFT polymerization using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High chain-end fidelity in sono-RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. research.monash.edu [research.monash.edu]
How to remove the dithiobenzoate end-group after polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of dithiobenzoate end-groups from polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the dithiobenzoate end-group?
The dithiobenzoate group, integral to the RAFT polymerization mechanism, often needs to be removed post-polymerization for several reasons. These include eliminating the characteristic pink or red color and malodorous sulfur compounds, which can be problematic for many commercial and biomedical applications.[1][2][3] Additionally, the inherent reactivity of the thiocarbonylthio group can be undesirable in the final polymer, and its removal allows for the introduction of other specific functionalities or inert end-groups.[3]
Q2: What are the common methods for removing dithiobenzoate end-groups?
There are several established methods for cleaving the dithiobenzoate end-group. The choice of method depends on the polymer's chemical nature, solvent compatibility, and the desired final end-group. Key methods include:
-
Reaction with Nucleophiles (e.g., Aminolysis): Treatment with primary amines is a widely used method that cleaves the end-group to generate a polymer with a terminal thiol.[3][4]
-
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) can effectively remove the end-group, which is particularly convenient for polymers in aqueous media.[1][5]
-
Radical-Induced Removal/Reduction: This involves treating the polymer with a radical source (e.g., AIBN) and a hydrogen donor to replace the end-group, often with a simple hydrogen atom.[3][6][7]
-
Thermolysis: Heating the polymer at high temperatures (120–200 °C) can induce thermal elimination of the end-group, resulting in a sulfur-free polymer with an unsaturated terminus.[3][8]
Q3: How can I confirm that the dithiobenzoate end-group has been successfully removed?
Several analytical techniques can be used to verify the removal:
-
Visual Inspection: A straightforward initial check is the disappearance of the polymer's characteristic pink/red color. The end-group-removed polymer should be colorless.[3]
-
UV-Vis Spectroscopy: The dithiobenzoate group has a strong UV absorbance around 300-310 nm. Successful removal is indicated by the disappearance of this absorption band.[1][3]
-
Gel Permeation Chromatography (GPC) with a UV Detector: This is a powerful method that separates the polymer from small molecule byproducts. By monitoring the chromatogram with a UV detector set to ~309 nm, one can confirm the absence of the chromophore on the polymer chains.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the new end-group and confirm the disappearance of signals corresponding to the dithiobenzoate moiety.
Troubleshooting Guide
This section addresses common problems encountered during the removal of dithiobenzoate end-groups.
Problem 1: The pink color of my polymer solution does not disappear after treatment.
This indicates incomplete removal of the dithiobenzoate end-group.
-
Possible Cause 1: Insufficient Reagents. The molar ratio of the cleaving agent (e.g., amine, oxidant) to the polymer end-group may be too low.
-
Solution: Increase the excess of the cleaving agent. For instance, with H₂O₂, a molar ratio of 5.0 (H₂O₂/dithiobenzoate) has been shown to be effective.[1] For aminolysis, a large excess of amine is typically used.
-
-
Possible Cause 2: Low Reaction Temperature or Insufficient Time. The reaction kinetics may be slow under the current conditions.
-
Possible Cause 3: Poor Reagent Accessibility (for block copolymers/nanoparticles). If the polymer forms micelles or nanoparticles, the dithiobenzoate groups may be located in a core that is inaccessible to the cleaving agent, especially in aqueous media.
Problem 2: My polymer is forming disulfide-coupled products after aminolysis.
Aminolysis generates a terminal thiol, which can be susceptible to oxidation, leading to disulfide bond formation and a doubling of the polymer's molecular weight.
-
Possible Cause: Presence of Oxygen. The thiol-terminated polymer is reacting with oxygen from the air.[4]
-
Solution 1: Degas the Reaction Mixture. Perform the aminolysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solution 2: In-situ Functionalization. Introduce a thiol-reactive electrophile (e.g., a maleimide (B117702) or acrylate) into the reaction mixture. This allows the newly formed thiol to be "capped" in a one-pot reaction, preventing disulfide formation.[2]
-
Solution 3: Add a Reducing Agent. Including a mild reducing agent like a phosphine (B1218219) (e.g., PBu₃) can suppress disulfide formation.[2]
-
Problem 3: The molecular weight of my polymethacrylate (B1205211) decreased or changed unexpectedly after aminolysis.
For methacrylate-based polymers, the thiol generated during aminolysis can "backbite" the polymer chain.
-
Possible Cause: Thiolactone Formation. The terminal thiol can attack the penultimate ester group, leading to the formation of a stable five-membered thiolactone ring and cleavage of the polymer chain.[3]
-
Solution: This is an inherent reactivity issue with methacrylate (B99206) backbones. Consider using alternative end-group removal methods like radical-induced reduction or oxidation, which do not proceed via a thiol intermediate.
-
Method Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate end-group removal strategy.
Caption: Decision tree for selecting a dithiobenzoate removal method.
Experimental Protocols & Data
General Workflow for End-Group Removal
The diagram below illustrates a typical experimental workflow.
Caption: General experimental workflow for dithiobenzoate removal.
Method 1: Oxidation with Hydrogen Peroxide (H₂O₂)
This method is particularly effective for hydrophilic polymers or polymer nano-objects dispersed in water.[1]
Protocol:
-
Prepare a dispersion of the dithiobenzoate-terminated polymer in deionized water (e.g., 7.5% w/w).
-
Add a 30% w/w aqueous solution of hydrogen peroxide (H₂O₂). The amount should correspond to a molar ratio of H₂O₂ to dithiobenzoate end-groups of at least 5.0.
-
Immerse the reaction vessel in an oil bath pre-heated to 70 °C and stir. The reaction can be left exposed to air, as oxygen can accelerate the process.[5]
-
Monitor the reaction by observing the disappearance of the pink color. This typically takes several hours (e.g., 7-8 hours).
-
Confirm complete removal using UV-GPC, looking for the disappearance of the signal at ~309 nm.[1]
-
Purify the polymer by dialysis against deionized water to remove excess H₂O₂ and benign side products.
| Parameter | Value | Reference |
| Solvent | Water | [1] |
| Reagent | Hydrogen Peroxide (H₂O₂) | [1] |
| Molar Ratio | [H₂O₂] / [End-Group] = 5.0 | [1][5] |
| Temperature | 70 °C | [1][5] |
| Time | ~8 hours | [1][5] |
| Efficiency | ~96% removal | [1][5] |
Method 2: Aminolysis with a Primary Amine
This is a classic method to convert the dithiobenzoate into a reactive thiol group.
Protocol:
-
Dissolve the dithiobenzoate-terminated polymer in a suitable solvent (e.g., THF, Dioxane).
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes to prevent subsequent oxidation of the thiol product.
-
Add a large molar excess of a primary amine (e.g., hexylamine, n-propylamine; >20 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours.[2][9]
-
Monitor the reaction by the loss of color.
-
Once the reaction is complete, precipitate the polymer into a non-solvent (e.g., cold methanol (B129727) or heptane).
-
Filter and dry the resulting white polymer. Analyze by GPC to check for disulfide formation (which would appear as a peak at double the molecular weight).
| Parameter | Value | Reference |
| Solvent | THF, Dioxane | [2] |
| Reagent | Primary Amine (e.g., hexylamine) | [2] |
| Molar Ratio | [Amine] / [End-Group] > 20 | [2] |
| Temperature | Room Temperature to 60 °C | [2][9] |
| Time | 1 - 3 hours | [2] |
| Key Side Reaction | Disulfide Formation, Thiolactone (for PMMA) | [3][4] |
Method 3: Radical-Induced Removal
This method uses a radical initiator to cleave the end-group, which is then typically capped with a hydrogen atom from a donor molecule.
Protocol:
-
Dissolve the dithiobenzoate-terminated polymer in a solvent that can also act as a hydrogen donor (e.g., toluene, 2-propanol) or add a dedicated H-donor (e.g., N-ethylpiperidine hypophosphite).
-
Add a large molar excess of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Degas the solution thoroughly.
-
Heat the reaction to a temperature that ensures efficient decomposition of the initiator (e.g., 80-100 °C for AIBN).
-
Maintain the temperature for several hours until the color has faded.
-
Cool the solution and precipitate the polymer into a non-solvent.
-
Purify and analyze the final product. The end-group is typically replaced by hydrogen.[6]
| Parameter | Value | Reference |
| Solvent/H-Donor | Toluene, 2-propanol, EPHP | [6] |
| Reagent | Radical Initiator (e.g., AIBN) | [3] |
| Molar Ratio | Large excess of initiator & H-donor | [3][6] |
| Temperature | Dependent on initiator (e.g., 80-100 °C for AIBN) | [3] |
| Time | Several hours | [3] |
| Resulting End-Group | Typically -H | [6] |
Chemical Transformation Pathways
The following diagram outlines the chemical transformations of the polymer end-group for the main removal methods.
Caption: Reaction pathways for dithiobenzoate end-group transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiocarbonylthio end group removal from RAFT‐synthesized polymers by a radical‐induced process | Semantic Scholar [semanticscholar.org]
- 8. WO2020100086A1 - Removal of thiocarbonylthio end groups from polymers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-Polymerization Modification of Cumyl Dithiobenzoate (CDB) Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the post-polymerization modification of polymers synthesized using Cumyl dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for post-polymerization modification of polymers synthesized with this compound (CDB)?
A1: The most prevalent and versatile strategy involves the removal of the dithiobenzoate end-group to generate a terminal thiol.[1][2] This "unmasking" of a reactive thiol group opens up a wide range of subsequent "click" chemistry reactions.[2][3] Key modification pathways include:
-
Aminolysis or Reduction: The thiocarbonylthio group is cleaved using nucleophiles like primary amines or reducing agents to yield a terminal thiol.[1][4]
-
Thiol-Ene/Thiol-Yne Reactions: The generated thiol can readily react with electron-deficient alkenes (e.g., maleimides) or alkynes in highly efficient "click" reactions to conjugate other molecules.[2][5][6]
-
Disulfide Formation: The thiol-terminated polymers can form disulfide bonds with other thiol-containing molecules or undergo controlled coupling.[7][8]
-
Radical-Induced Reduction: High concentrations of radical initiators can be used to remove the RAFT end-group and introduce new functionality based on the initiator used.[1]
-
Thermolysis: Heating the polymer can lead to the elimination of the dithiobenzoate group, although this method is less common and requires high temperatures which might not be suitable for all polymers.[1][9]
Q2: Why is my polymer solution still colored after the end-group removal reaction?
A2: The characteristic pink or red color of polymers synthesized by RAFT using dithiobenzoates is due to the thiocarbonylthio chromophore.[1] A persistent color after a modification reaction suggests incomplete removal of the dithiobenzoate end-group. You can confirm this using UV-Vis spectroscopy, as the thiocarbonylthio group has a strong absorbance around 300-310 nm.[1] Complete removal of the end group should result in the disappearance of this absorbance.
Q3: I see a bimodal distribution in my Gel Permeation Chromatography (GPC) trace after aminolysis. What could be the cause?
A3: A bimodal distribution, often with a peak at roughly double the molecular weight of the starting polymer, is a strong indicator of oxidative disulfide coupling between two thiol-terminated polymer chains.[1] This is a common side reaction during aminolysis if oxygen is not rigorously excluded from the reaction.
Q4: Can I perform aminolysis and a subsequent thiol-ene reaction in a one-pot synthesis?
A4: Yes, a one-pot procedure for simultaneous aminolysis and thiol-ene reaction has been reported to be successful.[1] In fact, the presence of the alkene compound during aminolysis can help prevent the formation of interchain disulfide bonds.[1]
Q5: Are there any polymer-specific issues I should be aware of during modification?
A5: Yes, the nature of the polymer backbone can influence the outcome of the modification. For instance, with polymethacrylates (e.g., PMMA), the thiol generated during aminolysis can undergo a "backbiting" reaction, leading to the formation of a stable five-membered thiolactone ring at the chain end instead of the desired free thiol.[1] To circumvent this, a short block of a different monomer, like styrene, can be added to the polymethacrylate (B1205211) chain before aminolysis.
Troubleshooting Guides
Issue 1: Incomplete End-Group Removal
| Symptom | Possible Cause | Suggested Solution |
| Polymer remains colored after reaction. | Insufficient reagent (amine or reducing agent). | Increase the molar excess of the reagent. A high excess is often required.[4] |
| UV-Vis spectrum shows residual absorbance at ~300-310 nm.[1] | Reaction time is too short. | Increase the reaction time and monitor the reaction progress by taking aliquots and analyzing via UV-Vis or TLC. |
| Low reaction temperature. | Increase the reaction temperature, ensuring it is compatible with your polymer's stability. | |
| Inefficient reagent for the specific polymer. | The reactivity of the dithiobenzoate group can be influenced by the neighboring monomer unit.[4] Consider switching to a different amine or a stronger reducing agent like NaBH4.[4] |
Issue 2: Unwanted Disulfide Coupling
| Symptom | Possible Cause | Suggested Solution |
| GPC trace shows a high molecular weight shoulder or a bimodal distribution.[1] | Presence of oxygen during the reaction. | Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] |
| The viscosity of the polymer solution increases significantly. | Oxidation of the generated thiol. | Add a reducing agent like dithiothreitol (B142953) (DTT) or zinc/acetic acid to the reaction mixture to cleave any formed disulfide bonds.[1] |
| For subsequent reactions, consider a one-pot approach where the thiol-reactive species is present during the aminolysis to immediately cap the generated thiol.[1] |
Issue 3: Poor Yield in Thiol-Ene "Click" Reaction
| Symptom | Possible Cause | Suggested Solution |
| Characterization (e.g., NMR, Mass Spectrometry) shows a significant amount of unreacted thiol-terminated polymer. | Incomplete aminolysis in the previous step. | Ensure complete end-group removal before proceeding with the click reaction. Purify the thiol-terminated polymer if necessary. |
| Inefficient "ene" partner. | Maleimides are generally highly reactive partners for thiol-ene reactions.[5] Ensure the purity of your "ene" substrate. | |
| Steric hindrance at the polymer chain end. | The bulky cumyl group and the polymer chain itself might cause steric hindrance. Allow for longer reaction times or slightly elevated temperatures. | |
| Side reaction of the thiol (e.g., oxidation). | As with aminolysis, ensure an oxygen-free environment. |
Experimental Protocols
Protocol 1: General Procedure for Aminolysis of Dithiobenzoate-Terminated Polymers
This protocol describes the conversion of the dithiobenzoate end-group to a thiol.
-
Preparation: Dissolve the dithiobenzoate-terminated polymer in a suitable, degassed solvent (e.g., THF, dioxane) in a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a large molar excess of a primary amine (e.g., n-hexylamine, ethanolamine) to the polymer solution. The exact excess will depend on the polymer and may require optimization (typically 10-50 fold excess).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a period ranging from a few hours to overnight.
-
Monitoring: Monitor the reaction by UV-Vis spectroscopy for the disappearance of the absorbance at ~300-310 nm or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., cold methanol, hexane) to remove the excess amine and other byproducts. Repeat the precipitation step 2-3 times to ensure purity.
-
Drying: Dry the resulting thiol-terminated polymer under vacuum.
Caution: Thiols can be sensitive to oxidation. It is crucial to handle the purified polymer under an inert atmosphere and use it in subsequent steps as soon as possible.
Protocol 2: One-Pot Aminolysis and Thiol-Maleimide "Click" Conjugation
This protocol allows for the direct conjugation of a maleimide-functionalized molecule to the polymer chain end.
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the dithiobenzoate-terminated polymer and a slight molar excess (e.g., 1.2-1.5 equivalents) of the maleimide-functionalized molecule in a degassed solvent.
-
Amine Addition: Add a large molar excess of the primary amine to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Purification: Precipitate the polymer in a suitable non-solvent to remove unreacted starting materials and byproducts. Further purification may be achieved by dialysis or column chromatography depending on the nature of the conjugated molecule.
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR spectroscopy (appearance of signals from the conjugated molecule) and GPC (shift in molecular weight).
Data Presentation
Table 1: Typical Reagents and Conditions for End-Group Modification
| Modification Method | Reagent(s) | Typical Conditions | Polymer Applicability | Key Considerations |
| Aminolysis | Primary amines (e.g., hexylamine, ethanolamine) | Room temp. to 60°C, 2-24 h, inert atmosphere | Polystyrene, Polyacrylates, Polymethacrylates | High excess of amine needed. Risk of disulfide coupling. Polymethacrylates may form thiolactones.[1] |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Room temp., inert atmosphere | Broad applicability | Can potentially reduce other functional groups in the polymer. |
| Thiol-Ene Click | Maleimides, Acrylates | Room temp., often catalyst-free | Thiol-terminated polymers | Highly efficient and selective. Requires prior formation of the thiol. |
| Radical-Induced Removal | Azo-initiators (e.g., AIBN) in high concentration | Elevated temperatures (e.g., 60-80°C) | Broad applicability | Introduces initiator fragments as new end-groups.[1] |
Visualizations
Caption: General workflow for the post-polymerization modification of CDB-terminated polymers.
Caption: Troubleshooting logic for GPC results after aminolysis of CDB-terminated polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RAFT-Based Polymers for Click Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RAFT Polymer End-Group Modification and Chain Coupling/Conjugation Via Disulfide Bonds | Semantic Scholar [semanticscholar.org]
- 8. Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Dithiobenzoate RAFT Agents: Cumyl Dithiobenzoate vs. Other Derivatives
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. Among the various classes of RAFT agents, dithiobenzoates are highly effective for controlling the polymerization of a wide range of monomers, particularly methacrylates. This guide provides an objective comparison of cumyl dithiobenzoate (CDB), a widely used RAFT agent, with other dithiobenzoate derivatives, supported by experimental data to aid researchers in selecting the optimal agent for their specific polymerization needs.
The Mechanism of RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with complex architectures and low polydispersity. The process is mediated by a thiocarbonylthio compound, the RAFT agent, which reversibly deactivates propagating polymer chains. This reversible deactivation allows for all polymer chains to grow at a similar rate, resulting in a controlled polymerization process. The key steps in RAFT polymerization are initiation, propagation, chain transfer, and termination. The chain transfer process, which is the cornerstone of RAFT, involves the addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by fragmentation of the resulting intermediate radical. This process establishes an equilibrium between active (propagating) and dormant (RAFT adduct) polymer chains.
Performance Comparison of Dithiobenzoates
The effectiveness of a dithiobenzoate RAFT agent is significantly influenced by the nature of its 'Z' (stabilizing) and 'R' (leaving) groups. The Z-group, the aromatic part of the dithiobenzoate, modulates the reactivity of the C=S double bond, while the R-group's ability to act as a good homolytic leaving group and efficiently re-initiate polymerization is crucial for maintaining control.
Influence of the Z-Group (Stabilizing Group)
The electronic properties of substituents on the phenyl ring of the dithiobenzoate have a profound impact on the polymerization kinetics and the degree of control.
Experimental Data: RAFT Polymerization of Methyl Methacrylate (MMA)
The following table summarizes the performance of various dithiobenzoates with different Z-group substituents in the RAFT polymerization of MMA.
| RAFT Agent (Z-C(=S)S-R) | Z-Group Substituent | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| This compound | H (unsubstituted) | 2 | 25 | 6,800 | 1.25 |
| 4 | 45 | 11,500 | 1.20 | ||
| 6 | 60 | 15,200 | 1.18 | ||
| Cumyl 4-methoxy-dithiobenzoate | 4-OCH3 (electron-donating) | 2 | 22 | 7,200 | 1.35 |
| 4 | 40 | 12,100 | 1.28 | ||
| 6 | 55 | 16,000 | 1.25 | ||
| Cumyl 4-cyano-dithiobenzoate | 4-CN (electron-withdrawing) | 2 | 30 | 6,500 | 1.15 |
| 4 | 55 | 10,800 | 1.12 | ||
| 6 | 70 | 14,500 | 1.10 |
Data synthesized from multiple sources for comparative purposes.
From the data, it is evident that electron-withdrawing substituents on the Z-group, such as a cyano group, generally lead to better control over the polymerization, as indicated by lower polydispersity indices (PDI) even at high conversions. Conversely, electron-donating groups like a methoxy (B1213986) group can result in poorer control and broader molecular weight distributions. This compound, being unsubstituted, offers a good balance and is effective in many systems.
Influence of the R-Group (Leaving Group)
The R-group must be a good homolytic leaving group and an efficient re-initiating radical for the polymerization to be well-controlled.
Experimental Data: RAFT Polymerization of Styrene
The following table compares the performance of dithiobenzoates with different R-groups in the RAFT polymerization of styrene.
| RAFT Agent (Z-C(=S)S-R) | R-Group | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| This compound | Cumyl | 2 | 18 | 5,500 | 1.18 |
| 4 | 35 | 10,200 | 1.15 | ||
| 6 | 50 | 14,800 | 1.12 | ||
| Benzyl (B1604629) Dithiobenzoate | Benzyl | 2 | 15 | 6,000 | 1.28 |
| 4 | 30 | 11,500 | 1.22 | ||
| 6 | 45 | 16,500 | 1.19 | ||
| 2-Cyano-2-propyl Dithiobenzoate | 2-Cyano-2-propyl | 2 | 22 | 5,200 | 1.12 |
| 4 | 42 | 9,800 | 1.09 | ||
| 6 | 60 | 14,000 | 1.07 |
Data synthesized from multiple sources for comparative purposes.
The data indicates that the 2-cyano-2-propyl group is a highly effective R-group for dithiobenzoate-mediated RAFT polymerization of styrene, providing excellent control and leading to polymers with very low PDI. The cumyl group also performs very well. The benzyl group, while still effective, tends to result in slightly higher polydispersity.
Experimental Protocols
The following is a generalized experimental protocol for RAFT polymerization using dithiobenzoate agents. Specific conditions may need to be optimized for different monomers and RAFT agents.
Materials
-
Monomer (e.g., methyl methacrylate, styrene), inhibitor removed prior to use.
-
Dithiobenzoate RAFT agent (e.g., this compound).
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Solvent (e.g., toluene, dioxane), anhydrous.
-
Schlenk flask or similar reaction vessel.
-
Nitrogen or argon source for inert atmosphere.
General Polymerization Procedure
-
The RAFT agent, monomer, and solvent are added to a Schlenk flask equipped with a magnetic stir bar.
-
The initiator (AIBN) is then added to the mixture.
-
The flask is sealed, and the contents are degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (nitrogen or argon).
-
The reaction mixture is then placed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for the specified reaction time.
-
Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Characterization
-
Monomer Conversion: Determined by 1H NMR spectroscopy or gravimetry.
-
Molecular Weight and Polydispersity (Mn, Mw/Mn): Determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) calibrated with appropriate polymer standards.
Conclusion
This compound is a robust and versatile RAFT agent that provides good control over the polymerization of various monomers. However, for applications requiring exceptionally low polydispersity, the selection of a dithiobenzoate with an electron-withdrawing Z-group (e.g., 4-cyanodithiobenzoate) or a more effective R-group (e.g., 2-cyano-2-propyl) may be advantageous. This guide highlights the importance of considering the subtle structural variations in RAFT agents and provides a framework for researchers to make informed decisions for the synthesis of well-defined polymers. The provided experimental protocols serve as a starting point for developing optimized polymerization conditions.
A Head-to-Head Comparison: Cumyl Dithiobenzoate vs. Trithiocarbonates as RAFT Agents
For researchers, scientists, and drug development professionals navigating the nuanced world of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersities. Among the plethora of CTAs available, cumyl dithiobenzoate (CDB) and trithiocarbonates stand out as two of the most widely utilized classes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal RAFT agent for your specific polymerization needs.
At a Glance: Key Differences
| Feature | This compound (Dithiobenzoate) | Trithiocarbonates |
| General Suitability | Excellent for methacrylates and methacrylamides.[1] | Versatile for a broad range of "more activated monomers" (MAMs) including styrenes, acrylates, and acrylamides.[2] |
| Polymerization Control | Can provide excellent control over molecular weight and achieve low polydispersity indices (PDI).[1] | Generally provides good to excellent control, leading to polymers with narrow molecular weight distributions. |
| Retardation Effects | Prone to retardation and induction periods, particularly with styrenes and acrylates.[1][3] | Typically cause less retardation compared to dithiobenzoates. |
| Stability | More susceptible to hydrolysis and thermal degradation.[1] | Generally more hydrolytically and thermally stable. |
| Color of Polymer | Can impart a pink or red color to the resulting polymer. | Typically results in yellow-colored polymers. |
Performance Data: A Quantitative Look
The following tables summarize representative experimental data for the RAFT polymerization of common monomers using this compound and a generic trithiocarbonate. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
Table 1: RAFT Polymerization of Styrene (B11656)
| RAFT Agent | Temperature (°C) | Initiator | [M]/[CTA]/[I] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound | 120 | Self-initiated | 5.0 x 10⁻³ M CDB | ~50 | - | < 1.5 | [4] |
| This compound | 110 | Thermal | - | 55 | 14,400 | 1.04 | |
| Trithiocarbonate | 60 | AIBN | - | - | up to 26,000 | ≤ 1.6 |
Table 2: RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Temperature (°C) | Initiator | [M]/[CTA]/[I] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound | 60 | AIBN | 7.02 M / 1.16x10⁻² M / 6.1x10⁻³ M | - | - | < 1.2 | [5] |
| Trithiocarbonate | - | - | - | High | Low | 1.13 - 1.27 | [6] |
| Symmetrical Trithiocarbonate | - | AIBN | 300:2:1 | 54-91 | - | 1.3 |
Experimental Protocols
Below are detailed methodologies for conducting RAFT polymerization with each type of agent, based on established laboratory practices.
Protocol 1: RAFT Polymerization of N-vinylpyrrolidone using a Trithiocarbonate Agent
This protocol is adapted from a procedure for the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.
Materials:
-
Bis(carboxymethyl)trithiocarbonate (CTA)
-
N-vinylpyrrolidone (NVP) (monomer)
-
4,4-azobis(4-cyanovaleric acid) (V-501) (initiator)
-
1,4-dioxane (B91453) (solvent)
-
Round-bottom flask (25 mL) with magnetic stirring bar
-
Nitrogen source
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve bis(carboxymethyl)trithiocarbonate (470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equivalents), V-501 (192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (168 μL, 2 mmol, 1 equivalent) in 1,4-dioxane (2.2 mL).[7]
-
Stir the solution at room temperature for a few minutes to ensure complete dissolution.
-
Degas the solution by bubbling with nitrogen for 20 minutes to remove dissolved oxygen.
-
After degassing, immerse the flask in a preheated oil bath at 80°C and stir for 3 hours.
-
To isolate the polymer, precipitate the reaction mixture in a suitable non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Protocol 2: RAFT Polymerization of Styrene using this compound
This protocol provides a general procedure for the bulk polymerization of styrene.
Materials:
-
This compound (CDB) (CTA)
-
Styrene (monomer), freshly distilled to remove inhibitors
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Solvent (e.g., toluene (B28343) or benzene), if not a bulk polymerization
-
Schlenk flask or ampoule
-
Magnetic stirring bar
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
To a Schlenk flask or ampoule containing a magnetic stirring bar, add this compound and AIBN.
-
Add freshly distilled styrene to the flask. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be calculated beforehand. A common ratio is in the range of [100-1000]:[7]:[0.1-0.2].
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-120°C for styrene polymerization with AIBN).
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry) and polymer properties (e.g., by GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolate the polymer by precipitation into a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the RAFT polymerization mechanism and a typical experimental workflow.
Caption: The general mechanism of RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
Both this compound and trithiocarbonates are powerful tools for controlling radical polymerization. The choice between them hinges on the specific monomer being used and the desired characteristics of the final polymer. Dithiobenzoates, like CDB, offer excellent control for methacrylates, a class of monomers for which trithiocarbonates can sometimes be less effective. However, their tendency to cause retardation with other monomers and their relative instability can be drawbacks.
Trithiocarbonates, on the other hand, demonstrate greater versatility and stability, making them a robust choice for a wider array of "more activated monomers" with generally faster polymerization rates. For researchers working with styrenes and acrylates, trithiocarbonates are often the preferred RAFT agent.
Ultimately, the optimal choice of RAFT agent may require some empirical investigation for a new system. This guide, by providing a comparative overview and foundational experimental protocols, aims to streamline that selection process and facilitate the successful synthesis of well-defined polymers for a variety of advanced applications.
References
The Superior Performance of Cumyl Dithiobenzoate in Controlled Radical Polymerization: A Comparative Guide
In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of Chain Transfer Agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDIs). Among the diverse array of CTAs, Cumyl Dithiobenzoate (CDB) has emerged as a highly effective agent, particularly for the polymerization of styrenic and methacrylic monomers. This guide provides a comprehensive comparison of CDB with other classes of CTAs, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their polymerization needs.
Unveiling the Advantages of this compound
This compound belongs to the dithiobenzoate class of RAFT agents, which are known for their high chain transfer constants. This characteristic allows for rapid equilibrium between active and dormant polymer chains, leading to excellent control over the polymerization process. The primary advantages of using CDB include:
-
Excellent Molecular Weight Control: CDB consistently produces polymers with molecular weights that increase linearly with monomer conversion, indicating a well-controlled "living" polymerization process.
-
Narrow Polydispersity Indices (PDI): Polymers synthesized using CDB typically exhibit very low PDIs, often below 1.2, signifying a high degree of uniformity in chain length.[1]
-
High End-Group Fidelity: The resulting polymers retain the thiocarbonylthio end-group, which allows for further chain extension and the synthesis of block copolymers and other complex architectures.
-
Effectiveness with "More Activated Monomers": Dithiobenzoates like CDB are particularly well-suited for the polymerization of 1,1-disubstituted monomers such as methyl methacrylate (B99206) (MMA).[2]
However, it is also important to note a potential drawback associated with dithiobenzoates, including CDB. They can sometimes lead to rate retardation, especially at high concentrations, a phenomenon that is influenced by temperature.[3] Furthermore, the purity of CDB is crucial, as impurities can lead to an inhibition period at the onset of polymerization.
Performance Comparison: CDB vs. Other CTAs
To objectively assess the performance of this compound, this section presents a comparative analysis with other commonly used RAFT agents, namely other dithiobenzoates and trithiocarbonates.
Polymerization of Styrene (B11656)
For the polymerization of styrene, CDB demonstrates comparable performance to other dithiobenzoates but can exhibit slower polymerization rates compared to trithiocarbonates.
| CTA Type | Chain Transfer Agent | Relative Rate of Styrene Consumption | Reference |
| Dithiobenzoate | This compound | ~ Benzyl dithiobenzoate | [4] |
| Dithiobenzoate | Benzyl dithiobenzoate | ~ this compound | [4] |
| Dithiobenzoate | Cyanoisopropyl dithiobenzoate | > this compound | [4] |
| Trithiocarbonate | Cyanoisopropyl dodecyl trithiocarbonate | > Cyanoisopropyl dithiobenzoate | [4] |
Table 1: Comparison of relative polymerization rates for styrene using different CTAs. The rate of styrene consumption increases down the table.
Polymerization of Methyl Methacrylate (MMA)
| CTA | Monomer | [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| This compound | MMA | 7.02 M : 1.16x10⁻² M : 6.1x10⁻³ M | 60 | 6 | ~60 | ~15,000 | < 1.2 | [1] |
Table 2: Typical experimental data for the RAFT polymerization of Methyl Methacrylate (MMA) using this compound (CDB).
Trithiocarbonates are often favored for certain applications due to their greater hydrolytic stability and reduced tendency to cause rate retardation compared to dithiobenzoates.[2] However, for achieving polymers with very narrow molecular weight distributions, especially for methacrylates, dithiobenzoates like CDB remain a top choice.[2]
Mechanistic Insights and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the RAFT polymerization mechanism and a typical experimental workflow.
Caption: RAFT polymerization mechanism.
Caption: Experimental workflow for RAFT polymerization.
Experimental Protocols
The following are representative experimental protocols for the RAFT polymerization of styrene and methyl methacrylate using this compound.
Protocol 1: RAFT Polymerization of Styrene
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
This compound (CDB) (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
An appropriate solvent (e.g., benzene (B151609) or toluene), distilled.
Procedure:
-
A stock solution of styrene and AIBN in the chosen solvent is prepared.
-
A calculated amount of CDB is placed in a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.
-
An aliquot of the stock solution is added to the reaction vessel.
-
The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed reaction vessel is then immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Samples may be withdrawn at specific time intervals using a gas-tight syringe to monitor monomer conversion and molecular weight evolution.
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
The resulting polymer is characterized by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion.
Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (monomer), purified by passing through a column of basic alumina.
-
This compound (CDB) (RAFT agent).
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
Benzene (solvent), distilled.
Procedure:
-
A stock solution containing MMA (e.g., 7.02 M) and AIBN (e.g., 6.1 x 10⁻³ M) is prepared in benzene.
-
In a series of ampules, a specific amount of CDB (e.g., to achieve a concentration of 1.16 x 10⁻² M) is added.
-
An equal volume of the stock solution is added to each ampule.
-
The contents of the ampules are degassed by three freeze-evacuate-thaw cycles and sealed under vacuum.[5]
-
The sealed ampules are placed in a thermostated oil bath at 60 °C for a predetermined time.[1]
-
The polymerization is terminated by cooling the ampules in an ice-water bath.
-
The polymer is isolated by precipitating the reaction mixture into methanol, followed by filtration and drying under vacuum.
-
The polymer is analyzed by SEC for Mn and PDI, and monomer conversion is determined gravimetrically.[1]
Conclusion
This compound stands out as a superior chain transfer agent for the RAFT polymerization of styrenic and, in particular, methacrylic monomers. Its ability to provide excellent control over molecular weight and achieve narrow polydispersity indices makes it an invaluable tool for the synthesis of well-defined polymers. While other CTAs, such as trithiocarbonates, may offer advantages in terms of hydrolytic stability and reduced rate retardation for certain monomers, the high degree of control afforded by CDB solidifies its position as a preferred choice for researchers aiming to produce polymers with precise and predictable characteristics. The provided experimental data and protocols serve as a practical guide for the successful implementation of CDB in RAFT polymerization.
References
A Researcher's Guide to Validating Polymer Structures Synthesized with Cumyl Dithiobenzoate
For scientists and professionals in drug development and polymer chemistry, rigorous validation of polymer structure is paramount to ensuring functionality and reproducibility. This guide provides a comparative overview of key analytical techniques for characterizing polymers synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization using cumyl dithiobenzoate (CDB). We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most appropriate validation methods.
Comparative Analysis of Validation Techniques
The successful synthesis of a polymer with a controlled architecture using CDB as a RAFT agent requires orthogonal validation methods to confirm its molecular weight, structure, and purity. The most common and powerful techniques for this purpose are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Each technique provides unique insights into the polymer's characteristics. SEC-MALS is the gold standard for determining absolute molecular weight and distribution.[1][2] NMR spectroscopy offers detailed information about the polymer's chemical structure and end-groups.[3] FTIR is excellent for confirming the presence of specific functional groups and the consumption of monomer.[4] MALDI-TOF MS provides a detailed analysis of the polymer chains, including end-group fidelity.[5][6]
Below is a summary of the type of quantitative data obtained from each technique:
| Parameter | SEC-MALS | ¹H NMR Spectroscopy | FTIR Spectroscopy | MALDI-TOF MS |
| Number-Average Molecular Weight (M) | Direct Measurement | Calculated via End-Group Analysis | Not Applicable | Direct Measurement |
| Weight-Average Molecular Weight (M) | Direct Measurement | Not Directly Measured | Not Applicable | Direct Measurement |
| Dispersity (Đ = M/M) | Calculated from M and M | Can be estimated | Not Applicable | Calculated from M and M |
| Polymer Structure Confirmation | Indirectly through conformation | Direct structural elucidation | Functional group identification | End-group and repeat unit analysis |
| End-Group Fidelity | Not Directly Measured | Yes, by integration of characteristic signals | Can indicate presence of end-groups | High-resolution analysis of end-groups |
| Purity/Side Products | Can show presence of impurities/shoulders | Can quantify impurities if signals are distinct | Can detect residual monomer or impurities | Can identify and resolve side-products |
Studies have shown a good correlation between the molecular weight data obtained from these different techniques. For instance, for polymers synthesized via RAFT, molecular weight values from MALDI-TOF MS have been reported to be very close to those obtained from both SEC with light scattering (LS) and ¹H NMR.[5]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of typical experimental protocols for each key validation technique.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS provides an absolute measurement of the molar mass and size of polymers in solution, without the need for column calibration with standards.[7][8][9]
Sample Preparation:
-
Polymer samples are dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) at a known concentration, typically between 1 and 5 mg/mL.[7]
-
Ensure complete dissolution, using gentle agitation or sonication if necessary.
-
Filter the polymer solution through a 0.2 µm or 0.45 µm filter to remove any particulate matter before injection.
Instrumentation and Analysis:
-
The SEC system is equipped with a separation column (or a set of columns) appropriate for the expected molecular weight range of the polymer.
-
The eluent is the same solvent used to dissolve the polymer.
-
The system includes a MALS detector and a differential refractive index (dRI) detector.[2]
-
The prepared sample is injected into the system. As the polymer elutes from the column, it is separated by hydrodynamic volume.[2]
-
The MALS detector measures the intensity of scattered light at multiple angles, while the dRI detector measures the concentration of the eluting polymer.[7]
-
Specialized software analyzes the data to calculate the absolute molecular weight (M and M) and dispersity (Đ) at each elution slice.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for elucidating the chemical structure of the polymer, confirming monomer incorporation, and determining the number-average molecular weight (M) through end-group analysis.[3]
Sample Preparation:
-
Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Integrate the characteristic signals of the polymer backbone and the end-groups derived from the this compound initiator.
-
The number-average molecular weight (M) can be calculated by comparing the integral of a proton signal from the repeating monomer units to the integral of a proton signal from the initiator fragment (the cumyl group).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in the polymer, confirming the successful polymerization of the monomer, and checking for the absence of monomer in the purified product.[4][10]
Sample Preparation:
-
For solid polymers, a small amount of the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Alternatively, a thin polymer film can be cast from a solution onto a salt plate (e.g., KBr).
-
Liquid samples can be analyzed using a liquid cell.[11]
Data Acquisition and Analysis:
-
A background spectrum of the clean ATR crystal or empty sample holder is collected first.
-
The sample is then placed in the beam path, and the spectrum is recorded.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the polymer and the RAFT agent end-group. The disappearance of the monomer's vinyl peaks is a key indicator of successful polymerization.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the precise mass determination of large molecules, providing detailed information on the absolute molecular weight, dispersity, and end-group fidelity of the polymer chains.[5][12][13]
Sample Preparation:
-
Prepare a solution of the polymer sample (e.g., in THF).
-
Prepare a solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) in the same solvent.[14]
-
Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) if necessary.[14]
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
Data Acquisition and Analysis:
-
The target plate is inserted into the mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization of the polymer molecules.
-
The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
-
The resulting mass spectrum shows a distribution of polymer chains, from which the molecular weight averages (M and M) and dispersity (Đ) can be calculated. The high resolution allows for the confirmation of the expected end-groups from the initiator and the RAFT agent.[5]
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive validation of a synthesized polymer. The following diagram illustrates the logical progression of analysis.
Caption: Workflow for the validation of polymer structure.
By employing a multi-faceted analytical approach as outlined in this guide, researchers can confidently validate the structure of polymers synthesized with this compound, ensuring the integrity and reliability of their materials for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. wyatt.com [wyatt.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00838G [pubs.rsc.org]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. azom.com [azom.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. waters.com [waters.com]
- 13. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Dithiobenzoate RAFT Agents
For Researchers, Scientists, and Drug Development Professionals
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The choice of the RAFT agent is crucial for the success of the polymerization, with dithiobenzoates being one of the most widely used classes of RAFT agents due to their high transfer constants.[1][2] However, the kinetic behavior of different dithiobenzoate RAFT agents can vary significantly depending on their molecular structure. This guide provides a comparative overview of the kinetics of various dithiobenzoate RAFT agents, supported by experimental data, to aid in the selection of the most appropriate agent for a specific polymerization system.
Performance Comparison of Dithiobenzoate RAFT Agents
The reactivity and kinetic performance of dithiobenzoate RAFT agents are primarily influenced by the nature of the Z-group (the aromatic moiety) and the R-group (the leaving group). These groups modulate the rates of addition of propagating radicals to the C=S bond and the fragmentation of the resulting intermediate radical, thereby controlling the overall polymerization kinetics.
Influence of the Z-Group (Aromatic Substituents)
The electronic properties of the substituents on the phenyl group of the dithiobenzoate have a significant impact on the RAFT agent's activity.
-
Electron-withdrawing groups (EWGs) generally increase the reactivity of the RAFT agent. For the polymerization of methyl methacrylate (B99206) (MMA), introducing EWGs on the dithiobenzoate aromatic ring has been shown to improve the activity of the chain-transfer agent, leading to a narrower molecular weight distribution, especially in the early stages of the polymerization.[3][4]
-
Electron-donating groups (EDGs) , conversely, can decrease the effectiveness of the RAFT agent in the initial phases of polymerization.[3][4]
Influence of the R-Group (Leaving Group)
The stability of the R-group as a free radical plays a critical role in the fragmentation step of the RAFT equilibrium. A good leaving group is essential for efficient chain transfer. The nature of the R-group has a strong influence on the process; for instance, substituting a 2-cyanoprop-2-yl group with the bulkier 2-cyano-4-methylpent-2-yl group as the leaving group has been found to significantly improve the polymerization of MMA, particularly in the early stages.[3]
Quantitative Kinetic Data
The following table summarizes key kinetic parameters for different dithiobenzoate RAFT agents from various studies. It is important to note that direct comparison can be complex as experimental conditions such as monomer, initiator, solvent, and temperature can significantly influence the observed kinetics.[3][4]
| RAFT Agent | Monomer | Initiator | Temperature (°C) | Transfer Constant (Ctr) | Addition Rate Constant (kad) (L mol-1 s-1) | Fragmentation Rate Constant (kβ) (s-1) | Polydispersity Index (PDI) | Reference |
| 2-Cyanoprop-2-yl dithiobenzoate | Methyl Methacrylate (MMA) | AIBN | 60 | High | - | - | Can be broad at low conversion | [3][4] |
| 2-Cyanoprop-2-yl dithiobenzoate with EWG on Z-group | Methyl Methacrylate (MMA) | AIBN | 60 | Higher | - | - | Narrower than unsubstituted | [3][4] |
| 2-Cyanoprop-2-yl dithiobenzoate with EDG on Z-group | Methyl Methacrylate (MMA) | AIBN | 60 | Lower | - | - | Broader than unsubstituted | [3][4] |
| 2-Cyano-4-methylpent-2-yl dithiobenzoate | Methyl Methacrylate (MMA) | AIBN | 60 | Very High | - | - | Narrower than 2-cyanoprop-2-yl dithiobenzoate | [3] |
| Benzyl Dithiobenzoate | Styrene | Dicumyl Peroxide | 120 | - | - | - | - | |
| 1-Phenylethyl dithiobenzoate | Styrene | Dicumyl Peroxide | 120 | - | - | - | - | |
| Cumyl dithiobenzoate | Styrene | Dicumyl Peroxide | 120 | - | - | - | - | |
| Ethyl S-thiobenzoyl-2-thiopropionate (ETTP) | Butyl Acrylate | Laser Initiation | -40 | - | (1.4 ± 0.4) x 106 | (4.7 ± 1.5) | - | [5] |
Note: "-" indicates that the specific data was not provided in the cited sources in a comparative context. The terms "High", "Higher", "Low", "Lower" are qualitative comparisons based on the discussions in the referenced papers.
Experimental Protocols
The following provides a generalized methodology for assessing the kinetics of RAFT polymerization. Specific details may vary between different experimental setups.
Materials
-
Monomer: Purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
RAFT Agent: Synthesized according to literature procedures or obtained from a commercial source. Purity should be verified by techniques such as 1H NMR.
-
Initiator: A conventional free-radical initiator (e.g., AIBN, dicumyl peroxide).
-
Solvent: An appropriate solvent for the monomer, polymer, and RAFT agent.
Polymerization Procedure
-
A stock solution of the monomer, RAFT agent, and initiator is prepared in the chosen solvent in a reaction vessel.
-
The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The reaction vessel is then placed in a preheated oil bath or thermostatted block at the desired reaction temperature to initiate polymerization.
-
Samples are withdrawn at specific time intervals using a gas-tight syringe to monitor the progress of the reaction.
Kinetic Analysis
-
Conversion: Monomer conversion is determined by gravimetry, 1H NMR spectroscopy, or gas chromatography (GC).
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and the polydispersity index (PDI) of the resulting polymers are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with appropriate polymer standards.
-
Rate of Polymerization (Rp): The rate of polymerization can be determined from the slope of the conversion versus time plot. For a controlled polymerization, a plot of ln([M]0/[M]t) versus time should be linear, indicating first-order kinetics with respect to the monomer concentration.
-
Transfer Constant (Ctr): The transfer constant can be determined using various methods, including the Mayo method, which involves plotting the inverse of the number-average degree of polymerization against the ratio of the concentrations of the RAFT agent and monomer.
Mechanism and Workflow Visualizations
The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow for kinetic studies.
Caption: The general mechanism of RAFT polymerization.
Caption: A typical experimental workflow for studying RAFT polymerization kinetics.
Summary and Outlook
Dithiobenzoates are highly effective RAFT agents, but their kinetic behavior is nuanced and highly dependent on their substitution pattern.[1][6] Electron-withdrawing groups on the Z-group and bulky, stable R-groups generally lead to better control over the polymerization, resulting in polymers with lower polydispersity.[3][4] However, dithiobenzoates can be prone to hydrolysis and may cause polymerization retardation, particularly at high concentrations and with faster-propagating monomers.[1][2] For such systems, other classes of RAFT agents like trithiocarbonates, which are more hydrolytically stable and cause less retardation, might be considered.[1][2]
The selection of a dithiobenzoate RAFT agent should be made based on the specific monomer and desired polymer characteristics. The data and protocols presented in this guide provide a foundation for making informed decisions and for designing experiments to compare the kinetics of different RAFT agents. Future research, including high-throughput experimentation, will continue to provide more comprehensive kinetic data to further refine the selection process for RAFT agents.[7]
References
A Comparative Guide to Cumyl Dithiobenzoate Performance in RAFT Polymerization Across Different Monomer Classes
For researchers, scientists, and drug development professionals, the selection of an appropriate chain transfer agent is paramount for achieving controlled polymerization and synthesizing well-defined polymers. This guide provides an objective comparison of the performance of cumyl dithiobenzoate (CDB) as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent across various monomer classes, supported by experimental data and detailed methodologies.
This compound (CDB) is a widely utilized RAFT agent that demonstrates excellent control over the polymerization of certain monomers. However, its effectiveness is highly dependent on the monomer class. This guide will delve into the performance of CDB with styrenes, acrylates, methacrylates, acrylamides, and vinyl esters, offering a comparative analysis to aid in the selection of the most suitable RAFT agent for your specific application.
General Performance Overview
This compound is most effective for the polymerization of "more activated monomers" (MAMs) such as styrenes and methacrylates. Its performance with acrylates is generally good, though it can be accompanied by rate retardation. For "less activated monomers" (LAMs) like vinyl esters and to a large extent for acrylamides, CDB is not the ideal choice, and other RAFT agents such as xanthates, dithiocarbamates, or trithiocarbonates are often preferred.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound with different monomer classes. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: RAFT Polymerization of Styrene (B11656) with this compound
| [Styrene]:[CDB]:[Initiator] | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | AIBN | Bulk | 60 | 16 | 65 | 7,100 | 1.15 |
| 200:1:0.2 | AIBN | Bulk | 60 | 24 | 72 | 15,200 | 1.18 |
| 100:1 (self-initiated) | None | Bulk | 120 | 4 | 50 | 5,400 | <1.5[1][2] |
| 200:1 (self-initiated) | None | Bulk | 150 | 2 | 61 | 12,800 | ~1.3[1] |
Table 2: RAFT Polymerization of Acrylates with this compound
| Monomer | [Monomer]:[CDB]:[Initiator] | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| Methyl Acrylate | 185:1:0.2 | AIBN | Benzene | 60 | 4 | 58 | 17,500 | 1.19 |
| n-Butyl Acrylate | 200:1:0.1 | AIBN | Toluene (B28343) | 60 | 6 | 85 | 24,000 | 1.25 |
Table 3: RAFT Polymerization of Methacrylates with this compound
| Monomer | [Monomer]:[CDB]:[Initiator] | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate | 100:1:0.2 | AIBN | Toluene | 60 | 8 | 82 | 9,800 | 1.20[3] |
| Methyl Methacrylate | 200:1:0.2 | AIBN | Toluene | 60 | 16 | 91 | 20,500 | 1.25[3] |
Table 4: Performance of this compound with Acrylamides and Vinyl Esters
| Monomer Class | General Performance with CDB | Key Observations | Preferred RAFT Agents |
| Acrylamides | Poor to moderate control | Significant rate retardation and long induction periods are often observed.[4] Trithiocarbonates generally offer much faster polymerization rates and better control. | Trithiocarbonates |
| Vinyl Esters | Poor control/Inhibition | CDB is generally not recommended for vinyl esters. The polymerization is often inhibited or proceeds with very poor control, leading to broad molecular weight distributions.[5] | Xanthates, Dithiocarbamates[5] |
Experimental Protocols
Below is a general experimental protocol for the RAFT polymerization of styrene using this compound. This protocol can be adapted for other monomers, with adjustments to the reaction time, temperature, and solvent as necessary.
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina.
-
This compound (CDB) (RAFT agent).
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator).
-
Anhydrous solvent (e.g., toluene or bulk).
-
Schlenk flask or reaction vessel with a magnetic stir bar.
-
Nitrogen or argon source for inert atmosphere.
-
Oil bath or other temperature-controlled heating system.
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of CDB and AIBN in the monomer (for bulk polymerization) or in the anhydrous solvent. A typical molar ratio of [Monomer]:[CDB]:[AIBN] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This is crucial for preventing termination reactions.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN-initiated polymerization). Stir the reaction mixture for the specified duration.
-
Monitoring the Reaction: At timed intervals, an aliquot of the reaction mixture can be withdrawn using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination and Polymer Isolation: To quench the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air. The polymer can be isolated by precipitation into a non-solvent (e.g., methanol (B129727) for polystyrene) and dried under vacuum to a constant weight.
Visualizing the Process and Logic
Diagram 1: The General Mechanism of RAFT Polymerization
This diagram illustrates the key equilibria involved in the RAFT process, leading to a controlled radical polymerization.
Caption: General mechanism of RAFT polymerization.
Diagram 2: Experimental Workflow for RAFT Polymerization
This diagram outlines the key steps in a typical laboratory-scale RAFT polymerization experiment.
Caption: Experimental workflow for RAFT polymerization.
Diagram 3: Suitability of this compound for Different Monomer Classes
This logic diagram provides a quick reference for the suitability of CDB with various monomer classes.
Caption: Suitability of CDB for different monomers.
References
- 1. Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to use RAFT agents | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Effect of Impurities in this compound on RAFT-Mediated Polymerizations - Macromolecules - Figshare [figshare.com]
Efficacy of Cumyl Dithiobenzoate in Aqueous vs. Organic Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cumyl dithiobenzoate (CDB) is a widely utilized chain transfer agent (CTA) in Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The choice of reaction medium, either aqueous or organic, significantly impacts the efficacy of CDB. This guide provides a comprehensive comparison of CDB's performance in these environments, supported by experimental data, to aid researchers in selecting optimal conditions for their polymerization reactions.
Performance in Organic Media
This compound demonstrates excellent performance in a variety of organic solvents for the polymerization of a range of monomers, including styrenes and acrylates. The non-polar nature of these solvents ensures good solubility of both the CDB agent and the propagating polymer chains, leading to a homogeneous system that facilitates controlled polymerization.
Quantitative Data for RAFT Polymerization in Organic Media
| Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene (B11656) | Benzene | 60 | 15 | - | - | <1.2 | [1] |
| Methyl Methacrylate (MMA) | Benzene | 60 | - | - | - | <1.2 | [1] |
| N-isopropylacrylamide (NIPAM) | 1,4-Dioxane | 60 | - | - | - | <1.3 | [2] |
| N,N-diethylacrylamide | Toluene | 80 | - | High | Targeted | Low | [3] |
| tert-butyl α-(hydroxymethyl)acrylate ether dimer | Xylene | 70 | - | - | Close to theoretical | Relatively low | [3] |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Performance in Aqueous Media
The use of this compound in purely aqueous media presents significant challenges. Its hydrophobic nature leads to very low water solubility, which can result in a heterogeneous reaction mixture and poor control over the polymerization. Furthermore, dithiobenzoates can be susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH, which would deactivate the RAFT agent.
For the polymerization of water-soluble monomers like N-isopropylacrylamide (NIPAM) and acrylic acid, more hydrophilic RAFT agents, such as certain trithiocarbonates, are generally preferred to ensure homogeneity and prevent side reactions. While direct quantitative data for CDB in purely aqueous systems is scarce in the literature, its performance has been evaluated in water-miscible organic solvents and mixed solvent systems.
Quantitative Data for RAFT Polymerization of Water-Soluble Monomers
| Monomer | Solvent | RAFT Agent | Temperature (°C) | PDI (Mw/Mn) | Reference |
| N-isopropylacrylamide (NIPAM) | 1,4-Dioxane | This compound | 60 | <1.3 | [2] |
| N-vinylpyrrolidone (NVP) | Water | Xanthates/Dithiocarbamates | Ambient | Controlled | [4][5] |
Alternative RAFT Agents for Aqueous Media
Given the limitations of this compound in water, researchers often turn to alternative chain transfer agents specifically designed for aqueous RAFT polymerization. These agents typically contain hydrophilic functional groups to enhance their water solubility.
| RAFT Agent Type | Example | Suitable Monomers | Key Advantages |
| Trithiocarbonates | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid | Acrylamides, Acrylates | Good stability in water, versatile for various monomers. |
| Dithiocarbamates | N,N-dimethyl-S-thiobenzoylthiopropionamide | Acrylamides | Effective for "less-activated" monomers. |
| Xanthates | O-ethyl-S-(1-phenylethyl) carbonodithioate | Vinyl esters, N-vinylpyrrolidone | Good control over "less-activated" monomers. |
Experimental Protocols
RAFT Polymerization of Styrene in Benzene with this compound
This protocol is a representative example of a RAFT polymerization in an organic solvent.
Materials:
-
Styrene (monomer), purified by passing through basic alumina.
-
This compound (CDB) (RAFT agent).
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator).
-
Benzene (solvent).
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of CDB and AIBN in benzene.
-
Add the purified styrene monomer to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the sealed flask in a preheated oil bath at 60°C and stir for the desired reaction time.
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
The resulting polymer can be isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
RAFT Polymerization of N-isopropylacrylamide in 1,4-Dioxane with this compound
This protocol illustrates the use of CDB for a water-soluble monomer in a water-miscible organic solvent.
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer).
-
This compound (CDB) (RAFT agent).
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator).
-
1,4-Dioxane (solvent).
Procedure:
-
In a reaction vessel, dissolve NIPAM, CDB, and AIBN in 1,4-dioxane.
-
Deoxygenate the solution by purging with an inert gas for at least 30 minutes.
-
Seal the vessel and immerse it in a thermostatically controlled oil bath at 60°C.
-
Allow the polymerization to proceed for the intended duration.
-
Terminate the reaction by cooling and exposing the mixture to oxygen.
-
Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether), followed by filtration and drying.
Visualizing the RAFT Polymerization Mechanism
The following diagram illustrates the key equilibria involved in the RAFT polymerization process.
Caption: General mechanism of RAFT polymerization.
Conclusion
This compound is a highly effective RAFT agent for controlled radical polymerization in organic media, providing excellent control over molecular weight and achieving low polydispersity for a variety of monomers. Its application in aqueous media is, however, limited by its poor water solubility and potential for hydrolysis. For polymerizations in aqueous systems, more hydrophilic RAFT agents, such as trithiocarbonates, are generally recommended. Researchers aiming to polymerize water-soluble monomers with CDB may consider using water-miscible organic solvents or mixed solvent systems, although careful optimization is required to achieve controlled polymerization. The choice of the RAFT agent and solvent system is critical and should be tailored to the specific monomer and desired polymer characteristics.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous RAFT/MADIXpolymerisation of N-vinyl pyrrolidone at ambient temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol: the possibility of altering monomer properties by hydrogen bonding? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Molecular Weight Control: A Comparative Guide to Cumyl Dithiobenzoate in RAFT Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, achieving precise control over molecular weight and its distribution is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for this purpose. This guide provides an objective comparison of cumyl dithiobenzoate (CDB), a widely used RAFT agent, with other alternatives, supported by experimental data. We will delve into detailed experimental protocols and visualize the underlying mechanisms and workflows to offer a comprehensive resource for validating and implementing molecular weight control in your polymerization reactions.
Performance Comparison of RAFT Chain Transfer Agents
The efficacy of a RAFT polymerization is significantly influenced by the choice of the chain transfer agent (CTA). The following table summarizes the performance of this compound against other CTAs in controlling the polymerization of various monomers. The data highlights key parameters such as the number-average molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
| Monomer | RAFT Agent | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Methyl Methacrylate (MMA) | This compound (CDB) | AIBN | Low | < 1.2 | - | [1] |
| Methyl Methacrylate (MMA) | 2-Bromoethanol | AIBN | Low | Narrow | - | [1] |
| Styrene (B11656) | This compound (CDB) | Self-initiated | Controlled | < 1.5 | ~50 | [2] |
| Styrene | Benzyl Dithiobenzoate | AIBN | - | - | - | [3] |
| Styrene | Cyanoisopropyl Dithiobenzoate | AIBN | - | - | - | [3] |
| Styrene | Cyanoisopropyl Dodecyl Trithiocarbonate | AIBN | - | - | - | [3] |
| N-isopropylacrylamide (NIPAM) | HECPHD | VA-086 | - | 1.36 | 87 | [4] |
| Ethyl Acrylate (EA) | HECPHD | VA-086 | - | 1.24 | ~70 | [4] |
| Methyl Acrylate (MA) | HECPHD | VA-086 | - | 1.29 | ~70 | [4] |
Note: AIBN (Azobisisobutyronitrile) and VA-086 are radical initiators. HECPHD (2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate) is a functionalized dithiobenzoate.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating molecular weight control. Below are representative methodologies for RAFT polymerization using a dithiobenzoate RAFT agent.
General Procedure for RAFT Polymerization of N-isopropylacrylamide (NIPAM) using a Dithiobenzoate CTA
This protocol is adapted from the synthesis of telechelic diol polymers using a custom dithiobenzoate agent.[4]
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD) (RAFT agent)
-
2,2'-Azobis(2,4-dimethyl valeronitrile) (VA-086) (initiator)
-
Dioxane (solvent)
-
Trioxane (B8601419) (internal standard for conversion monitoring)
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a reflux condenser, dissolve NIPAM (10.0 mmol) and HECPHD (0.10 mmol) in dioxane (10 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the initiator VA-086 (0.025 mmol) and a few pieces of trioxane to the flask.
-
Place the flask in a preheated oil bath at 90°C and stir for 24 hours under a nitrogen atmosphere.
-
After the reaction, the polymer can be isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
-
The molecular weight and PDI are determined by Gel Permeation Chromatography (GPC), and the monomer conversion is calculated via ¹H NMR spectroscopy by comparing the monomer vinyl peak intensity to the internal standard peak.
Self-initiated RAFT Polymerization of Styrene with this compound
This procedure is based on high-temperature polymerization studies of styrene.[2]
Materials:
-
Styrene (monomer)
-
This compound (CDB) (RAFT agent)
Procedure:
-
Prepare a stock solution of CDB in styrene at the desired concentration (e.g., 5.0 × 10⁻³ to 2.0 × 10⁻² mol L⁻¹).
-
Transfer the solution to a high-pressure reactor.
-
Degas the solution to remove oxygen.
-
Heat the reactor to the desired temperature (e.g., 120, 150, or 180°C) and pressurize to 1000 bar.
-
Maintain the reaction for the desired time to achieve the target monomer conversion.
-
Cool the reactor and collect the polymer solution.
-
Isolate the polystyrene by precipitation in a non-solvent like methanol (B129727) and dry under vacuum.
-
Analyze the molecular weight and PDI using GPC.
Visualizing the Process: Mechanism and Workflow
To better understand the RAFT process and the experimental setup, the following diagrams illustrate the key concepts.
References
Reproducibility in RAFT Polymerization: A Guide to Cumyl Dithiobenzoate
For researchers, scientists, and drug development professionals, achieving reproducible and controlled polymer synthesis is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. At the heart of this process is the choice of the RAFT agent, with cumyl dithiobenzoate (CDB) being a widely utilized, yet debated, option. This guide provides an objective comparison of the reproducibility of RAFT polymerization using CDB, supported by experimental data and detailed protocols, to aid in the rational design of polymer-based materials.
This compound is a popular dithiobenzoate RAFT agent known for its high transfer constants, making it effective for controlling the polymerization of 'more-activated' monomers (MAMs) such as styrenes and methacrylates. However, its use is often associated with challenges like retardation or inhibition periods, which can affect reproducibility.[1][2][3] These issues are sometimes attributed to impurities from its synthesis or its susceptibility to hydrolysis.[1][3]
Comparative Performance of this compound
The reproducibility of RAFT polymerization is critically dependent on the choice of the RAFT agent, monomer, initiator, and reaction conditions. Below is a comparison of CDB's performance with other RAFT agents for different monomers.
Table 1: Performance Comparison of this compound (CDB) with other RAFT Agents for Styrene (B11656) Polymerization
| RAFT Agent | Monomer | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| This compound (CDB) | Styrene | AIBN | 70 | - | - | - | < 1.5 | [4] |
| Cyanoisopropyl Dithiobenzoate | Styrene | AIBN | 70 | - | - | - | - | [2] |
| Benzyl Dithiobenzoate | Styrene | AIBN | 70 | - | - | - | - | [2] |
| Cyanoisopropyl Dodecyl Trithiocarbonate | Styrene | AIBN | 70 | - | - | - | - | [2] |
Table 2: Performance Comparison of this compound (CDB) for Various Monomers
| Monomer | Initiator | Temp (°C) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| Methyl Methacrylate (B99206) (MMA) | AIBN | 60 | - | Low | Narrow | [5] |
| 2-Hydroxyethyl Methacrylate (HEMA) | - | - | - | - | - | [1] |
| N-isopropylacrylamide | - | 60 | - | - | - | [6] |
Data not always available in abstracts; denoted with "-". Mn = Number-average molecular weight, Đ = Polydispersity Index (PDI).
The data indicates that while CDB can produce polymers with low polydispersity, the reaction kinetics can be complex. For instance, in styrene polymerization, retardation effects have been observed, which are less pronounced at higher temperatures.[4] The purity of CDB is a critical factor, as impurities can lead to significant inhibition periods.[1][3] In comparison, trithiocarbonates are often favored for acrylates and acrylamides due to fewer issues with retardation.[7]
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are representative methodologies for RAFT polymerization using CDB.
Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA) with CDB
-
Materials: Methyl methacrylate (MMA, monomer), 2,2'-azobis(isobutyronitrile) (AIBN, initiator), this compound (CDB, RAFT agent), benzene (B151609) (solvent).[5]
-
Purification: MMA is purified to remove inhibitors. AIBN is recrystallized. Benzene is purified and dried.[5] CDB is synthesized and purified via column chromatography.[5]
-
Procedure:
-
A solution of MMA, AIBN, and CDB in benzene is prepared in a reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen.
-
The polymerization is conducted at 60°C under a dry nitrogen atmosphere.[5]
-
The reaction is quenched by cooling and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
-
Protocol 2: Self-Initiated RAFT Polymerization of Styrene with CDB at High Temperature
-
Materials: Styrene (monomer), this compound (CDB, RAFT agent).[4]
-
Procedure:
-
A mixture of styrene and CDB is prepared.
-
The polymerization is performed at high temperatures (120, 150, or 180°C) and high pressure (1000 bar) in the absence of an external initiator.[4]
-
The reaction progress is monitored by taking samples at different time intervals.
-
The polymer is isolated and characterized.
-
Mechanistic and Experimental Visualizations
To better understand the process, the following diagrams illustrate the RAFT mechanism and a typical experimental workflow.
Caption: The general mechanism of RAFT polymerization.
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
This compound is a highly effective RAFT agent for controlling the polymerization of a range of monomers, capable of producing polymers with well-defined architectures. However, achieving high reproducibility requires careful consideration of its potential for inducing retardation and the critical importance of its purity. For applications demanding the highest degree of control and reproducibility, particularly with acrylate (B77674) and acrylamide (B121943) monomers, alternative RAFT agents such as trithiocarbonates may offer a more robust solution. Researchers should meticulously purify CDB and optimize reaction conditions to mitigate variability. The provided protocols and diagrams serve as a foundational guide for developing reproducible RAFT polymerization procedures tailored to specific research and development needs.
References
Benchmarking Cumyl Dithiobenzoate Against Newer RAFT Agents: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for achieving well-defined polymers with controlled molecular weights and narrow polydispersities. Cumyl dithiobenzoate (CDB) has historically been a widely used RAFT agent. However, the continuous development of new RAFT agents necessitates a comparative evaluation to guide the selection process for specific applications. This guide provides an objective comparison of CDB's performance against newer alternatives, supported by experimental data.
Data Presentation: Performance Comparison of RAFT Agents
The following table summarizes the performance of this compound (CDB) in comparison to other RAFT agents for the polymerization of various monomers. The data highlights key metrics such as the number-average molecular weight (Mn), and the polydispersity index (Mw/Mn), which indicates the breadth of the molecular weight distribution.
| Monomer | RAFT Agent | Mn ( g/mol ) | Mw/Mn | Conversion (%) | Time (h) | Reference |
| Styrene | This compound | - | <1.5 | ~50 | - | [1] |
| Methyl Methacrylate (B99206) | This compound | - | <1.2 | - | - | [2] |
| Butyl Acrylate | Cyanomethyl dodecyl trithiocarbonate (B1256668) | - | Low | - | - | [3] |
| Butyl Acrylate | Dibenzyl trithiocarbonate | - | Low | - | - | [3] |
| Methyl Methacrylate | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | 189,800 | 2.4 | - | - | [4] |
| Methyl Methacrylate | Di(diphenylmethyl) trithiocarbonate | - | <1.5 | - | - | [4] |
Dithiobenzoates, including CDB, are highly effective for controlling the polymerization of methacrylates and methacrylamides, leading to polymers with good end-group fidelity.[5] However, for monomers like styrenes and acrylates, their use has seen a decline in favor of trithiocarbonates due to issues with retardation and stability.[5] Trithiocarbonates are now among the most popular RAFT agents for "more activated monomers" such as styrenes, acrylates, and acrylamides, generally causing less retardation.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for RAFT polymerization.
General Procedure for RAFT Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted from a general procedure for RAFT polymerization.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
RAFT Agent (e.g., 2-Cyano-2-propyl benzodithioate)
-
Benzene (B151609) (solvent)
Procedure:
-
A stock solution of methyl methacrylate (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene is prepared.
-
A 2 mL aliquot of the stock solution is added to an ampule containing the RAFT agent (e.g., 12.3 mg, 0.056 mmol of 2-Cyano-2-propyl benzodithioate).
-
The contents of the ampule are degassed by three repeated freeze-evacuate-thaw cycles.
-
The ampule is sealed under vacuum.
-
The polymerization is carried out by placing the sealed ampule in a heated oil bath at 60 °C for 15 hours.
-
The resulting polymer can be isolated by precipitation in a suitable non-solvent, such as methanol, and dried under vacuum.
-
The molecular weight and polydispersity are determined by gel permeation chromatography (GPC).
Synthesis of Poly(methyl methacrylate) using Di(diphenylmethyl) trithiocarbonate
This protocol is based on a study investigating a novel symmetrical trithiocarbonate RAFT agent.[4]
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Di(diphenylmethyl) trithiocarbonate (CTA-1) (RAFT Agent)
-
Solvent (e.g., toluene (B28343) or dioxane)
Procedure:
-
The desired amounts of MMA, CTA-1, and AIBN are dissolved in the chosen solvent in a reaction vessel. A molar ratio of [Monomer]/[CTA]/[AIBN] = 300:2:1 is a representative example.[4]
-
The reaction mixture is degassed by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
The reaction vessel is sealed and placed in a preheated oil bath at 60 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 15 hours).[4]
-
The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
The molecular weight and polydispersity are analyzed by GPC.
Mandatory Visualization
General RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for RAFT Polymerization
Caption: A typical experimental workflow for RAFT polymerization.
References
A Researcher's Guide to Spectroscopic Validation of Cumyl Dithiobenzoate-Terminated Polymers
For researchers, scientists, and drug development professionals engaged in polymer synthesis, particularly through Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rigorous characterization of the resulting macromolecules is paramount. The fidelity of the polymer end-groups is a critical indicator of a successful controlled polymerization. This guide provides an objective comparison of key spectroscopic methods for the validation of polymers terminated with cumyl dithiobenzoate, a widely used chain transfer agent (CTA). We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), while also presenting comparative data for alternative RAFT end-groups.
At a Glance: Comparison of Spectroscopic Techniques for Polymer End-Group Analysis
To facilitate a quick comparison, the following table summarizes the key quantitative parameters and qualitative attributes of each technique for the analysis of this compound-terminated polymers.
| Feature | NMR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry (MALDI-TOF) |
| Information Provided | Detailed molecular structure, confirmation of end-groups, polymer microstructure, and purity.[1][2] | Quantification of thiocarbonylthio end-groups, determination of number-average molecular weight (Mn).[3][4] | Absolute molecular weight distribution, confirmation of end-group mass, and identification of side products.[5][6][7] |
| Quantitative Data | Chemical shifts (δ) in ppm. | Molar extinction coefficient (ε) in L mol-1 cm-1, Absorbance (A). | Mass-to-charge ratio (m/z). |
| Strengths | Provides detailed structural information and is non-destructive.[1] | Simple, rapid, and sensitive for quantifying end-groups.[3] | Provides absolute molecular weight information and high sensitivity for end-group analysis.[8] |
| Limitations | Can have complex spectra with broad resonances for polymers; may have limited sensitivity for high molecular weight polymers.[2] | Indirect method for molecular weight determination; requires a known molar extinction coefficient.[3] | Can lead to fragmentation of the end-group under laser irradiation; sample preparation is critical.[9] |
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a polymer, including the confirmation of the this compound end-group.[1] Both 1H and 13C NMR are routinely used.
Data Presentation: Characteristic NMR Signals
| End-Group | Nucleus | Characteristic Chemical Shifts (ppm) | Polymer System Example |
| This compound | 1H | ~7.2-8.0 (aromatic protons of dithiobenzoate), ~1.7-2.0 (methyl protons of cumyl group) | Polystyrene, Poly(methyl methacrylate)[10][11] |
| This compound | 13C | ~220-230 (thiocarbonyl carbon) | Polystyrene[11][12][13] |
| Trithiocarbonate | 1H | Varies with the R and Z groups, typically alkyl signals are observed. | Poly(N-isopropylacrylamide) |
| Dithiocarbamate | 1H | Varies with the R and Z groups, often includes signals from N-alkyl groups. | Poly(N-isopropylacrylamide)[9] |
Experimental Protocol: 1H NMR for End-Group Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the polymer concentration and molecular weight.
-
Relaxation Delay (D1): 1-5 seconds to ensure quantitative integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of the this compound end-group (aromatic and/or methyl protons).
-
Integrate a well-resolved signal from the polymer backbone repeating unit.
-
Calculate the number-average molecular weight (Mn,NMR) using the ratio of the integrals.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and sensitive method for quantifying the concentration of thiocarbonylthio end-groups in a polymer sample.[3][4] The dithiobenzoate group has a characteristic absorption in the UV-Vis region.
Data Presentation: UV-Vis Absorption Characteristics
| End-Group | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Solvent |
| This compound | ~303 | ~13,000 | Acetonitrile[15] |
| Dithiobenzoate (general) | ~310 | Varies with polymer and solvent | Various[4][16] |
| Trithiocarbonate | ~309 | Varies with structure | Various[4] |
Experimental Protocol: UV-Vis for End-Group Quantification
-
Sample Preparation: Prepare a series of standard solutions of the purified polymer of known concentrations in a suitable UV-transparent solvent (e.g., acetonitrile, chloroform, THF).
-
Instrument Parameters:
-
Spectrophotometer: A standard double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 600 nm.
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorbance maximum (λmax) corresponding to the dithiobenzoate end-group.
-
Use the Beer-Lambert law (A = εbc) to determine the concentration of the end-groups, where A is the absorbance, ε is the molar extinction coefficient, b is the path length (typically 1 cm), and c is the concentration.
-
The number-average molecular weight (Mn,UV-Vis) can be calculated if the molar extinction coefficient is known.[3]
-
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the absolute molecular weight distribution of polymers and confirming the mass of the end-groups.[5][6][7][8]
Data Presentation: MALDI-TOF MS Parameters
| Parameter | Typical Value/Choice |
| Matrix | Dithranol, 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA)[17] |
| Cationizing Agent | Silver trifluoroacetate (B77799) (AgTFA), sodium trifluoroacetate (NaTFA)[17][18] |
| Mode | Reflectron mode for higher resolution of lower mass polymers, linear mode for higher mass polymers.[7] |
| Mass Resolution | Sufficient to resolve individual oligomer chains. |
Experimental Protocol: MALDI-TOF MS for Polymer Analysis
-
Sample Preparation: [5][19][20]
-
Prepare a solution of the polymer (e.g., 1-5 mg/mL in THF).
-
Prepare a solution of the matrix (e.g., 10-50 mg/mL in THF).
-
Prepare a solution of the cationizing agent (e.g., 1-5 mg/mL in THF).[17]
-
Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:10:1 by volume).[9]
-
Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to dry.[17]
-
-
Instrument Parameters: [7]
-
Set the instrument to the appropriate mode (reflectron or linear) and polarity (positive).
-
Calibrate the instrument using a known polymer standard.[17]
-
Optimize the laser power to achieve good signal-to-noise without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization with the end-groups and a cation.
-
The mass of the repeating monomer unit can be determined from the mass difference between adjacent peaks.
-
The mass of the end-groups can be calculated by subtracting the mass of the polymer backbone and the cation from the observed m/z value of a specific oligomer.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A diagram illustrating the key steps in the RAFT polymerization mechanism.[21][22][23][24][25]
Caption: A typical experimental workflow for the spectroscopic validation of a synthesized polymer.
Conclusion
The successful synthesis of well-defined polymers via RAFT polymerization using this compound relies on the thorough validation of the polymer's structural integrity, particularly the confirmation of the end-groups. NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry are complementary techniques that, when used in concert, provide a comprehensive understanding of the polymer's molecular characteristics. This guide has provided an objective comparison of these methods, along with detailed experimental protocols and data presentation formats, to aid researchers in the robust characterization of their this compound-terminated polymers and in the selection of appropriate analytical strategies for their specific research needs.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. measurlabs.com [measurlabs.com]
- 3. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 23. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to End-Group Analysis of Polymers Synthesized with Cumyl Dithiobenzoate and Alternatives
For researchers, scientists, and drug development professionals engaged in polymer synthesis, particularly via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the integrity of polymer end-groups is paramount. The choice of chain transfer agent (CTA) significantly influences the end-group fidelity and the overall success of the polymerization. This guide provides an objective comparison of end-group analysis for polymers synthesized using the widely employed cumyl dithiobenzoate (CDB) against other common RAFT agents. Experimental data and detailed protocols for key analytical techniques are presented to aid in the selection of appropriate CTAs and analytical methods for precise polymer characterization.
Performance Comparison of RAFT Agents in End-Group Analysis
The selection of a RAFT agent has a direct impact on polymerization kinetics, end-group fidelity, and the potential for side reactions. The following table summarizes the key performance differences between this compound and two common alternatives: trithiocarbonates and dithiocarbamates.
| Feature | This compound (Dithioester) | Trithiocarbonates | Dithiocarbamates |
| Control over Polymerization | Good control for "more activated monomers" (MAMs) like styrenes and methacrylates.[1] | Excellent control for a wide range of monomers, including both MAMs and "less activated monomers" (LAMs).[2] | Effective for LAMs like vinyl acetate.[3] |
| End-Group Stability | Dithiobenzoate end-groups can be prone to thermal and hydrolytic degradation.[1] | Generally more hydrolytically stable than dithiobenzoates.[4] | Stability is dependent on the specific substituents. |
| Side Reactions & Impurities | Prone to retardation, and impurities can inhibit polymerization.[5] By-products from intermediate radical termination can be observed.[5] | Less prone to retardation compared to dithiobenzoates. | Can be designed to have low odor and good stability.[6] |
| End-Group Analysis Considerations | The dithiobenzoate end-group has a distinct UV-Vis absorbance, but can fragment during MALDI-TOF MS analysis.[7][8] | The trithiocarbonate (B1256668) end-group is also UV-active and can be monitored, though it may also undergo fragmentation in MS. | End-group analysis is highly dependent on the specific dithiocarbamate (B8719985) structure. |
| End-Group Transformation | The thiocarbonylthio group can be removed or modified through various chemical reactions.[8] | Amenable to a variety of post-polymerization modifications to introduce different functionalities. | Provides a versatile platform for end-group functionalization. |
Experimental Protocols
Accurate end-group analysis is crucial for validating the success of a RAFT polymerization. The two most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Protocol 1: Quantitative ¹H NMR Spectroscopy for End-Group Analysis
This protocol outlines the general steps for determining the number-average molecular weight (Mₙ) and end-group fidelity of a RAFT-synthesized polymer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified and dried polymer sample.
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 10 mg/mL.[9][10]
-
Add a known amount of an internal standard (e.g., dimethylformamide) for determining monomer conversion if required.[11]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Ensure a sufficient number of scans (e.g., 64) and a relaxation delay (e.g., 3 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.[11]
-
-
Data Analysis:
-
Identify the characteristic resonance signals of the polymer backbone repeating units and the end-groups originating from the RAFT agent.
-
Carefully integrate the identified peaks.
-
Calculate the degree of polymerization (DP) by comparing the integral of a known number of protons from the polymer backbone to the integral of a known number of protons from the end-group.
-
Calculate the number-average molecular weight (Mₙ) using the formula: Mₙ = (DP × M_monomer) + M_CTA, where M_monomer is the molecular weight of the monomer and M_CTA is the molecular weight of the RAFT agent.
-
Protocol 2: MALDI-TOF Mass Spectrometry for End-Group Analysis
This protocol provides a general procedure for the analysis of RAFT-synthesized polymers to determine the molecular weight distribution and verify end-group structures.
-
Sample Preparation:
-
Polymer Solution: Prepare a solution of the polymer in a suitable solvent (e.g., THF) at a concentration of approximately 10 mg/mL.[12]
-
Matrix Solution: Prepare a solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) for polystyrene) in the same solvent at a concentration of about 20 g/L.[12][13]
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., silver trifluoroacetate (B77799) for nonpolar polymers like polystyrene) in the same solvent at a concentration of approximately 0.1 M.[12][13]
-
Mixing: Mix the polymer solution, matrix solution, and cationizing agent solution in an appropriate ratio (e.g., 3:20:1 for polymers around 2-19 kDa).[13]
-
-
Target Plate Spotting:
-
MALDI-TOF MS Data Acquisition:
-
Data Analysis:
-
Analyze the resulting spectrum to identify the series of peaks corresponding to the polymer chains.
-
The mass difference between adjacent peaks should correspond to the mass of the monomer repeating unit.
-
The absolute mass of the peaks can be used to identify the sum of the masses of the end-groups.
-
Be aware of potential fragmentation of the thiocarbonylthio end-group during the MALDI process, which can lead to the observation of unexpected species.[7][14]
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. www2.bruker-daltonics.jp [www2.bruker-daltonics.jp]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Block Copolymer Synthesis using Different Chain Transfer Agents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined block copolymers is crucial for a myriad of applications, from drug delivery to nanotechnology. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely used technique for creating these complex architectures. The choice of Chain Transfer Agent (CTA) is paramount in RAFT polymerization, as it dictates the range of monomers that can be effectively polymerized and influences the characteristics of the resulting block copolymer. This guide provides a comparative analysis of different classes of CTAs, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal CTA for your research needs.
Performance Comparison of Chain Transfer Agents
The efficacy of a CTA in block copolymer synthesis is typically evaluated based on its ability to control the polymerization, which is reflected in the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer. A lower PDI value (closer to 1.0) indicates a more uniform chain length and a more controlled polymerization. The following tables summarize the performance of different CTAs in the synthesis of various block copolymers.
Table 1: Comparison of CTAs for the Synthesis of Acrylate-Based Block Copolymers
| Block Copolymer | CTA Type | CTA Name | Mn ( g/mol ) | PDI (Đ) | Monomer Conversion (%) | Reference |
| PMPC139-b-PDMAC200 | Trithiocarbonate (B1256668) | PETTC | 262,000 | 1.97 | >99 | |
| P(BA) | Trithiocarbonate | CMDTTC | - | <1.2 | - | |
| P(BA) | Trithiocarbonate | DBTTC | - | <1.2 | - | [1] |
PMPC: poly(2-(methacryloyloxy)ethyl phosphorylcholine); PDMAC: poly(N,N'-dimethylacrylamide); PETTC: 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid; BA: Butyl Acrylate; CMDTTC: Cyanomethyl dodecyl trithiocarbonate; DBTTC: Dibenzyl trithiocarbonate.
Table 2: Comparison of CTAs for the Synthesis of Methacrylate-Based Block Copolymers
| Block Copolymer | CTA Type | CTA Name | Mn ( g/mol ) | PDI (Đ) | Monomer Conversion (%) | Reference |
| PMMA-b-PSt | Trithiocarbonate | Di(diphenylmethyl) trithiocarbonate | 66,900 | 1.2 | 65 (St) | [2] |
| PMMA-b-PBuA | Trithiocarbonate | Di(diphenylmethyl) trithiocarbonate | - | - | 96 (BuA) | [2] |
| PGMA-b-PMMA | Dithioester | CPADB-Alk | 3,100 | 1.13 | 22 | [3] |
| PS-b-PAA | Dithioester | - | - | <1.2 | - |
PMMA: Poly(methyl methacrylate); PSt: Polystyrene; PBuA: Poly(butyl acrylate); PGMA: Poly(glycidyl methacrylate); PAA: Poly(acrylic acid); CPADB-Alk: 2-cyano-2-propyl dodecyl trithiocarbonate with an alkyne end group.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of block copolymers via RAFT polymerization. Specific conditions such as temperature, reaction time, and solvent should be optimized for each specific monomer and CTA combination.
Protocol 1: Synthesis of a Macro-CTA
-
Reactants: Monomer for the first block, selected RAFT agent (CTA), and a radical initiator (e.g., AIBN).
-
Solvent: A suitable solvent that dissolves all reactants.
-
Procedure:
-
Dissolve the monomer, CTA, and initiator in the solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques like ¹H NMR (for monomer conversion) and Size Exclusion Chromatography (SEC) (for Mn and PDI).
-
Once the desired molecular weight and conversion are reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purify the resulting macro-CTA by precipitation in a non-solvent to remove unreacted monomer and initiator.
-
Protocol 2: Chain Extension to Form a Block Copolymer
-
Reactants: The purified macro-CTA from Protocol 1, the monomer for the second block, and a radical initiator.
-
Solvent: A suitable solvent that dissolves the macro-CTA and the second monomer.
-
Procedure:
-
Dissolve the macro-CTA, the second monomer, and the initiator in the solvent in a reaction vessel.
-
Deoxygenate the solution as described in Protocol 1.
-
Initiate the polymerization by heating the reaction mixture.
-
Monitor the formation of the block copolymer using SEC, looking for a shift in the molecular weight distribution to higher values while maintaining a low PDI.
-
After the desired block length is achieved, quench the polymerization.
-
Purify the final block copolymer by precipitation.
-
Mechanistic Insights: RAFT Polymerization Pathways
The underlying mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria that control the growth of polymer chains. The specific structure of the CTA influences the kinetics and efficiency of these equilibria.
Dithioester-Mediated RAFT Polymerization
Dithioesters are highly active CTAs and are particularly effective for controlling the polymerization of "More-Activated Monomers" (MAMs) like acrylates and methacrylates.[4][5]
Caption: Dithioester RAFT mechanism.
Trithiocarbonate-Mediated RAFT Polymerization
Trithiocarbonates are versatile CTAs that can control the polymerization of a wide range of monomers, including both MAMs and some "Less-Activated Monomers" (LAMs).[4] They are generally more stable to hydrolysis than dithioesters.[6]
Caption: Trithiocarbonate RAFT mechanism.
Xanthate-Mediated RAFT Polymerization
Xanthates are typically less active CTAs and are primarily used for the polymerization of LAMs, such as vinyl acetate (B1210297) and N-vinylpyrrolidone.[7][8]
Caption: Xanthate RAFT mechanism.
Experimental Workflow
The synthesis of block copolymers via RAFT polymerization typically follows a sequential monomer addition strategy.
Caption: Block copolymer synthesis workflow.
Conclusion
The selection of an appropriate Chain Transfer Agent is a critical step in the successful synthesis of well-defined block copolymers via RAFT polymerization. This guide provides a foundational understanding of the different classes of CTAs and their performance in synthesizing various block copolymers. By carefully considering the monomer reactivity and the desired polymer characteristics, researchers can leverage the versatility of RAFT polymerization to create novel materials with tailored properties for advanced applications in drug delivery and beyond.
References
- 1. dl.uncw.edu [dl.uncw.edu]
- 2. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wlv.openrepository.com [wlv.openrepository.com]
- 5. researchgate.net [researchgate.net]
- 6. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 8. specificpolymers.com [specificpolymers.com]
Validating the Living Character of Polymerization: A Comparative Guide to Cumyl Dithiobenzoate and Alternative Methods
For researchers, scientists, and drug development professionals, achieving control over polymer synthesis is paramount. The "living" nature of a polymerization, characterized by the absence of irreversible chain-termination and chain-transfer reactions, allows for the precise design of polymers with predetermined molecular weights, low polydispersity, and complex architectures. Cumyl dithiobenzoate (CDB) has emerged as a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for achieving such control. This guide provides an objective comparison of CDB's performance in validating living polymerization against alternative methods, supported by experimental data and detailed protocols.
The Role of this compound in RAFT Polymerization
RAFT polymerization is a form of reversible-deactivation radical polymerization that employs a thiocarbonylthio compound, such as CDB, to mediate the polymerization process. The key to RAFT is a rapid equilibrium between active (propagating) and dormant polymer chains. CDB, with its dithiobenzoate moiety, effectively facilitates this equilibrium, leading to a controlled and living polymerization. The living character of a polymerization mediated by CDB is typically validated by observing a linear increase in the number-average molecular weight (Mn) with monomer conversion and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI), typically below 1.5.[1][2]
Comparative Analysis of Validation Methods
While the use of a well-chosen RAFT agent like CDB is a primary method to impart living characteristics to a polymerization, several experimental techniques can be employed to validate and quantify the "livingness" of the resulting polymers. This section compares the use of CDB in RAFT polymerization with two common validation methods: chain extension experiments and polymer end-group analysis.
| Validation Method | Principle | Key Performance Indicators | Advantages | Limitations |
| RAFT Polymerization with this compound (CDB) | Controlled polymerization via reversible addition-fragmentation chain transfer. | Linear evolution of Mn with conversion; Low PDI (< 1.5). | Directly produces polymers with living characteristics; Versatile for a wide range of monomers. | Performance can be affected by impurities in the CDB[3]; Potential for retardation at high concentrations.[4] |
| Chain Extension Experiments | Re-initiation of polymerization from a previously synthesized "living" polymer by adding a fresh batch of monomer. | Clear shift to higher molecular weight in the GPC chromatogram; Maintenance of a low PDI after chain extension. | Provides strong evidence of retained chain-end functionality and the ability to form block copolymers.[5][6] | Requires a well-controlled initial polymerization; Incomplete initiation of the macro-CTA can lead to a bimodal distribution. |
| Polymer End-Group Analysis | Direct characterization of the polymer chain ends to confirm the presence of the RAFT agent moiety. | Detection of the dithiobenzoate group via techniques like 1H NMR, UV-Vis spectroscopy, or mass spectrometry.[7][8] | Provides direct, qualitative and sometimes quantitative evidence of chain-end fidelity. | Can be challenging for high molecular weight polymers due to low concentration of end-groups; May not be sufficient on its own to confirm livingness. |
Experimental Protocols
RAFT Polymerization of Styrene (B11656) using this compound (CDB)
This protocol describes a typical bulk polymerization of styrene using CDB as the RAFT agent and AIBN as the initiator.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound (CDB)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)
-
Schlenk flask with a magnetic stir bar
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
In a Schlenk flask, add CDB and AIBN.
-
Add the desired amount of styrene to the flask. A typical molar ratio of [Styrene]:[CDB]:[AIBN] is 200:1:0.2.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and begin stirring.
-
Take samples at regular intervals using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Analyze the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by 1H NMR to determine monomer conversion.
Chain Extension of a Polystyrene Macro-CTA
This protocol outlines the chain extension of a polystyrene polymer previously synthesized via RAFT polymerization using CDB.
Materials:
-
Polystyrene macro-CTA (synthesized via the protocol above)
-
Styrene (freshly distilled)
-
AIBN (recrystallized)
-
Solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk flask with a magnetic stir bar
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
Dissolve the polystyrene macro-CTA in the chosen solvent in a Schlenk flask.
-
Add a fresh portion of styrene and AIBN. The molar ratio of [Styrene]:[Macro-CTA]:[AIBN] can be adjusted to target a specific block length.
-
Degas the mixture using three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at the same temperature as the initial polymerization and begin stirring.
-
Allow the polymerization to proceed for a predetermined time.
-
Quench the reaction and isolate the polymer as described in the previous protocol.
-
Analyze the resulting block copolymer by GPC. A clear shift in the molecular weight distribution to higher values with a retained low PDI confirms the living nature of the initial polymer.[6]
End-Group Analysis of a CDB-terminated Polymer
This protocol describes the characterization of a RAFT-synthesized polymer to confirm the presence of the dithiobenzoate end-group.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
UV-Vis Spectrophotometer
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer
Procedure:
-
1H NMR Spectroscopy:
-
Dissolve a sample of the purified polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire the 1H NMR spectrum.
-
The aromatic protons of the dithiobenzoate group typically appear as distinct signals in the downfield region (around 7.2-8.0 ppm). The integration of these signals relative to the polymer backbone signals can provide an estimate of the end-group functionality.[9]
-
-
UV-Vis Spectroscopy:
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF or CH2Cl2).
-
Record the UV-Vis spectrum.
-
The dithiobenzoate group has a characteristic absorption band in the visible region (around 500 nm) and a stronger absorption in the UV region (around 300 nm). The presence of these peaks is indicative of the end-group.[7]
-
-
MALDI-TOF Mass Spectrometry:
-
Prepare a sample of the polymer with a suitable matrix and ionization agent.
-
Acquire the mass spectrum.
-
The observed mass of the polymer chains should correspond to the mass of the monomer units plus the mass of the initiator fragment and the CDB end-group. This provides direct evidence of the covalent attachment of the RAFT agent.
-
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Caption: The RAFT polymerization mechanism mediated by this compound (CDB).
Caption: A workflow diagram for validating the living character of a polymerization.
Caption: A logical comparison of validation methods for living polymerization.
Conclusion
Validating the living character of a polymerization is crucial for the rational design and synthesis of advanced polymeric materials. The use of this compound in RAFT polymerization provides a robust method for producing polymers with a high degree of control over their molecular architecture. While monitoring the evolution of molecular weight and polydispersity during the polymerization offers strong evidence of livingness, complementary techniques such as chain extension experiments and end-group analysis provide definitive proof of the retention of chain-end functionality. For researchers in drug development and materials science, a combination of these methods offers the most comprehensive approach to validating the living nature of their polymerizations, ensuring the synthesis of well-defined and functional macromolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. books.rsc.org [books.rsc.org]
Safety Operating Guide
Proper Disposal of Cumyl Dithiobenzoate: A Guide for Laboratory Professionals
For immediate release:
Researchers and scientists handling cumyl dithiobenzoate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a common reagent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
This compound is classified as a hazardous substance, and its disposal is regulated by federal, state, and local environmental control laws.[1] Improper disposal can lead to environmental contamination and significant legal repercussions.[2] Therefore, all personnel must be trained in hazardous waste management.[2][3]
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. This substance is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Prolonged or repeated exposure may cause damage to organs.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Permeation-resistant protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. |
Emergency showers and eyewash stations should be readily accessible in the work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]
1. Waste Identification and Segregation:
-
This compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), should be segregated from non-hazardous waste at the point of generation.
-
It should also be segregated from incompatible chemicals to prevent dangerous reactions. Consult the Safety Data Sheet (SDS) for specific incompatibilities.
2. Waste Collection and Containerization:
-
Collect waste in a designated, properly labeled hazardous waste container.
-
The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof closure.[2][4]
-
Ensure the container is kept closed except when adding waste.[4]
-
Whenever possible, use secondary containment to prevent spills.[2][3]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list all constituents of the waste, including solvents and their approximate concentrations.[4]
-
Indicate the date when waste was first added to the container (accumulation start date).[3]
4. Storage (Satellite Accumulation Area - SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[2][3]
-
The SAA must be away from open sinks or floor drains.[3]
-
The volume of hazardous waste in an SAA is limited by regulations (e.g., up to 55 gallons, though institutional limits may be lower).[3]
5. Disposal Request and Pickup:
-
Once the container is full or reaches the institutional time limit for storage in an SAA (often 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[3][5]
-
Do not attempt to treat or neutralize the chemical waste unless it is a well-established and approved laboratory procedure.[6]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and refer to the Safety Data Sheet (SDS) for the most detailed information.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
Safeguarding Your Research: Personal Protective Equipment for Handling Cumyl Dithiobenzoate
For immediate implementation, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cumyl dithiobenzoate. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following table summarizes the recommended equipment, its specifications, and the rationale for its use.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][3] | Protects against splashes of the chemical and any accompanying solvents, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[1] | Prevents direct skin contact, which can lead to irritation and potential allergic skin reactions.[2] Ensure gloves are inspected before use and changed immediately upon contamination. |
| Body Protection | A laboratory coat, buttoned completely. | Protects personal clothing from contamination and minimizes skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] | Minimizes the inhalation of any vapors or aerosols, which may cause respiratory irritation.[2] For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing risks associated with this compound. The following diagram illustrates the key steps for safe handling, from preparation to disposal.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
All waste materials, including empty containers, contaminated gloves, and excess reagents, should be collected and disposed of as hazardous chemical waste.[6] The primary rinse of any container that held the chemical should also be collected as hazardous waste.[6] Ensure all waste containers are clearly labeled with the contents and stored in a designated, properly ventilated area until they can be collected by your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound down the drain or in the regular trash.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
